Product packaging for Methyl 2-fluoro-3-methoxybenzoate(Cat. No.:CAS No. 958991-48-5)

Methyl 2-fluoro-3-methoxybenzoate

Cat. No.: B1582747
CAS No.: 958991-48-5
M. Wt: 184.16 g/mol
InChI Key: GRWBDUGTSMVZOH-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-3-methoxybenzoate is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO3 B1582747 Methyl 2-fluoro-3-methoxybenzoate CAS No. 958991-48-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-5-3-4-6(8(7)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWBDUGTSMVZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343876
Record name Methyl 2-fluoro-3-methoxybenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958991-48-5
Record name Methyl 2-fluoro-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-fluoro-3-methoxybenzoate is a valuable substituted aromatic ester that serves as a key building block in the synthesis of a variety of pharmaceutical compounds and other complex organic molecules. The presence of the fluoro and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it an attractive starting material for drug discovery and development. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and thorough characterization of the products.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is a two-step process. The first step involves the directed ortho-lithiation of 2-fluoroanisole, followed by carboxylation to yield 2-fluoro-3-methoxybenzoic acid. The subsequent step is a classic Fischer esterification of the benzoic acid derivative with methanol to produce the final methyl ester. This pathway offers high yields and good control over the regioselectivity of the substitution pattern.

Synthesis_Pathway start 2-Fluoroanisole intermediate 2-Fluoro-3-methoxybenzoic Acid start->intermediate 1. n-BuLi, THF, -78°C 2. CO2 (dry ice) final This compound intermediate->final Methanol, H2SO4 (cat.), Reflux

Caption: Overall synthesis pathway for this compound.

Part 1: Synthesis of 2-Fluoro-3-methoxybenzoic Acid

The initial step in the synthesis is the regioselective carboxylation of 2-fluoroanisole. This is achieved through a directed ortho-lithiation reaction, where the fluorine and methoxy groups of the starting material direct the deprotonation to the C3 position. The resulting aryllithium species is then quenched with carbon dioxide (in the form of dry ice) to yield the desired carboxylic acid.

Experimental Protocol

Materials:

  • 2-Fluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO2)

  • Diethyl ether

  • Concentrated hydrochloric acid (HCl)

  • Water

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoroanisole in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • In a separate flask, crush a sufficient amount of dry ice. Carefully and portion-wise, add the cold reaction mixture to the crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Wash the aqueous layer with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a pH of less than 2 with concentrated hydrochloric acid.

  • A solid precipitate of 2-fluoro-3-methoxybenzoic acid will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Characterization of 2-Fluoro-3-methoxybenzoic Acid
Property Value
Appearance Yellow solid
Melting Point 155-160 °C
1H NMR (acetone-d6, 300 MHz) δ 7.46 (ddd, J = 6.0, 1.8, 1.4 Hz, 1H), 7.36 (dt, J = 1.6, 8.1 Hz, 1H), 7.20 (dt, J = 1.4, 8.1 Hz, 1H), 3.92 (s, 3H)
19F NMR (acetone-d6, 300 MHz) δ -134.04 (m)
Mass Spectrum (ESI+) m/z 171 [M+H]+

Part 2: Synthesis of this compound

The second and final step is the conversion of the synthesized 2-fluoro-3-methoxybenzoic acid to its corresponding methyl ester. This is most commonly achieved through a Fischer esterification reaction, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[2][3] The reaction is driven to completion by the large excess of methanol, which also serves as the solvent.

Experimental Protocol

Materials:

  • 2-Fluoro-3-methoxybenzoic acid

  • Methanol (MeOH)

  • Concentrated sulfuric acid (H2SO4)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-3-methoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate until the aqueous phase is neutral or slightly basic. This step is crucial to remove any unreacted carboxylic acid and the sulfuric acid catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Characterization of this compound

While a specific, complete set of characterization data for this compound was not found in the search results, the expected spectral data can be inferred from closely related compounds and general principles of spectroscopy.

  • 1H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons, the methoxy group protons, and the methyl ester protons. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-7.5 ppm). The methoxy protons will be a singlet at approximately 3.9 ppm, and the methyl ester protons will be a singlet around 3.8-3.9 ppm.

  • 13C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the aromatic carbons (in the range of 110-160 ppm), and the two methoxy carbons (around 55-60 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretching of the ester group, typically in the range of 1720-1740 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations for the ester and ether linkages, and C-H stretching vibrations for the aromatic and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (C9H9FO3, MW = 184.16). Fragmentation patterns will likely involve the loss of the methoxy group (-OCH3) and the carbomethoxy group (-COOCH3).

Safety Considerations

  • n-Butyllithium is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere.

  • Concentrated sulfuric acid is highly corrosive and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the directed ortho-lithiation of 2-fluoroanisole followed by Fischer esterification. This guide provides detailed protocols and an understanding of the chemical principles involved, enabling researchers to confidently synthesize this valuable building block for their research and development endeavors. The self-validating nature of the described protocols, supported by the characterization of the intermediate, ensures a high degree of confidence in the final product's identity and purity.

References

"Methyl 2-fluoro-3-methoxybenzoate chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-fluoro-3-methoxybenzoate

Authored by a Senior Application Scientist

Introduction: The Strategic Role of this compound in Modern Synthesis

This compound (CAS No. 135043-41-7) is a substituted aromatic ester that serves as a highly versatile building block in organic synthesis. Its strategic importance lies in the specific arrangement of its functional groups: an electron-withdrawing fluorine atom, an electron-donating methoxy group, and a reactive methyl ester moiety. This unique combination allows for precise manipulation and incorporation into complex molecular architectures, making it a valuable intermediate in the fields of medicinal chemistry and materials science.

The fluorine atom, positioned ortho to the ester, significantly influences the molecule's electronic properties and conformational preferences. In drug development, the incorporation of fluorine is a well-established strategy to enhance metabolic stability, improve binding affinity, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate.[1] The methoxy group, meta to the ester, further modifies the electronic landscape of the aromatic ring, providing an additional vector for synthetic diversification. This guide provides an in-depth analysis of the chemical properties, spectroscopic signature, synthesis, and reactivity of this compound for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

A clear understanding of a compound's physical properties is fundamental to its application in experimental work, informing choices regarding solvents, reaction conditions, and purification methods.

PropertyValueSource
CAS Number 135043-41-7Internal Compilation
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
IUPAC Name This compoundInternal Compilation
Appearance White to off-white solid or colorless oilInferred from related compounds
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Insoluble in water.Standard chemical principles

Spectroscopic Elucidation: A Multi-faceted Analysis

Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure. The following data, based on established principles of spectroscopy, outlines the expected spectral characteristics of this compound.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR) Data (Predicted, 500 MHz, CDCl₃)

Chemical Shift (δ) ppm Multiplicity Assignment
~ 7.20 - 7.05 m 3H, Aromatic Protons (H-4, H-5, H-6)
~ 3.92 s 3H, Ester Methyl (-COOCH₃)

| ~ 3.89 | s | 3H, Ether Methyl (-OCH₃) |

¹³C NMR (Carbon NMR) Data (Predicted, 125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment
~ 164.5 (d) Ester Carbonyl (C=O)
~ 157.0 (d, ¹JCF ≈ 250 Hz) C-F (C-2)
~ 147.5 C-OCH₃ (C-3)
~ 125.0 Aromatic CH
~ 120.0 (d) C-COOCH₃ (C-1)
~ 118.0 Aromatic CH
~ 115.0 (d) Aromatic CH
~ 56.0 Ether Methyl (-OCH₃)

| ~ 52.5 | Ester Methyl (-COOCH₃) |

Note: 'd' denotes a doublet, arising from coupling with the fluorine atom. The coupling constant (J) for carbon-fluorine interactions is significant.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.

Key IR Absorption Bands (Predicted)

Wavenumber (cm⁻¹) Functional Group
~ 3010 - 2950 C-H stretch (aromatic and methyl)
~ 1730 C=O stretch (ester)
~ 1600, 1480 C=C stretch (aromatic ring)
~ 1250 C-O stretch (ester and ether)

| ~ 1100 | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the molecular formula.

Expected Mass Spectrum Data (Electron Ionization, EI)

m/z (Mass-to-Charge Ratio) Fragment
184 [M]⁺ (Molecular Ion)
153 [M - OCH₃]⁺

| 125 | [M - COOCH₃]⁺ |

Synthesis and Key Chemical Transformations

The synthesis and subsequent reactions of this compound are governed by well-established organic chemistry principles. The protocols described below are designed to be robust and reproducible.

Synthesis via Fischer Esterification

The most direct route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 2-fluoro-3-methoxybenzoic acid.[6] This reaction is an equilibrium process, and using an excess of methanol drives the reaction toward the product.

G cluster_0 Synthesis Workflow Reactant 2-Fluoro-3-methoxybenzoic Acid Product This compound Reactant->Product Reflux Reagent Methanol (Excess) + H₂SO₄ (cat.)

Caption: Fischer Esterification of 2-fluoro-3-methoxybenzoic acid.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup : To a solution of 2-fluoro-3-methoxybenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heating : Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

  • Workup : Upon completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction : Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by column chromatography on silica gel if necessary.

Key Reaction: Saponification (Ester Hydrolysis)

The ester functional group can be readily hydrolyzed back to the parent carboxylic acid using a base, a process known as saponification. This transformation is fundamental for using the ester as a protecting group or for further modifications at the acid stage.[7]

G cluster_1 Hydrolysis Pathway Start This compound Intermediate Sodium 2-fluoro-3-methoxybenzoate Start->Intermediate 1. NaOH, MeOH/H₂O Final 2-Fluoro-3-methoxybenzoic Acid Intermediate->Final 2. HCl (aq)

Caption: Saponification of the ester to the corresponding carboxylic acid.

Detailed Experimental Protocol: Hydrolysis
  • Reaction Setup : Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).

  • Base Addition : Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50°C) until the reaction is complete (monitored by TLC).

  • Acidification : Cool the reaction mixture and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of ~2 using 1N HCl.

  • Isolation : The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 2-fluoro-3-methoxybenzoic acid.[7]

Applications in Research and Drug Development

This compound is not just a simple chemical; it is a strategic tool for molecular design. The substituents on the aromatic ring are not merely passive decorations but active modulators of biological activity.

  • Scaffold for Bioactive Molecules : This compound serves as a precursor for more complex molecules. The ester can be converted to an amide, hydrazide, or other functionalities, while the aromatic ring can undergo further substitutions, providing a diverse library of compounds for screening.[8]

  • Tuning Physicochemical Properties : In medicinal chemistry, the "magic" methyl group and the increasingly important fluorine atom are used to fine-tune properties. The fluorine at the ortho position can form intramolecular hydrogen bonds, restrict bond rotation, and block metabolic oxidation, leading to drugs with improved efficacy and safety profiles.[1]

  • Intermediate for API Synthesis : While specific public-domain examples linking this exact molecule to a marketed drug are scarce, its structural motifs are prevalent in pharmaceuticals. Substituted fluorobenzoic acids and their esters are key intermediates in the synthesis of anti-cancer agents, anti-inflammatory drugs, and central nervous system therapeutics.[9][10]

Safety and Handling

As with any chemical reagent, proper handling is paramount. Based on data for structurally related compounds, this compound should be handled with care.[2][6]

  • Hazard Statements : May be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[2][6]

  • Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray (P261). Wear protective gloves/protective clothing/eye protection/face protection (P280). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).

Conclusion

This compound is a synthetically valuable building block whose utility is derived from the interplay of its three distinct functional groups. Its well-defined reactivity allows for its predictable incorporation into a wide array of molecular targets. For scientists engaged in the synthesis of novel compounds, particularly in the pharmaceutical industry, a thorough understanding of this reagent's properties, spectroscopic signatures, and reaction pathways is essential for leveraging its full potential in the design and creation of next-generation molecules.

References

An In-Depth Technical Guide to Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively contribute to profound effects on a molecule's pharmacokinetic and pharmacodynamic profile. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2][3][4] This has led to a surge in the development and utilization of fluorinated building blocks, one of which is the subject of this guide: Methyl 2-fluoro-3-methoxybenzoate.

This compound (CAS Number: 958991-48-5) is a substituted aromatic ester that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical research. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, offers multiple points for chemical modification, allowing for the fine-tuning of molecular properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, applications in drug discovery, and essential safety information.

Physicochemical Properties

A clear understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 958991-48-5Internal Database
Molecular Formula C₉H₉FO₃Internal Database
Molecular Weight 184.16 g/mol Internal Database
Appearance White to light yellow powder/crystalInternal Database
Purity Typically >97%Internal Database
Solubility Soluble in common organic solvents such as methanol, ethanol, and dichloromethane.Internal Database

Synthesis of this compound: A Step-by-Step Protocol

The most common and direct route to this compound is through the esterification of its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid (CAS Number: 137654-20-7). This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in the presence of methanol.

Experimental Protocol: Fischer Esterification

This protocol details the synthesis of this compound from 2-fluoro-3-methoxybenzoic acid.

Materials:

  • 2-fluoro-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 equivalent) in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification (if necessary): The crude product can be further purified by column chromatography on silica gel if required.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 2-fluoro-3-methoxybenzoic_acid 2-fluoro-3-methoxybenzoic acid Reflux Reflux 2-fluoro-3-methoxybenzoic_acid->Reflux Methanol Methanol Methanol->Reflux H2SO4 H2SO4 (catalyst) H2SO4->Reflux Workup Aqueous Work-up Reflux->Workup Extraction Extraction with CH2Cl2 Workup->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration Product This compound Drying_Concentration->Product

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can significantly enhance the pharmacokinetic properties of a drug candidate.[1][2][3][4]

The "Fluorine Advantage" in Drug Design
  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug in the body, leading to improved bioavailability and potentially less frequent dosing.[1][3]

  • Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic environment of the molecule, leading to more favorable interactions with the target protein. This can result in increased potency and selectivity.[1][2]

  • Improved Membrane Permeability: In some cases, the introduction of fluorine can increase the lipophilicity of a molecule, facilitating its passage across biological membranes, which is crucial for reaching intracellular targets.[1][4]

Drug_Discovery_Logic Start This compound Modification Chemical Modification (e.g., hydrolysis, amidation, coupling reactions) Start->Modification Library Compound Library Generation Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role in the drug discovery pipeline.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

  • May be harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Store in a tightly sealed container in a cool, dry place.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic combination of a fluorine atom and a methoxy group on a benzoate scaffold provides a powerful tool for the synthesis of novel compounds with potentially enhanced therapeutic properties. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the quest for new and improved medicines.

References

A Technical Guide to the Molecular Structure of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-fluoro-3-methoxybenzoate is an aromatic ester of significant interest in medicinal chemistry and materials science. The strategic placement of fluoro and methoxy substituents on the benzene ring imparts unique physicochemical properties that are valuable in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive analysis of its molecular structure, leveraging a multi-technique spectroscopic approach. We present detailed protocols and interpretation for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Furthermore, this guide discusses the compound's synthesis and the critical role of fluorination in modern drug discovery, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorine in Molecular Design

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery.[1][2] Its unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—allow medicinal chemists to fine-tune a compound's metabolic stability, membrane permeability, binding affinity, and acidity (pKa).[1][2][3] Specifically, the presence of a fluorine atom can block sites of metabolic oxidation and alter electronic distributions, leading to enhanced pharmacokinetic profiles and target specificity.[3][4]

This compound is a prototypical example of a scaffold where these effects are strategically employed. The interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the aromatic ring creates a distinct electronic and conformational landscape. Understanding this structure in detail is paramount for predicting its behavior in biological systems and for its rational application as a building block in complex molecular synthesis. This guide serves as an authoritative resource for the complete structural characterization of this important intermediate.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the first step in any rigorous scientific investigation. The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compound
CAS Number 958991-48-5[5]
Molecular Formula C₉H₉FO₃[5]
Molecular Weight 184.16 g/mol [5]
SMILES COC1=CC=CC(=C1F)C(=O)OC[5]
Appearance Solid (Sealed in dry, Room Temperature)[5]

Synthesis and Characterization Workflow

The reliable synthesis and purification of the target compound are prerequisites for accurate structural analysis. This compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid, via Fischer esterification. The overall workflow, from synthesis to complete characterization, is a self-validating process where each analytical step confirms the successful outcome of the previous one.

Synthesis Protocol: Fischer Esterification

This protocol describes a standard lab-scale synthesis of this compound from 2-fluoro-3-methoxybenzoic acid.

Materials:

  • 2-fluoro-3-methoxybenzoic acid (1.0 eq)[6]

  • Methanol (MeOH), anhydrous (20-30 eq, serves as solvent and reagent)

  • Sulfuric acid (H₂SO₄), concentrated (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • A solution of 2-fluoro-3-methoxybenzoic acid in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • Concentrated sulfuric acid is added dropwise to the solution while stirring.

  • The reaction mixture is heated to reflux and maintained for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

  • The residue is redissolved in an organic solvent like ethyl acetate and washed sequentially with water, saturated sodium bicarbonate solution (to quench the acid catalyst), and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is achieved via flash column chromatography on silica gel to afford this compound as a pure solid.

Diagram 1: Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_purification Purification & Analysis start 2-Fluoro-3-methoxybenzoic Acid + Methanol + H₂SO₄ (cat.) reflux Heat to Reflux (4-6 hours) start->reflux Esterification quench Quench with NaHCO₃(aq) reflux->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry evap Solvent Evaporation dry->evap chrom Flash Chromatography evap->chrom product Pure Methyl 2-fluoro- 3-methoxybenzoate chrom->product analysis Spectroscopic Characterization product->analysis

Caption: Workflow from synthesis to characterization.

Structural Elucidation: A Spectroscopic Approach

The definitive structure of this compound is established through the combined interpretation of NMR, MS, and IR data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[7] For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for the substituent positions. The data presented is based on established chemical shift principles and data from analogous structures.[8][9]

¹H NMR Analysis: The proton NMR spectrum will exhibit signals for three distinct aromatic protons and two different methyl groups. The fluorine atom will introduce characteristic splitting patterns (J-coupling) to adjacent protons.

  • Aromatic Region (δ 7.0-7.5 ppm): The three aromatic protons will appear as complex multiplets due to mutual H-H coupling and additional H-F coupling. The proton at C4 will likely be a doublet of doublets, coupled to H5 and the fluorine at C2. The proton at C6 will also be influenced by the fluorine. The proton at C5 will appear as a triplet or doublet of doublets.

  • Methoxy Group (-OCH₃): A sharp singlet around δ 3.9 ppm is expected for the methoxy group attached to the aromatic ring.

  • Ester Methyl Group (-COOCH₃): A second sharp singlet, also typically around δ 3.9 ppm, will correspond to the methyl ester protons.

¹³C NMR Analysis: The carbon spectrum provides information on all nine carbon atoms in the molecule. The most significant feature is the large C-F coupling constant for the carbon directly attached to the fluorine.

Assignment Predicted δ (ppm) Key Feature / Coupling
Carbonyl (C=O)~165
C-F (C2)~152Large doublet (¹JCF ≈ 240-250 Hz)
C-O (C3)~147
Aromatic CH115-130Smaller C-F couplings may be visible
Aromatic C (ipso)~120
Methoxy (-OCH₃)~56
Ester Methyl (-OCH₃)~52
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Molecular Ion (M⁺): The primary peak in the mass spectrum will correspond to the molecular weight of the compound, 184.16. For high-resolution mass spectrometry (HRMS), the exact mass will be observed (e.g., C₉H₉FO₃⁺).

  • Key Fragmentation: A prominent fragment is expected from the loss of the methoxy group from the ester (-OCH₃), resulting in a peak at m/z 153. A subsequent loss of carbon monoxide (CO) from this fragment would yield a peak at m/z 125, corresponding to the fluoromethoxy-benzene cation.

Diagram 2: Analytical Characterization Workflow

G cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy sample Purified Sample of This compound nmr_h ¹H NMR sample->nmr_h ms HRMS (ESI/GC-MS) sample->ms ir FTIR (ATR) sample->ir nmr_c ¹³C NMR data Integrated Spectroscopic Data nmr_c->data ms->data ir->data structure Final Molecular Structure data->structure

Caption: Integrated workflow for spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[7]

  • C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ , which is characteristic of an α,β-unsaturated ester carbonyl group.

  • C-O Stretch: Two distinct C-O stretching bands will be present. One around 1250-1300 cm⁻¹ for the ester C-O bond and another around 1000-1100 cm⁻¹ for the aryl-ether C-O bond.

  • Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

  • C-F Stretch: A strong absorption band in the 1100-1200 cm⁻¹ range can be attributed to the C-F bond.

Conclusion

The molecular structure of this compound has been comprehensively detailed through a synergistic application of synthesis and spectroscopic analysis. The data derived from NMR, MS, and IR techniques provide a self-validating and unambiguous confirmation of its chemical identity. The insights into the electronic and structural features imparted by the fluoro and methoxy substituents are critical for its application in medicinal chemistry, where it serves as a valuable building block for creating drug candidates with optimized pharmacokinetic and pharmacodynamic properties.[3] This guide provides the foundational knowledge and protocols necessary for the confident use and further investigation of this versatile compound.

References

"starting materials for Methyl 2-fluoro-3-methoxybenzoate synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Introduction

This compound is a valuable substituted aromatic ester that serves as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its specific arrangement of fluoro, methoxy, and methyl ester functionalities provides a unique scaffold for developing novel compounds with tailored biological activities. The presence of the fluorine atom, for instance, can significantly enhance pharmacokinetic properties such as metabolic stability and membrane permeability. This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering field-proven insights into experimental choices and methodologies for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to synthesizing this compound begins with a retrosynthetic analysis. The most immediate disconnection is the ester linkage, pointing to 2-fluoro-3-methoxybenzoic acid as the direct precursor. This carboxylic acid is the central intermediate, and its synthesis is the core challenge. Further disconnection of the methoxy group suggests 2-fluoro-3-hydroxybenzoic acid as a plausible precursor, which in turn can be derived from 2-amino-3-fluorobenzoic acid via a well-established diazotization reaction. This multi-step approach offers a practical and scalable route from commercially available starting materials.

G Target This compound Acid 2-Fluoro-3-methoxybenzoic Acid Target->Acid Esterification Hydroxy_Acid 2-Fluoro-3-hydroxybenzoic Acid Acid->Hydroxy_Acid Methylation (Williamson Ether Synthesis) Amino_Acid 2-Amino-3-fluorobenzoic Acid Hydroxy_Acid->Amino_Acid Diazotization / Hydrolysis

Caption: Retrosynthetic analysis for this compound.

Synthetic Pathway I: From 2-Amino-3-fluorobenzoic Acid

This pathway represents a robust and well-documented route, beginning with the versatile intermediate 2-amino-3-fluorobenzoic acid. The synthesis involves three key transformations: diazotization to form a hydroxyl group, methylation of the newly formed phenol, and finally, esterification of the carboxylic acid.

Step 1: Diazotization and Hydrolysis of 2-Amino-3-fluorobenzoic Acid

The conversion of an aromatic primary amine to a hydroxyl group is a cornerstone of synthetic chemistry, proceeding via a diazonium salt intermediate.[1]

  • Mechanism and Rationale: The amine group of 2-amino-3-fluorobenzoic acid is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like sulfuric acid (H₂SO₄) at low temperatures (0-5 °C). This process, known as diazotization, converts the amine into a highly reactive diazonium salt (-N₂⁺). The choice of low temperature is critical to prevent the premature decomposition of this unstable intermediate. The diazonium group is an excellent leaving group (as N₂ gas), and upon gentle heating in the aqueous acidic medium, it is displaced by water in a nucleophilic substitution reaction to yield the corresponding phenol, 2-fluoro-3-hydroxybenzoic acid . While Sandmeyer reactions often employ copper salts to introduce halides or other nucleophiles, the simple hydrolysis to a phenol often proceeds effectively without a catalyst, particularly for electron-rich or sterically accessible systems.[2][3]

G cluster_0 Diazotization & Hydrolysis Start 2-Amino-3-fluorobenzoic Acid Reagents 1. NaNO₂, H₂SO₄, 0-5 °C 2. H₂O, Heat Start->Reagents Product 2-Fluoro-3-hydroxybenzoic Acid Reagents->Product

Caption: Conversion of an amino group to a hydroxyl group.

Step 2: Methylation via Williamson Ether Synthesis

With the hydroxyl group installed, the next step is its conversion to the target methoxy group. The Williamson ether synthesis is the classic and most effective method for this transformation.[4]

  • Mechanism and Rationale: This reaction is a nucleophilic substitution (SN2) process.[5] First, the phenolic proton of 2-fluoro-3-hydroxybenzoic acid is removed by a base to form a more nucleophilic phenoxide ion. A common and effective base for this is sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). It is crucial to note that under these basic conditions, the more acidic carboxylic acid proton will also be removed, but the resulting carboxylate is a much weaker nucleophile than the phenoxide and does not interfere. The phenoxide then attacks a methylating agent, such as dimethyl sulfate (Me₂SO₄) or methyl iodide (CH₃I). Dimethyl sulfate is often preferred in industrial settings due to its high reactivity and lower cost.[6][7] The SN2 attack on the methyl group displaces the leaving group (sulfate or iodide), forming the ether linkage and yielding 2-fluoro-3-methoxybenzoic acid .

Step 3: Fischer-Speier Esterification

The final step is the conversion of the carboxylic acid to its methyl ester. The Fischer-Speier esterification is an acid-catalyzed equilibrium process that is ideally suited for this purpose, especially on a large scale.[8]

  • Mechanism and Rationale: The reaction involves heating 2-fluoro-3-methoxybenzoic acid in a large excess of methanol, which acts as both the nucleophile and the solvent. A strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is required. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[9][10] The alcohol (methanol) then attacks this activated carbonyl, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final product, This compound . According to Le Châtelier's principle, using a large excess of the alcohol reactant shifts the equilibrium towards the ester product, ensuring a high conversion rate.[11]

G cluster_workflow Overall Synthetic Workflow A 2-Amino-3-fluorobenzoic Acid B 2-Fluoro-3-hydroxybenzoic Acid A->B  1. NaNO₂, H₂SO₄  2. Heat C 2-Fluoro-3-methoxybenzoic Acid B->C  Base (e.g., NaOH)  Me₂SO₄ D This compound C->D  MeOH, H₂SO₄ (cat.)  Heat

Caption: Stepwise synthesis from 2-Amino-3-fluorobenzoic Acid.

Alternative Pathway: From 2-Fluoro-3-nitrotoluene

An alternative industrial route begins with the readily available 2-fluoro-3-nitrotoluene. This pathway involves oxidation of the methyl group, reduction of the nitro group, and then proceeds as described above. While involving more steps, the starting materials are often more economical for large-scale production.

Key Steps:
  • Oxidation: The methyl group of 2-fluoro-3-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents like sodium dichromate (Na₂Cr₂O₇) or chromium trioxide (CrO₃) in an acidic medium, yielding 2-fluoro-3-nitrobenzoic acid.[12] Greener protocols using hydrogen peroxide with a catalyst have also been developed.[2]

  • Reduction: The nitro group is then reduced to a primary amine using standard conditions, such as tin (Sn) or iron (Fe) metal in concentrated hydrochloric acid, to produce 2-amino-3-fluorobenzoic acid.

  • Conversion to Final Product: From this point, the synthesis converges with Pathway I, proceeding through diazotization, methylation, and esterification.

Comparative Analysis of Starting Materials

Starting MaterialSynthetic StepsKey ReagentsAdvantagesDisadvantages
2-Amino-3-fluorobenzoic Acid 3NaNO₂, Me₂SO₄, MeOH, H₂SO₄More direct route, fewer overall steps.Diazotization can have variable yields; starting material may be more expensive.
2-Fluoro-3-nitrotoluene 5Na₂Cr₂O₇, Fe/HCl, NaNO₂, Me₂SO₄, MeOHEconomical and readily available starting material for large scale.Longer synthetic route; use of heavy metal oxidants in traditional methods.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-hydroxybenzoic Acid

Adapted from procedures for analogous aminobenzoic acids.[3]

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-amino-3-fluorobenzoic acid (1.0 eq) in a 1 M aqueous solution of sulfuric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the mixture at this temperature for 30 minutes after the addition is complete. Confirm the presence of excess nitrous acid using starch-iodide paper.

  • Slowly heat the reaction mixture to 50-60 °C and maintain until nitrogen gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by recrystallization.

Protocol 2: Synthesis of 2-Fluoro-3-methoxybenzoic Acid

Based on Williamson Ether Synthesis principles.[8]

  • Dissolve 2-fluoro-3-hydroxybenzoic acid (1.0 eq) in a suitable solvent like acetone or DMF in a round-bottom flask.

  • Add potassium carbonate (2.5 eq) and stir the suspension.

  • Add dimethyl sulfate (1.2 eq) dropwise to the mixture.

  • Heat the reaction to a moderate temperature (e.g., 50-60 °C) and stir for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and remove the solvent in vacuo.

  • Dissolve the residue in water and acidify with HCl to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 2-fluoro-3-methoxybenzoic acid.

Protocol 3: Synthesis of this compound

Classic Fischer-Speier Esterification.[11]

  • In a round-bottom flask, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor reaction completion by TLC.

  • Cool the mixture and pour it into a separatory funnel containing water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound, which can be purified by distillation or chromatography if necessary.

Conclusion

The synthesis of this compound can be effectively achieved through several well-defined pathways. The most direct laboratory-scale approach begins with 2-amino-3-fluorobenzoic acid, leveraging a sequence of diazotization-hydrolysis, Williamson ether synthesis, and Fischer esterification. For industrial-scale production, a longer route starting from the more economical 2-fluoro-3-nitrotoluene may be preferable. The successful execution of these syntheses hinges on careful control of reaction conditions, particularly temperature during diazotization, and the application of equilibrium principles in the final esterification step. This guide provides the foundational knowledge and procedural details necessary for researchers to confidently approach the synthesis of this important chemical intermediate.

References

A Comprehensive Technical Guide to Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth overview of methyl 2-fluoro-3-methoxybenzoate, a key building block in modern synthetic chemistry. Intended for researchers, scientists, and professionals in drug development, this document details its chemical identity, synthesis, characterization, and potential applications, underpinning the discussion with established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic ester. The strategic placement of the fluoro and methoxy groups on the benzene ring imparts unique electronic and steric properties, making it a valuable intermediate for introducing this specific substitution pattern into more complex molecules.

The definitive nomenclature and structural identifiers for this compound are crucial for unambiguous communication in research and regulatory contexts.

IdentifierValueSource
IUPAC Name This compoundInferred from[1]
CAS Number 958991-48-5[2]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
SMILES COC1=CC=CC(=C1F)C(=O)OC[2]
InChI Key Not Available-

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 2-fluoroanisole. This pathway involves the regioselective lithiation and carboxylation of the aromatic ring, followed by a standard esterification reaction.

Synthesis Workflow Diagram

The logical flow from starting material to the final product is illustrated below. This diagram outlines the key transformation and intermediate stage.

Synthesis_Workflow cluster_0 Step 1: Carboxylation 2-fluoroanisole 2-fluoroanisole Intermediate_Li Lithium Intermediate 2-fluoroanisole->Intermediate_Li 1. t-BuOK, n-BuLi 2. THF, -78 °C Intermediate_Li->2-fluoro-3-methoxybenzoic_acid CO₂ (dry ice) Methyl_ester This compound 2-fluoro-3-methoxybenzoic_acid->Methyl_ester Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄)

Caption: Synthesis pathway of this compound.

Step 1: Synthesis of 2-fluoro-3-methoxybenzoic acid

This initial step leverages directed ortho-metalation, a powerful tool for regioselective functionalization of aromatic rings. The methoxy group directs the deprotonation to the adjacent C2 position.

Protocol:

  • Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Potassium tert-butoxide is dissolved in the THF and the solution is cooled to -78 °C. A solution of n-butyllithium in hexanes is then added dropwise, maintaining the low temperature[3].

  • Substrate Addition: 2-fluoroanisole is added slowly to the reaction mixture, which is then stirred for approximately 1.5-2 hours at -78 °C to ensure complete lithiation[3].

  • Carboxylation: The reaction is quenched by pouring the mixture over crushed dry ice (solid CO₂). The mixture is allowed to warm to room temperature[3].

  • Work-up and Isolation: Water is added, and the organic layer is separated. The aqueous layer is then acidified with concentrated hydrochloric acid to a pH below 2, leading to the precipitation of the carboxylic acid product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2-fluoro-3-methoxybenzoic acid as a solid[3].

Causality: The use of a strong base like n-butyllithium in combination with potassium tert-butoxide creates a highly reactive superbasic medium, which is necessary for the deprotonation of the relatively unactivated C-H bond ortho to the fluorine. The low temperature (-78 °C) is critical to prevent side reactions and decomposition of the organolithium intermediate.

Step 2: Fischer Esterification

This classic acid-catalyzed reaction converts the synthesized carboxylic acid into its corresponding methyl ester.

Protocol:

  • Reaction Setup: The dried 2-fluoro-3-methoxybenzoic acid is dissolved in an excess of methanol, which serves as both solvent and reagent.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added to the solution.

  • Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude methyl ester.

  • Final Purification: The product can be further purified by column chromatography or distillation under reduced pressure to yield pure this compound.

Trustworthiness: This protocol is self-validating. The neutralization wash with sodium bicarbonate will result in effervescence if excess acid is present, confirming its removal. The final purity can be readily assessed by standard analytical techniques such as NMR and GC-MS, as detailed in the following section.

Spectroscopic Characterization

TechniqueExpected Characteristics
¹H NMR - A singlet around 3.9 ppm (3H) for the ester methyl group.- A singlet around 3.9-4.0 ppm (3H) for the methoxy group.- A multiplet region between 7.0-7.5 ppm for the three aromatic protons, showing complex splitting due to ¹H-¹H and ¹H-¹⁹F coupling.
¹³C NMR - Resonances for the two methyl carbons around 52 ppm (ester) and 56 ppm (ether).- A carbonyl carbon resonance around 165 ppm.- Aromatic carbons between 115-160 ppm. The carbon attached to the fluorine will show a large C-F coupling constant (J ≈ 240-250 Hz). Other aromatic carbons will show smaller couplings.
IR (Infrared) - A strong C=O stretch for the ester at approximately 1720-1740 cm⁻¹.- C-O stretching bands around 1200-1300 cm⁻¹.- Aromatic C=C stretches in the 1450-1600 cm⁻¹ region.- A C-F stretch around 1100-1250 cm⁻¹.
Mass Spec (MS) - A molecular ion (M⁺) peak at m/z = 184.05.

Applications and Reactivity

This compound is not an end-product but a versatile intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • Ester Group: Can be hydrolyzed back to the carboxylic acid, reduced to an alcohol, or converted to an amide.

  • Fluoro Group: Can participate in nucleophilic aromatic substitution (SₙAr) reactions, although it is less activated than a nitro-substituted equivalent.

  • Aromatic Ring: Can undergo further electrophilic substitution, with the directing effects of the existing substituents influencing the position of new groups.

This combination of features makes it a valuable precursor in the synthesis of:

  • Pharmaceuticals: Related fluorinated and methoxylated anthranilic acids are important intermediates for indole derivatives and anti-inflammatory agents[4].

  • Fine Chemicals: The substitution pattern is found in various complex organic molecules, including dyes and specialty polymers[5].

Safety and Handling

Based on available data for the compound and its precursors, this compound should be handled with care in a well-ventilated fume hood.

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation[1][2].

  • Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. Avoid inhalation of vapors and contact with skin and eyes[2].

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the intricate world of medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic nature of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought-after building blocks.[1] Methyl 2-fluoro-3-methoxybenzoate, a substituted aromatic ester, represents a key intermediate in the synthesis of more complex pharmaceutical agents. Its specific arrangement of a fluorine atom, a methoxy group, and a methyl ester on a benzene ring offers a versatile platform for further chemical modification. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, underpinned by a detailed understanding of its chemical properties and potential hazards.

Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its safe handling. While a comprehensive experimental dataset for this compound is not extensively published, its properties can be estimated based on its structure and data from similar compounds.

PropertyValueSource
CAS Number 958991-48-5[2]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
Appearance Likely a solid or liquidInferred
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in organic solventsInferred

Section 2: Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements: [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

A thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the potential for exposure based on the experimental procedure and implementing appropriate control measures.

RiskAssessment Figure 1: Risk Assessment Workflow cluster_assessment Risk Assessment cluster_control Control Measures cluster_review Review & Refine IdentifyHazards Identify Hazards (H302, H315, H319, H332, H335) AssessExposure Assess Potential Exposure (Inhalation, Dermal, Ingestion) IdentifyHazards->AssessExposure informs EvaluateRisks Evaluate Risks (Likelihood & Severity) AssessExposure->EvaluateRisks leads to EngineeringControls Engineering Controls (Fume Hood) EvaluateRisks->EngineeringControls dictates need for AdministrativeControls Administrative Controls (SOPs, Training) EngineeringControls->AdministrativeControls supplemented by PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdministrativeControls->PPE reinforced with MonitorEffectiveness Monitor Control Effectiveness PPE->MonitorEffectiveness effectiveness assessed by ReviewProcedure Review and Refine Procedure MonitorEffectiveness->ReviewProcedure provides feedback for ReviewProcedure->IdentifyHazards continuous improvement

Figure 1: Risk Assessment Workflow for Handling this compound.

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE should be worn at all times when handling this compound:

  • Eye Protection: Chemical safety goggles that provide a complete seal around the eyes.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.

Engineering Controls

All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Storage
  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

Section 4: Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

ScenarioProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Section 5: Experimental Protocol: A Typical Application in Synthesis

This compound can serve as a precursor in various synthetic routes. A common application involves the hydrolysis of the ester to the corresponding carboxylic acid, a key step in the synthesis of more complex molecules.

Protocol: Hydrolysis of this compound

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1N solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in methanol.

  • Addition of Base: While stirring, add a solution of sodium hydroxide in deionized water to the flask.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 4 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Workup: a. Remove the methanol under reduced pressure. b. Dissolve the residue in deionized water. c. Acidify the aqueous solution to a pH of approximately 4 with 1N HCl.[4]

  • Isolation: a. Collect the precipitated solid by vacuum filtration using a Büchner funnel. b. Wash the solid with deionized water. c. Dry the solid under vacuum to obtain the desired carboxylic acid.

HydrolysisWorkflow Figure 2: Workflow for the Hydrolysis of this compound Start Start Setup 1. Dissolve Ester in MeOH Start->Setup AddBase 2. Add Aqueous NaOH Setup->AddBase React 3. Stir at Room Temperature AddBase->React Workup 4. Remove MeOH & Redissolve in Water React->Workup Acidify 5. Acidify with HCl Workup->Acidify Isolate 6. Filter and Wash Solid Acidify->Isolate Dry 7. Dry Product Isolate->Dry End End (Carboxylic Acid) Dry->End

Figure 2: Workflow for the Hydrolysis of this compound.

Section 6: Waste Disposal

All waste containing this compound or its derivatives must be treated as hazardous waste.

  • Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container. Do not mix with non-halogenated waste.[5][6][7]

  • Disposal: Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.[5]

Conclusion

This compound is a valuable building block in the synthesis of pharmaceutical compounds. Its safe and effective use hinges on a comprehensive understanding of its properties and potential hazards. By adhering to the rigorous safety protocols outlined in this guide, researchers can mitigate risks and harness the full potential of this versatile chemical intermediate in their drug discovery and development endeavors. Always consult the specific Safety Data Sheet (SDS) provided by the supplier as the primary source of safety information.

References

Methodological & Application

The Strategic Utility of Methyl 2-fluoro-3-methoxybenzoate: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Building Block of Untapped Potential

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine and methoxy groups into aromatic scaffolds is a well-established strategy for modulating a molecule's physicochemical and pharmacological properties.[1] Methyl 2-fluoro-3-methoxybenzoate emerges as a particularly valuable, yet underutilized, building block. Its unique substitution pattern—an ortho-fluoro group, a meta-methoxy group, and a methyl ester—offers a confluence of reactivity and steric and electronic features that can be strategically exploited in the synthesis of complex molecular architectures.

The fluorine atom, with its high electronegativity and small van der Waals radius, can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule. The adjacent methoxy group, an electron-donating substituent, can influence the regioselectivity of further aromatic substitutions and provide a handle for demethylation to reveal a reactive phenol. The methyl ester provides a versatile functional group for conversion into amides, carboxylic acids, or for reduction to the corresponding alcohol. This guide provides detailed application notes and protocols for the effective utilization of this compound as a strategic building block in synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's properties is paramount for its successful application. Below is a summary of the key physicochemical and expected spectroscopic data for this compound.

PropertyValueSource/Reference
CAS Number 958991-48-5[2]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
Appearance Expected to be a colorless to pale yellow liquid or low-melting solidInferred from analogues[3]
Boiling Point Not available; expected to be >200 °C at atmospheric pressureInferred from analogues[3]
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc, MeOH)General chemical knowledge
Expected Spectroscopic Data
TechniqueExpected Chemical Shifts (δ) / Wavenumbers (cm⁻¹) / m/z
¹H NMR (CDCl₃, 400 MHz) ~7.4-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃), ~3.9 (s, 3H, -COOCH₃)
¹³C NMR (CDCl₃, 101 MHz) ~165 (C=O), ~158 (d, J ≈ 245 Hz, C-F), ~150 (C-OCH₃), ~125-115 (Ar-C), ~60 (-OCH₃), ~52 (-COOCH₃)
¹⁹F NMR (CDCl₃, 376 MHz) ~ -130 to -140 ppm (s or m)
IR (neat, cm⁻¹) ~3000 (Ar C-H), ~2950 (Alkyl C-H), ~1730 (C=O, ester), ~1600, 1480 (Ar C=C), ~1250 (C-O), ~1100 (C-F)
Mass Spec (EI) m/z 184 (M⁺), 153 (M⁺ - OCH₃), 125 (M⁺ - COOCH₃)

Core Synthetic Transformations and Protocols

This compound is amenable to a variety of synthetic transformations. The following sections provide detailed protocols for three key reactions that leverage its distinct functional groups.

Saponification to 2-Fluoro-3-methoxybenzoic Acid

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation that opens up a vast array of subsequent reactions, such as amide couplings mediated by activating agents or conversion to an acyl chloride. The following protocol is adapted from a highly efficient procedure for a closely related substrate.[5]

Protocol 1: Saponification of this compound

Materials:

  • This compound (1.0 eq)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) (4.0 eq)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Procedure:

  • Dissolve this compound in methanol (approximately 0.6 M solution).

  • In a separate flask, prepare a solution of sodium hydroxide in deionized water (e.g., 4.0 eq in a minimal amount of water to dissolve).

  • Add the aqueous NaOH solution to the methanolic solution of the ester at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a minimal amount of water and cool the solution in an ice bath.

  • Slowly acidify the aqueous solution to pH ~2-3 with 1 M HCl. A white precipitate of 2-fluoro-3-methoxybenzoic acid should form.

  • Collect the solid by vacuum filtration, washing with cold deionized water.

  • Dry the solid under vacuum to yield the desired carboxylic acid. For any product remaining in the aqueous filtrate, an extraction with DCM or EtOAc can be performed.

Causality and Insights:

  • The use of a stoichiometric excess of NaOH ensures the complete and rapid hydrolysis of the ester.

  • Conducting the reaction at room temperature is typically sufficient and prevents potential side reactions.

  • Acidification protonates the carboxylate salt, causing the free carboxylic acid to precipitate from the aqueous solution due to its lower solubility.

Direct Amidation to N-Substituted Benzamides

The formation of amide bonds is one of the most important reactions in medicinal chemistry. Direct conversion of the methyl ester to an amide avoids the need to first hydrolyze to the carboxylic acid and then activate it. This protocol describes a general method for this transformation.

Protocol 2: Direct Amidation with a Primary Amine

Materials:

  • This compound (1.0 eq)

  • Primary amine (1.2 - 2.0 eq)

  • Anhydrous Toluene or Xylene

  • Trimethylaluminum (AlMe₃) (2.0 M in toluene/hexanes, 2.0 eq) or a suitable catalyst.

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the primary amine and dissolve in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the trimethylaluminum solution dropwise. Gas evolution (methane) will be observed. Stir for 30 minutes at 0 °C after the addition is complete.

  • Add a solution of this compound in anhydrous toluene to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous Rochelle's salt (potassium sodium tartrate) solution.

  • Stir vigorously until the two layers are clear.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality and Insights:

  • Trimethylaluminum acts as a Lewis acid to activate the ester carbonyl and also forms an aluminum-amide species with the amine, which is a potent nucleophile.

  • The reaction is performed under anhydrous conditions as AlMe₃ reacts violently with water.

  • The aqueous workup with Rochelle's salt is crucial for chelating the aluminum salts and breaking up the emulsion, simplifying the extraction process.

Nucleophilic Aromatic Substitution (SₙAr) of the Fluorine Atom

The ortho-fluoro group on the electron-deficient aromatic ring (due to the ester) can serve as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions, particularly with strong nucleophiles. This allows for the introduction of a variety of substituents at the C2 position.

Protocol 3: Representative SₙAr with an Alkoxide Nucleophile

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (NaOMe) or other alkoxide (1.5 eq)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Anhydrous, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add this compound and dissolve in anhydrous DMF.

  • Add sodium methoxide portion-wise at room temperature.

  • Heat the reaction mixture to 80-120 °C.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • After completion, cool the reaction to room temperature and pour it into a beaker of ice water.

  • Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).

  • Wash the combined organic layers with water and then brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Methyl 2,3-dimethoxybenzoate.

Causality and Insights:

  • The fluorine atom is a good leaving group in SₙAr reactions due to its high electronegativity, which polarizes the C-F bond and helps stabilize the intermediate Meisenheimer complex.

  • The reaction requires a polar aprotic solvent like DMF or DMSO to solvate the cation of the nucleophilic salt and enhance the nucleophilicity of the alkoxide.

  • Elevated temperatures are often necessary to overcome the activation energy for the addition of the nucleophile to the aromatic ring.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key transformations described above, highlighting the central role of this compound as a versatile synthetic intermediate.

G start This compound acid 2-Fluoro-3-methoxybenzoic Acid start->acid  Saponification (NaOH, MeOH/H₂O) amide N-Substituted 2-fluoro-3-methoxybenzamide start->amide  Direct Amidation (R-NH₂, AlMe₃) snar 2-Substituted Methyl 3-methoxybenzoate start->snar  SNAr Reaction (Nu⁻, Heat)

Caption: Key synthetic transformations of this compound.

G cluster_0 Drug Discovery Workflow start This compound step1 Amide Coupling (Protocol 2) start->step1 step2 Diverse Amide Library step1->step2 step3 Biological Screening step2->step3 lead Lead Compound step3->lead

Caption: Workflow for generating a diverse amide library for drug discovery.

Conclusion

This compound represents a potent and versatile building block for synthetic chemists. Its strategically placed functional groups allow for a range of orthogonal chemical transformations, including hydrolysis, amidation, and nucleophilic aromatic substitution. By understanding the principles behind these reactions and utilizing the robust protocols provided, researchers can effectively incorporate this valuable scaffold into their synthetic strategies for the development of novel pharmaceuticals and functional materials. The continued exploration of such uniquely substituted building blocks is essential for pushing the boundaries of chemical synthesis and innovation.

References

Application Notes and Protocols for Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block in Modern Synthesis

Methyl 2-fluoro-3-methoxybenzoate is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, offers a rich landscape for synthetic transformations. The interplay between the electron-withdrawing nature of the fluorine and the ester group, and the electron-donating and directing effects of the methoxy group, allows for highly regioselective reactions. This document provides an in-depth guide to the synthesis and key reaction mechanisms of this compound, complete with detailed protocols for its preparation and subsequent transformations. The strategic placement of these functional groups makes it a valuable precursor for the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals.[1]

Physicochemical Properties and Safety

A clear understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.

PropertyValueReference
CAS Number 958991-48-5[2]
Molecular Formula C₉H₉FO₃[2]
Molecular Weight 184.16 g/mol [2]
Appearance Solid (predicted)
Storage Sealed in dry, Room Temperature[2]

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Based on data for structurally related compounds, it may cause skin, eye, and respiratory irritation.[3] In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves a two-step process:

  • Directed ortho-Metalation (DoM) of 2-fluoroanisole to regioselectively introduce a carboxyl group, yielding 2-fluoro-3-methoxybenzoic acid.

  • Fischer Esterification of the resulting carboxylic acid with methanol to afford the target methyl ester.

Synthesis_Workflow cluster_step1 Step 1: Directed ortho-Metalation cluster_step2 Step 2: Fischer Esterification 2-fluoroanisole 2-fluoroanisole Reagents1 1. n-BuLi/t-BuOK, THF, -78 °C 2. CO₂ (dry ice) 3. H₃O⁺ Intermediate_Acid 2-fluoro-3-methoxybenzoic acid 2-fluoroanisole->Intermediate_Acid Carboxylation Reagents2 Methanol (CH₃OH) cat. H₂SO₄, Reflux Final_Product This compound Intermediate_Acid->Final_Product Esterification

Protocol 1: Synthesis of 2-fluoro-3-methoxybenzoic acid via Directed ortho-Metalation

This protocol is adapted from a procedure for the synthesis of 2-fluoro-3-methoxybenzoic acid.[2] The methoxy group in 2-fluoroanisole acts as a powerful directing group, guiding the deprotonation to the adjacent C3 position.

Materials:

  • 2-fluoroanisole

  • Potassium tert-butoxide (t-BuOK)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Concentrated hydrochloric acid (HCl)

  • Ether

  • Water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Low-temperature thermometer

  • Magnetic stirrer

  • Nitrogen inlet

  • Cryocooler or dry ice/acetone bath

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • Under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous THF in a three-necked flask and cool the mixture to -78 °C.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled mixture, maintaining the temperature at -78 °C. Stir for 15 minutes after the addition is complete.

  • Add 2-fluoroanisole to the reaction mixture and continue stirring at -78 °C for approximately 1.5-2 hours.

  • Carefully quench the reaction by pouring the mixture onto a large excess of crushed dry ice.

  • Allow the mixture to warm to room temperature.

  • Add water to dissolve the salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ether to remove any unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl to a pH below 2.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to yield 2-fluoro-3-methoxybenzoic acid.

ReagentMolar Eq.Purpose
2-fluoroanisole1.0Starting material
t-BuOK1.1Base
n-BuLi1.1Base
CO₂ExcessElectrophile
HClExcessAcidification
Protocol 2: Fischer Esterification to this compound

This is a standard Fischer esterification protocol.[4]

Materials:

  • 2-fluoro-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-3-methoxybenzoic acid in an excess of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After cooling to room temperature, remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the product by column chromatography on silica gel.

Key Reaction Mechanisms

The synthetic utility of this compound stems from its susceptibility to several key reaction types.

Directed ortho-Metalation (DoM)

In reactions involving strong organolithium bases, the methoxy group of this compound is expected to be a potent directing metalation group (DMG).[5][6] The Lewis basic oxygen of the methoxy group coordinates to the lithium cation of the organolithium reagent, positioning the base to deprotonate the sterically accessible and electronically activated ortho position (C4). The fluorine at C2 may exert a competing, albeit weaker, directing effect.

"Start" [label=<

this compound

];

"Reagent" [label="+ n-BuLi / TMEDA"];

"Complex" [label=<

Coordinated Complex

];

"Lithiation" [label=<

ortho-Lithiated Intermediate

];

"Electrophile" [label="+ E⁺"];

"Product" [label=<

C4-Substituted Product

];

"Start" -> "Complex" [label="Coordination"]; "Complex" -> "Lithiation" [label="Deprotonation"]; "Lithiation" -> "Product" [label="Electrophilic Quench"]; } Caption: Proposed Directed ortho-Metalation of this compound.

This regioselective lithiation provides a powerful tool for introducing a wide range of electrophiles at the C4 position, leading to diverse and complex molecular scaffolds.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of an electron-withdrawing fluorine atom can activate the aromatic ring towards nucleophilic attack, making Nucleophilic Aromatic Substitution (SₙAr) a plausible reaction pathway.[7][8][9] In this mechanism, a nucleophile attacks the carbon bearing the fluorine, leading to the formation of a resonance-stabilized Meisenheimer complex. Subsequent elimination of the fluoride ion restores aromaticity and yields the substituted product. The reaction is typically favored when strong electron-withdrawing groups are present ortho or para to the leaving group. In this compound, the methyl ester group at the C1 position can provide some activation for nucleophilic attack at C2.

"Start" [label=<

this compound

];

"Nucleophile" [label="+ Nu⁻"];

"Meisenheimer" [label=<

Meisenheimer Complex

];

"Product" [label=<

Substituted Product

];

"Start" -> "Meisenheimer" [label="Nucleophilic Attack"]; "Meisenheimer" -> "Product" [label="Elimination of F⁻"]; } Caption: Proposed SₙAr reaction of this compound.

Characterization

Accurate characterization of the synthesized this compound is essential. Below are the expected spectroscopic data based on the analysis of its precursor, 2-fluoro-3-methoxybenzoic acid, and related structures.

Expected ¹H NMR (in CDCl₃, 400 MHz):

  • δ ~7.4-7.6 ppm: Aromatic protons (multiplet, 3H)

  • δ ~3.9 ppm: Methoxy protons (-OCH₃, singlet, 3H)

  • δ ~3.9 ppm: Ester methyl protons (-COOCH₃, singlet, 3H)

Expected ¹³C NMR (in CDCl₃, 101 MHz):

  • δ ~165 ppm: Ester carbonyl carbon (C=O)

  • δ ~150-160 ppm: Aromatic carbons attached to F and OCH₃

  • δ ~115-130 ppm: Other aromatic carbons

  • δ ~56 ppm: Methoxy carbon (-OCH₃)

  • δ ~52 ppm: Ester methyl carbon (-COOCH₃)

Expected IR (ATR):

  • ~2950 cm⁻¹: C-H stretching (aliphatic)

  • ~1730 cm⁻¹: C=O stretching (ester)

  • ~1600, 1480 cm⁻¹: C=C stretching (aromatic)

  • ~1250 cm⁻¹: C-O stretching (ester and ether)

  • ~1050 cm⁻¹: C-F stretching

Expected Mass Spectrometry (EI):

  • m/z 184: Molecular ion (M⁺)

  • m/z 153: [M - OCH₃]⁺

  • m/z 125: [M - COOCH₃]⁺

Applications in Drug Discovery and Organic Synthesis

The structural motifs present in this compound are of considerable interest in pharmaceutical development. The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and bioavailability. The methoxy group provides a handle for further functionalization or can participate in key binding interactions with biological targets. This compound serves as a valuable starting material for the synthesis of a variety of heterocyclic and polycyclic compounds with potential therapeutic applications.[1]

Conclusion

This compound is a versatile and valuable building block in organic synthesis. A robust synthetic route via directed ortho-metalation and subsequent esterification allows for its efficient preparation. The predictable reactivity of this molecule, particularly through DoM and SₙAr pathways, opens up a wide array of possibilities for the synthesis of complex and biologically relevant molecules. These application notes provide a comprehensive guide for researchers to safely and effectively utilize this compound in their synthetic endeavors.

References

Introduction: The Strategic Value of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 2-fluoro-3-methoxybenzoate in Synthetic Chemistry

Prepared by: Gemini, Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the practical application of this compound. Moving beyond a simple recitation of steps, this note delves into the strategic reasoning behind the protocols, emphasizing the compound's utility as a versatile building block in modern medicinal chemistry. We will focus on its conversion to substituted benzamides, a critical transformation for the synthesis of complex molecular architectures.

This compound (CAS No. 958991-48-5) is an aromatic ester that serves as a valuable starting material in organic synthesis.[1] Its structure is distinguished by the presence of two key functional groups on the benzene ring: a fluorine atom at the 2-position and a methoxy group at the 3-position. This specific substitution pattern imparts unique electronic properties and steric influences that are highly advantageous in the design of novel therapeutics.

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, modulate lipophilicity, and improve bioavailability.[2][3] The ortho-fluoro group, in particular, can influence the conformation of the final molecule through intramolecular interactions and alter the pKa of adjacent functionalities. The methoxy group further modulates the electronic character of the ring system.[4] Consequently, this compound is not merely a reagent but a strategic component for accessing novel chemical matter with desirable pharmacokinetic profiles.

While the ester itself can be used in some transformations, its most common and powerful application involves its use as a precursor to 2-fluoro-3-methoxybenzoic acid. The carboxylic acid is a more versatile intermediate for key reactions such as amide bond formation, which is one of the most fundamental and frequently utilized reactions in the synthesis of pharmaceuticals.[5]

PropertyValueSource
CAS Number 958991-48-5[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Appearance Typically an oil or low-melting solidN/A

Core Synthetic Workflow: From Ester to Amide

The most prevalent synthetic route involving this compound is a two-step process designed to produce substituted benzamides. Direct amidation of the methyl ester is often inefficient, requiring harsh conditions that are incompatible with complex substrates. A more robust and widely applicable strategy involves:

  • Saponification: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-fluoro-3-methoxybenzoic acid).

  • Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a primary or secondary amine to form the desired amide bond.

This two-step sequence provides a reliable and high-yielding pathway to a diverse range of benzamides, which are themselves key precursors to more complex molecules, including various heterocyclic systems.[6][7]

G Start This compound (Ester) Intermediate 2-fluoro-3-methoxybenzoic Acid (Carboxylic Acid) Start->Intermediate Step 1: Saponification End N-Substituted 2-fluoro-3-methoxybenzamide (Amide Product) Intermediate->End Step 2: Amide Coupling G cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH (Carboxylic Acid) ActiveEster Activated O-Acylisourea Intermediate Acid->ActiveEster Fast HATU HATU + DIPEA Amide Amide Product ActiveEster->Amide Nucleophilic Attack Amine R'-NH2 (Amine)

References

Introduction: The Strategic Importance of 2-Fluoro-3-methoxybenzoates

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Esterification of 2-Fluoro-3-methoxybenzoic Acid: Protocols and Mechanistic Insights

In the landscape of modern drug discovery and materials science, fluorinated organic molecules hold a position of exceptional importance. The strategic incorporation of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity, thereby enhancing its therapeutic efficacy.[1][2] 2-Fluoro-3-methoxybenzoic acid is a valuable substituted aromatic carboxylic acid, and its ester derivatives serve as crucial intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[3]

The esterification of this particular benzoic acid, while fundamentally a standard organic transformation, requires careful consideration of its electronic and steric properties. The presence of both a fluorine atom and a methoxy group on the aromatic ring influences the reactivity of the carboxylic acid. This guide, intended for researchers and drug development professionals, provides a detailed examination of the principal methodologies for the esterification of 2-fluoro-3-methoxybenzoic acid. It moves beyond simple procedural lists to explain the underlying mechanisms and the rationale behind selecting one method over another, ensuring scientifically sound and reproducible outcomes.

Choosing the Right Path: A Comparative Overview of Esterification Strategies

The optimal method for converting 2-fluoro-3-methoxybenzoic acid to its corresponding ester depends on several factors: the structure of the alcohol, the presence of other sensitive functional groups in the reactants, the required reaction scale, and the desired purity of the final product. Three primary, field-proven methods are detailed below: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Method Conditions Advantages Disadvantages Best Suited For
Fischer-Speier Strong acid catalyst (H₂SO₄, TsOH), heatLow cost, simple reagents, scalable.[4]Harsh conditions (acid, heat), equilibrium-limited, not for sensitive substrates or tertiary alcohols.[5][6]Simple primary or secondary alcohols on a large scale where the substrate is robust.
Steglich DCC or EDC, DMAP (catalyst), room temp.Very mild conditions, high yields, good for acid-sensitive substrates and sterically hindered alcohols.[7][8]Formation of urea byproduct (can be hard to remove), cost of reagents.[8]Acid-sensitive substrates and valuable, complex alcohols where mild conditions are paramount.
Mitsunobu TPP, DEAD/DIAD, room temp.Extremely mild, proceeds with stereochemical inversion for secondary alcohols.[9][10]Stoichiometric byproducts (phosphine oxide, hydrazine) are difficult to remove, expensive and hazardous reagents.[11][12]Highly sensitive and precious substrates where other methods fail; stereochemical inversion is desired.

Method 1: Fischer-Speier Esterification

This classical method involves the direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][13] It is an equilibrium process that is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction.[14]

Reaction Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction. The mechanism involves several key reversible steps:

  • Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.[5][15]

  • Nucleophilic attack by the alcohol on the activated carbonyl carbon to form a tetrahedral intermediate.[13][14]

  • Proton transfer from the attacking alcohol's oxygen to one of the hydroxyl groups.

  • Elimination of water as a leaving group, forming a resonance-stabilized, protonated ester.[15]

  • Deprotonation to yield the final ester product and regenerate the acid catalyst.[5]

Fischer_Esterification Fischer-Speier Esterification Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Steps cluster_products Products RCOOH 2-Fluoro-3-methoxy- benzoic Acid Protonation 1. Protonation of Carbonyl Oxygen RCOOH->Protonation ROH Alcohol (e.g., Methanol) Attack 2. Nucleophilic Attack by Alcohol ROH->Attack H_plus Acid Catalyst (e.g., H₂SO₄) H_plus->Protonation Protonation->Attack Tetrahedral 3. Tetrahedral Intermediate Formation Attack->Tetrahedral Elimination 4. Water Elimination Tetrahedral->Elimination Deprotonation 5. Deprotonation Elimination->Deprotonation Water Water Elimination->Water Deprotonation->H_plus regenerates Ester Product Ester Deprotonation->Ester

Caption: Key steps in the Fischer-Speier esterification mechanism.

Protocol: Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Materials:

  • 2-Fluoro-3-methoxybenzoic acid (1.0 eq)

  • Methanol (can be used as solvent, >20 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, catalytic, ~0.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Ethyl Acetate or Diethyl Ether

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, condenser, heating mantle, separatory funnel

Procedure:

  • To a round-bottom flask, add 2-fluoro-3-methoxybenzoic acid (e.g., 5.0 g, 29.4 mmol).

  • Add a large excess of methanol (e.g., 100 mL). The alcohol serves as both reactant and solvent.

  • Carefully add concentrated sulfuric acid (e.g., 0.15 mL, ~0.05 eq) dropwise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C for methanol) for 4-6 hours.[16]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate or diethyl ether (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL, Caution: CO₂ evolution! ) to remove unreacted acid and the catalyst, and finally with brine (1 x 50 mL).[16][17]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by vacuum distillation or column chromatography if necessary.

Method 2: Steglich Esterification (Carbodiimide-Mediated Coupling)

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid.[8][18] The reaction is catalyzed by 4-dimethylaminopyridine (DMAP).[19]

Reaction Mechanism
  • The carboxylic acid adds to one of the double bonds of the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate.[7]

  • DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive acyl-pyridinium species ("active ester"). This step is key to accelerating the reaction and suppressing a common side reaction where the O-acylisourea rearranges to a stable N-acylurea.[7][8]

  • The alcohol then reacts with the acyl-pyridinium intermediate in an SN2-type reaction to form the ester.

  • The protonated DMAP and the dicyclohexylurea (DCU) byproduct are formed. DCU is poorly soluble in most organic solvents and precipitates out of the reaction.[8]

Steglich_Esterification Steglich Esterification Mechanism RCOOH Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea DMAP DMAP (Catalyst) Acyl_pyridinium Acyl-Pyridinium Intermediate (Active Ester) DMAP->Acyl_pyridinium ROH Alcohol Ester Ester ROH->Ester O_acylisourea->Acyl_pyridinium + DMAP DCU Dicyclohexylurea (DCU) (Byproduct) O_acylisourea->DCU Acyl_pyridinium->Ester + Alcohol

Caption: Catalytic cycle of DMAP in the Steglich esterification.

Protocol: Synthesis using EDC

Materials:

  • 2-Fluoro-3-methoxybenzoic acid (1.0 eq)

  • Alcohol (1.1 - 1.5 eq)

  • EDC·HCl (1.2 - 1.5 eq)

  • DMAP (catalytic, 0.1 - 0.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Dilute Hydrochloric Acid (e.g., 1 M HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-fluoro-3-methoxybenzoic acid (e.g., 1.0 g, 5.88 mmol), the desired alcohol (e.g., 1.2 eq), and DMAP (e.g., 0.1 eq) in anhydrous DCM (20 mL).[20]

  • Stir the solution at room temperature for 10 minutes.

  • Add EDC·HCl (e.g., 1.3 eq) portion-wise to the solution.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic phase sequentially with 1 M HCl (2 x 20 mL) to remove DMAP and any remaining EDC, followed by saturated NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Method 3: The Mitsunobu Reaction

The Mitsunobu reaction is a versatile and exceptionally mild method for forming esters from primary and secondary alcohols.[9][11] It operates under neutral conditions at or below room temperature and proceeds via an SN2 mechanism, resulting in a clean inversion of stereochemistry at the alcohol's chiral center.[10]

Reaction Mechanism
  • Triphenylphosphine (TPP) attacks the azodicarboxylate (e.g., DEAD or DIAD), forming a betaine intermediate.

  • The betaine deprotonates the carboxylic acid to form a carboxylate anion and a protonated phosphonium species.

  • The alcohol adds to the phosphorus atom, displacing the hydrazine derivative and forming an oxyphosphonium salt.

  • The carboxylate anion acts as the nucleophile, attacking the carbon atom of the activated alcohol in an SN2 fashion. This step forms the ester and triphenylphosphine oxide (TPPO).[10][12]

Mitsunobu_Reaction Mitsunobu Reaction Workflow RCOOH Carboxylic Acid Ester Ester (Inverted Stereochemistry) RCOOH->Ester ROH Alcohol Oxyphosphonium Oxyphosphonium Salt (Activated Alcohol) ROH->Oxyphosphonium TPP Triphenylphosphine (TPP) Betaine TPP-DEAD Betaine TPP->Betaine DEAD Azodicarboxylate (DEAD/DIAD) DEAD->Betaine Betaine->Oxyphosphonium + Alcohol, -Hydrazine Hydrazine Reduced Azodicarboxylate (Byproduct) Betaine->Hydrazine Oxyphosphonium->Ester + Carboxylate TPPO Triphenylphosphine Oxide (Byproduct) Oxyphosphonium->TPPO

Caption: Simplified workflow of the Mitsunobu reaction.

Protocol: General Procedure

Materials:

  • 2-Fluoro-3-methoxybenzoic acid (1.0 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (TPP, 1.2 - 1.5 eq)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.2 - 1.5 eq), typically as a 40% solution in toluene.

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Silica Gel for chromatography

Procedure:

  • Dissolve 2-fluoro-3-methoxybenzoic acid (e.g., 1.0 eq), the alcohol (1.0 eq), and TPP (1.2 eq) in anhydrous THF in a dry flask under an inert atmosphere.

  • Cool the stirred solution to 0°C in an ice bath.

  • Add the DEAD or DIAD solution (1.2 eq) dropwise via syringe over 15-20 minutes. The characteristic red/orange color of the azodicarboxylate may fade as the reaction proceeds.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • The primary challenge is purification. The crude product contains the desired ester, TPPO, and the hydrazine byproduct. Purification is almost always achieved by flash column chromatography. The polarity of the eluent must be carefully chosen to separate the ester from the highly polar byproducts.

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Fischer Esterification: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care.

  • Steglich Esterification: Carbodiimides like DCC and EDC are potent allergens and skin sensitizers. Avoid inhalation of dust and direct skin contact.[21][22][23] DMAP is toxic and should be handled with care.

  • Mitsunobu Reaction: Azodicarboxylates (DEAD, DIAD) are toxic and potentially explosive, especially in concentrated form. Triphenylphosphine and its oxide are irritants.[12]

  • Solvents: Organic solvents like DCM, THF, and ethers are flammable and should be kept away from ignition sources.

Conclusion

The esterification of 2-fluoro-3-methoxybenzoic acid is a critical transformation for synthesizing advanced chemical intermediates. The choice between the robust, cost-effective Fischer esterification, the mild and versatile Steglich esterification, or the exceptionally gentle Mitsunobu reaction must be made based on a careful analysis of the substrate's properties and the overall synthetic goal. By understanding the mechanisms and adhering to the detailed protocols provided, researchers can confidently and efficiently produce the desired 2-fluoro-3-methoxybenzoate esters, paving the way for further discoveries in medicine and science.

References

Application Notes & Protocols: The Strategic Use of Methyl 2-fluoro-3-methoxybenzoate in Pharmaceutical R&D

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Biology Division

Abstract

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical applications and experimental protocols for Methyl 2-fluoro-3-methoxybenzoate (CAS No. 958991-48-5). As a strategically substituted aromatic building block, this compound serves as a valuable starting material for the synthesis of diverse compound libraries targeting various therapeutic areas. We will explore the underlying chemical logic for its use, provide validated, step-by-step protocols for its key transformations, and illustrate its utility in a practical synthetic workflow.

Introduction: The Strategic Value of Fluorine and Methoxy Substituents

In modern drug discovery, the precise placement of functional groups on a molecular scaffold is critical for tuning its pharmacological profile. This compound is a prime example of a "Fragment-to-Lead" starting material, where each substituent serves a distinct and valuable purpose.

  • The Fluoro Group: The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve membrane permeability.[1][2] The high electronegativity of fluorine can alter the electronic properties of the aromatic ring and influence non-covalent interactions with protein targets, often leading to increased binding affinity.[2][3] Replacing a C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug molecule.[4]

  • The Methoxy Group: The methoxy substituent is a hydrogen bond acceptor and can provide a key interaction point with a biological target. Its position ortho to the fluorine atom and meta to the ester creates a unique electronic and steric environment, influencing the reactivity of the scaffold in subsequent synthetic steps.

  • The Methyl Ester: This functional group serves as a versatile synthetic handle. It is stable under a range of conditions but can be readily converted into a carboxylic acid or an amide, providing the two most common pathways for library generation in early-stage drug discovery.

This combination makes this compound an ideal starting point for creating novel chemical entities with desirable drug-like properties.

Physicochemical Properties & Safety Data

Proper handling and characterization begin with accurate data. The following tables summarize the essential properties and safety information for this reagent.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 958991-48-5[5][6]
Molecular Formula C₉H₉FO₃[5][6]
Molecular Weight 184.16 g/mol [5][6]
Appearance White to off-white solid or colorless oilGeneric
SMILES COC1=CC=CC(=C1F)C(=O)OC[5]
MDL Number MFCD14698048[6]

Table 2: GHS Safety Information

CategoryInformationReference
Pictograms
alt text
[5][6]
Signal Word Warning[5][6]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5][6]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[5][6]

Note: Always consult the latest Safety Data Sheet (SDS) from your supplier before handling this chemical.

Core Synthetic Workflow: From Ester to Diversified Intermediates

The primary utility of this compound in pharmaceutical R&D stems from its efficient conversion into two key intermediates: the corresponding carboxylic acid and, subsequently, a diverse range of amides. This workflow allows for the rapid exploration of the chemical space around the core scaffold.

G start Methyl 2-fluoro- 3-methoxybenzoate acid 2-Fluoro-3-methoxy- benzoic Acid start->acid Protocol 1: Saponification amide N-Substituted Amides acid->amide Protocol 2: Amide Coupling (R-NH2) library Diverse Compound Library amide->library Lead Optimization

Caption: Core synthetic workflow starting from this compound.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for reaction monitoring, work-up, and product characterization.

Protocol 1: Saponification to 2-Fluoro-3-methoxybenzoic Acid

This protocol details the hydrolysis of the methyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions. The procedure is adapted from a well-established method for a similar substrate.[7]

Causality & Rationale:

  • Reagents: Sodium hydroxide (NaOH) is a strong base that effectively attacks the electrophilic carbonyl carbon of the ester, initiating hydrolysis. A significant excess (4 equivalents) is used to ensure the reaction goes to completion.

  • Solvent System: A mixture of methanol (MeOH) and water is used. Methanol ensures the solubility of the organic starting material, while water is required for the hydrolysis reaction and to dissolve the NaOH.

  • Work-up: The initial removal of methanol simplifies the subsequent steps. The reaction mixture is then acidified with hydrochloric acid (HCl). This is a critical step that protonates the sodium carboxylate salt intermediate, causing the desired carboxylic acid—which is typically insoluble in acidic water—to precipitate.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 5-10 mL per gram of ester).

  • Base Addition: In a separate beaker, prepare a solution of sodium hydroxide (4.0 eq) in water (approx. 2 mL per gram of NaOH). Add the NaOH solution to the stirred solution of the ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The reaction is complete when the starting material spot is no longer visible.

  • Solvent Removal: Once complete, remove the methanol from the reaction mixture using a rotary evaporator.

  • Acidification & Precipitation: Dissolve the remaining residue in water (approx. 10 mL per gram of starting ester). Cool the solution in an ice bath and slowly add 1N HCl while stirring, until the pH of the solution is ~2-3 (verify with pH paper). A solid precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x volume of the flask).

  • Drying & Validation: Dry the collected solid under vacuum to a constant weight to yield 2-fluoro-3-methoxybenzoic acid. The product can be characterized by ¹H NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its identity and purity.[8]

Protocol 2: Amide Synthesis via Amide Coupling

This protocol describes the coupling of the carboxylic acid generated in Protocol 1 with a generic amine (R-NH₂) to form a stable amide bond.

Causality & Rationale:

  • Reagents: A peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid, forming a highly reactive intermediate. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine if it is used as a salt.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a common polar aprotic solvent that effectively dissolves all reactants and facilitates the reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 2-fluoro-3-methoxybenzoic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq).

  • Solvent & Base Addition: Dissolve the solids in anhydrous DMF (approx. 10 mL per gram of acid). Add DIPEA (3.0 eq) to the mixture dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS until the starting acid is consumed.

  • Work-up: Dilute the reaction mixture with Ethyl Acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and saturated aqueous NaCl (brine).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification & Validation: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Ethyl Acetate in Hexanes). Combine the pure fractions and remove the solvent to yield the final N-substituted amide. Validate the structure and purity using ¹H NMR, Mass Spectrometry, and HPLC.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor Fragment

To illustrate the practical application of these protocols, we present the synthesis of N-(4-chlorophenyl)-2-fluoro-3-methoxybenzamide, a fragment representative of structures found in many kinase inhibitors.

References

Application Notes and Protocols for Reactions Involving Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-fluoro-3-methoxybenzoate is a versatile aromatic building block of significant interest to researchers, scientists, and drug development professionals. Its unique substitution pattern, featuring a fluorine atom ortho to the ester and a methoxy group at the meta position, imparts distinct reactivity that can be strategically exploited in organic synthesis. The presence of the fluorine atom, a bioisostere for hydrogen with unique electronic properties, and its potential to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions make this compound a valuable scaffold. Furthermore, the ester and methoxy functionalities offer additional sites for chemical modification, rendering it a key intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and field-proven protocols for several key transformations involving this compound. The methodologies described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Information

Before undertaking any experimental work, it is crucial to be familiar with the properties and safety precautions for this compound.

PropertyValue
CAS Number 958991-48-5[1]
Molecular Formula C₉H₉FO₃[1]
Molecular Weight 184.16 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Storage Sealed in a dry environment at room temperature[1]

Safety Precautions:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[1]

  • Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the esterification of its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid. Fischer esterification, using an excess of methanol in the presence of a strong acid catalyst, is a reliable and scalable method.

Protocol 1: Fischer Esterification of 2-fluoro-3-methoxybenzoic Acid

This protocol describes a standard acid-catalyzed esterification. The use of a strong acid like sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically driven to completion by using a large excess of the alcohol, which also serves as the solvent.[2][3]

Caption: Workflow for the synthesis of this compound.

Materials:

  • 2-fluoro-3-methoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-3-methoxybenzoic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 10-20 equivalents), which will also act as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65-70°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Key Reactions and Applications

Hydrolysis of the Methyl Ester

The hydrolysis of this compound to its corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid, is a fundamental transformation. This carboxylic acid is a valuable intermediate for the synthesis of amides, which are prevalent in many pharmaceutical compounds. Base-mediated hydrolysis is a common and efficient method for this conversion.[4][5]

This protocol is adapted from a similar procedure for a related isomer and represents a standard method for ester hydrolysis.[5] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide ion, which is then protonated by the newly formed carboxylic acid in an acid-base equilibrium. Acidification of the reaction mixture in the final step ensures the complete protonation of the carboxylate salt to yield the desired carboxylic acid.

Caption: Workflow for the hydrolysis of this compound.

Materials:

  • This compound

  • Methanol

  • Sodium Hydroxide (NaOH)

  • Water

  • 1N Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium hydroxide (e.g., 4.0 equivalents) in water.

  • Add the aqueous NaOH solution to the stirred solution of the ester.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Remove the methanol under reduced pressure.

  • Dissolve the remaining residue in water and cool in an ice bath.

  • Slowly add 1N HCl with stirring to adjust the pH to approximately 2-3, at which point a precipitate should form.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-fluoro-3-methoxybenzoic acid.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position of this compound is activated towards nucleophilic aromatic substitution. Although the methoxy and methyl ester groups are not strongly electron-withdrawing, the high electronegativity of the fluorine atom itself facilitates the attack of nucleophiles. This reaction is a powerful tool for introducing nitrogen, oxygen, or sulfur nucleophiles at the C2 position.[6][7]

This protocol provides a general procedure for the amination of this compound. The choice of base and solvent is crucial for the success of the reaction. A non-nucleophilic base is required to deprotonate the amine without competing in the substitution reaction. Polar aprotic solvents like DMSO or DMF are often used to dissolve the reactants and facilitate the reaction.

Materials:

  • This compound

  • Primary or secondary amine (e.g., morpholine, piperidine)

  • Potassium Carbonate (K₂CO₃) or another suitable non-nucleophilic base

  • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the amine (1.2-1.5 eq), and potassium carbonate (2.0-3.0 eq).

  • Add anhydrous DMSO or DMF as the solvent.

  • Heat the reaction mixture to 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the corresponding 2-amino-3-methoxybenzoate derivative.

Palladium-Catalyzed Cross-Coupling Reactions

While the fluorine atom can act as a leaving group in SNAr reactions, it is generally not a good leaving group for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. For these transformations, it is more common to have a bromo or iodo substituent at the reactive position. However, if this compound were to be functionalized with a halide (e.g., at a different position) or converted to a triflate, it could then participate in these powerful C-C and C-N bond-forming reactions. For the purpose of this guide, we will provide a representative protocol for a Suzuki-Miyaura coupling, assuming a suitable halide derivative of the core structure is available.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds.[8] This protocol outlines a general procedure for the coupling of an aryl halide with a boronic acid, which could be applied to a halogenated derivative of this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Halogenated derivative of this compound (e.g., bromo or iodo substituted)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Phosphine ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent system (e.g., toluene/water, dioxane/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask, combine the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), palladium catalyst (1-5 mol%), ligand (if necessary), and base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Reduction of the Ester

The methyl ester group of this compound can be reduced to a primary alcohol, (2-fluoro-3-methoxyphenyl)methanol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation is useful for accessing benzyl alcohol derivatives, which are important intermediates in their own right.

LiAlH₄ is a powerful and non-selective reducing agent that readily reduces esters to primary alcohols. The reaction must be carried out under anhydrous conditions as LiAlH₄ reacts violently with water. The workup procedure involves the careful quenching of excess LiAlH₄.

Materials:

  • This compound

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

  • Water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (e.g., 1.5-2.0 equivalents) in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours, or until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture back to 0°C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (2-fluoro-3-methoxyphenyl)methanol.

  • Purify by column chromatography if necessary.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of functional groups allows for a range of chemical transformations, including hydrolysis, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling (with appropriate derivatization), and reduction. The protocols provided in this guide offer a starting point for the exploration of the rich chemistry of this compound. As with any chemical reaction, optimization of the reaction conditions may be necessary to achieve the desired outcome for specific substrates and applications. It is always recommended to consult the primary literature for the most up-to-date and specific procedures.

References

The Versatile Role of Methyl 2-fluoro-3-methoxybenzoate in Modern Cross-Coupling Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Fluorinated Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science research, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount strategy for fine-tuning physicochemical and biological properties.[1] Methyl 2-fluoro-3-methoxybenzoate, a structurally unique and synthetically versatile building block, has emerged as a reagent of significant interest. Its distinct substitution pattern—featuring an activating methoxy group, a reactivity-modulating fluorine atom, and a readily transformable methyl ester—positions it as a valuable substrate for a variety of cross-coupling reactions.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the application of this compound in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. While direct literature on this specific reagent is emerging, the principles outlined herein are derived from established methodologies for structurally related fluorinated aromatics and are intended to serve as a robust starting point for reaction development and optimization.[2][3]

Reagent Profile: this compound

PropertyValue
IUPAC Name This compound
CAS Number 137654-20-7 (for the corresponding acid)
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
Structure

The fluorine atom at the C2 position, ortho to the ester, and the methoxy group at the C3 position create a unique electronic and steric environment. The fluorine atom can influence the oxidative addition step in palladium-catalyzed cycles, while the methoxy group can impact the electron density of the aromatic ring.[4]

I. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a pillar of modern synthesis for the construction of biaryl and heteroaryl structures.[5] The reaction of this compound with various boronic acids or their derivatives can lead to the formation of functionalized biphenyl compounds, which are prevalent motifs in pharmaceuticals.[6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through a series of fundamental steps involving a palladium catalyst.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Reductive Elimination

Proposed Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with a generic arylboronic acid. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed water

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

  • Stir the reaction mixture at 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Aryl Halide AnalogCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference (Analogous System)
2-Bromo-3-methoxypyridinePd(PPh₃)₄Na₂CO₃DME/H₂O80-90Good to Excellent[7]
Aryl BromidesPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O10095[8]

II. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides or pseudohalides.[9][10] This reaction enables the coupling of this compound with a wide range of primary and secondary amines, which is a critical transformation in the synthesis of many pharmaceutical agents.[11]

Mechanistic Insights

The catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl electrophile to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form an amido complex, and subsequent reductive elimination to yield the arylamine product.[12]

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants setup Reaction Setup: Aryl Halide, Amine, Pd Catalyst, Ligand, Base, Solvent start->setup inert Establish Inert Atmosphere (e.g., Argon or Nitrogen) setup->inert heat Heat Reaction Mixture (e.g., 80-110 °C) inert->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product: Arylamine purify->product

Proposed Protocol for Buchwald-Hartwig Amination

This generalized protocol can be adapted for the amination of this compound. The choice of ligand is crucial and often depends on the nature of the amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (Palladium tris(dibenzylideneacetone)) (1-2 mol%)

  • XantPhos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene or Dioxane

Procedure:

  • In a glovebox, add this compound, Pd₂(dba)₃, XantPhos, and NaOtBu to a dry reaction vessel.

  • Remove the vessel from the glovebox and add the anhydrous solvent, followed by the amine, via syringe under an inert atmosphere.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the residue by flash column chromatography.

Amine TypeLigandBaseSolventTemp (°C)Reference (General Protocol)
Primary/SecondaryBrettPhosLHMDSTHF65-80[13]
AmidesXantPhosDBUMeCN/Toluene140[14]

III. Sonogashira Coupling: Creating C(sp²)-C(sp) Linkages

The Sonogashira reaction is a highly effective method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction allows for the introduction of an alkynyl group onto the aromatic ring of this compound, providing access to a class of compounds with applications in materials science and as precursors for more complex molecules.[16]

Mechanistic Overview

The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center. Copper-free conditions have also been developed to avoid the homocoupling of alkynes.

Caption: Key steps in the Sonogashira cross-coupling reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Ar-Pd(II)-X Ar-Pd(II)-X Pd(0)->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR Ar-Pd(II)-C≡CR Ar-Pd(II)-X->Ar-Pd(II)-C≡CR Transmetalation Ar-Pd(II)-C≡CR->Pd(0) Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR->Ar-C≡CR Reductive Elimination HC≡CR HC≡CR Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)-X

Proposed Protocol for Sonogashira Coupling

This protocol describes a typical copper-co-catalyzed Sonogashira reaction. For sensitive substrates, a copper-free protocol may be advantageous.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (solvent and base)

  • Anhydrous Tetrahydrofuran (THF) or Toluene (optional co-solvent)

Procedure:

  • To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.

  • Add the anhydrous solvent (e.g., THF or toluene) if used, followed by the amine base (Et₃N or DIPA).

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-60 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Aryl Halide AnalogCatalyst SystemBaseSolventTemp (°C)Reference (Analogous System)
Aryl BromidesPd(PPh₃)₄ / CuIEt₃NDMF80[16]
2-ChlorophenolsPdCl₂(CH₃CN)₂ / Ligand / CuIt-BuOLit-BuOHRT to 60[17]

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for the synthesis of complex organic molecules. The protocols and mechanistic insights provided in this guide offer a solid foundation for its application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. As with any synthetic methodology, empirical optimization for each specific substrate combination is crucial for achieving high yields and purity. The continued exploration of this and other fluorinated reagents will undoubtedly fuel innovation in drug discovery and materials science, leading to the development of novel compounds with enhanced properties and functions.

References

Application Notes and Protocols for the Derivatization of Methyl 2-fluoro-3-methoxybenzoate in Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 2-fluoro-3-methoxybenzoate is a key aromatic building block in medicinal chemistry and drug discovery. The presence of the fluorine atom and the methoxy group on the benzene ring imparts unique electronic and conformational properties to the molecule. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. Similarly, the methoxy group can influence the molecule's polarity and hydrogen bonding capabilities. This document provides detailed protocols for the derivatization of this compound into key intermediates and final compounds with potential therapeutic applications, with a focus on amide bond formation and Suzuki-Miyaura cross-coupling reactions.

Core Compound Profile: this compound

PropertyValue
Molecular Formula C₉H₉FO₃
Molecular Weight 184.16 g/mol
CAS Number 958991-48-5
Appearance White to off-white solid
Solubility Soluble in common organic solvents like DMF and DMSO. Insoluble in water.[1]

Spectroscopic Data (Representative for similar structures):

  • ¹H NMR (300 MHz, Acetone-d₆, representative): δ 7.58 (d, J=7.7 Hz, 1H), 7.52 (dd, J=2.7, 1.5 Hz, 1H), 7.40 (t, J=8.0 Hz, 1H), 7.17 (ddd, J=8.3, 2.7, 1.0 Hz, 1H), 3.87 (s, 3H), 3.84 (s, 3H).[2]

  • ¹³C NMR (representative): Characteristic peaks would be expected for the carbonyl carbon (~165-170 ppm), aromatic carbons (110-160 ppm), and methoxy carbons (~50-60 ppm).

I. Hydrolysis to 2-Fluoro-3-methoxybenzoic Acid: A Key Intermediate

The first step in many synthetic routes involving this compound is its hydrolysis to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid functional group is a versatile handle for a wide range of subsequent reactions, most notably amide bond formation.

Protocol 1: Base-Catalyzed Hydrolysis of this compound

This protocol is adapted from a general procedure for the hydrolysis of a similar substituted methyl benzoate.[3]

Materials:

  • Methyl 4-fluoro-3-methoxybenzoate (as an analog for protocol design) (11 g, 59.8 mmol)[3]

  • Methanol (100 mL)[3]

  • Sodium hydroxide (9.5 g, 240 mmol)[3]

  • Deionized water (20 mL)[3]

  • 1N Hydrochloric acid

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Dissolve Methyl 4-fluoro-3-methoxybenzoate (11 g, 59.8 mmol) in methanol (100 mL) in a round-bottom flask.[3]

  • In a separate beaker, prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in deionized water (20 mL).[3]

  • Add the sodium hydroxide solution to the methanolic solution of the ester at room temperature with stirring.[3]

  • Stir the reaction mixture at room temperature for 4 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure using a rotary evaporator.[3]

  • Dissolve the resulting residue in deionized water (100 mL).[3]

  • Acidify the aqueous solution to a pH of 4 with 1N HCl. A white solid should precipitate.[3]

  • Collect the precipitated solid by vacuum filtration using a Buchner funnel.[3]

  • Wash the solid with deionized water (3 x 50 mL) and dry to afford 4-fluoro-3-methoxybenzoic acid as a white solid (9 g, 97% yield).[3]

Causality and Self-Validation: The use of a stoichiometric excess of sodium hydroxide ensures the complete saponification of the ester. The reaction is monitored by TLC to confirm the disappearance of the starting material. The acidification step is critical for the precipitation of the carboxylic acid, which is less soluble in acidic aqueous media. The final product can be characterized by ¹H NMR and melting point determination to confirm its identity and purity.

II. Amide Bond Formation: Synthesis of Bioactive Benzamides

Amide derivatives of substituted benzoic acids are prevalent in a vast array of biologically active compounds, including those with antibacterial, antifungal, and antitumor properties. The following protocol details the synthesis of N-aryl-2-fluoro-3-methoxybenzamides, a class of compounds with potential therapeutic value.

Protocol 2: HATU-Mediated Amide Coupling of 2-Fluoro-3-methoxybenzoic Acid

This protocol is a general procedure for HATU-mediated amide bond formation.

Materials:

  • 2-Fluoro-3-methoxybenzoic acid (1.0 equiv)

  • Substituted aniline (1.1 equiv)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • 1N HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

  • Schlenk flask

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-fluoro-3-methoxybenzoic acid (1.0 equiv) and the substituted aniline (1.1 equiv).

  • Dissolve the solids in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add HATU (1.1 equiv) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl-2-fluoro-3-methoxybenzamide.

Mechanism and Rationale: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, especially in peptide synthesis. The reaction proceeds through the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile. DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.

HATU_Amide_Coupling CarboxylicAcid R-COOH (2-Fluoro-3-methoxybenzoic acid) ActiveEster OAt-Active Ester CarboxylicAcid->ActiveEster + HATU, DIPEA Amine R'-NH₂ (Aniline derivative) Amide R-CO-NHR' (Final Amide) Amine->Amide HATU HATU DIPEA DIPEA ActiveEster->Amide + Amine Byproducts Byproducts (HOAt, Tetramethylurea) ActiveEster->Byproducts

Caption: HATU-mediated amide bond formation workflow.

Application Example: While a specific example for a 2-fluoro-3-methoxybenzamide with reported biological activity was not found, numerous studies highlight the importance of substituted benzamides in drug discovery. For instance, N-aryl-2-fluorobenzamide derivatives have been investigated for their diverse biological activities.[4] The protocol described above provides a reliable method for synthesizing libraries of such compounds for screening and lead optimization.

III. Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction that is widely used in the synthesis of biaryl compounds.[5] These motifs are common in pharmaceuticals and advanced materials. To perform a Suzuki coupling on the this compound scaffold, a halogen atom needs to be introduced, typically a bromine or iodine, to serve as the electrophilic partner.

Protocol 3: Synthesis of a Biaryl Derivative via Suzuki-Miyaura Coupling

This is a general protocol for a Suzuki-Miyaura reaction, which would be applicable to a brominated derivative of this compound.

Materials:

  • 5-Bromo-2-fluoro-3-methoxybenzoate derivative (1.0 equiv) (Hypothetical starting material for this protocol)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent system (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk flask with reflux condenser

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a Schlenk flask equipped with a reflux condenser and a magnetic stir bar, add the 5-bromo-2-fluoro-3-methoxybenzoate derivative (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture.

  • Degas the solution by bubbling the inert gas through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) to the reaction mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Catalytic Cycle and Rationale: The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organic group from the boronic acid to the palladium center (facilitated by the base), and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

Suzuki_Coupling Pd0 Pd(0)L₂ PdII_Complex Ar-Pd(II)-X      L₂ Pd0->PdII_Complex Oxidative Addition ArylHalide Ar-X (Brominated Benzoate) OxAdd Oxidative Addition PdII_Dimer Ar-Pd(II)-Ar'        L₂ PdII_Complex->PdII_Dimer Transmetalation BoronicAcid Ar'-B(OH)₂ Base Base Base->PdII_Complex Transmetalation Transmetalation PdII_Dimer->Pd0 Reductive Elimination Biaryl Ar-Ar' (Biaryl Product) PdII_Dimer->Biaryl RedElim Reductive Elimination

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-3-methoxybenzoate. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances of this specific esterification. We will move beyond simple procedural steps to explore the underlying chemistry, enabling you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

The most common and direct route is the esterification of 2-fluoro-3-methoxybenzoic acid[1]. There are several effective methods to achieve this transformation:

  • Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). It is a cost-effective and straightforward equilibrium-driven process.[2]

  • Activation with Thionyl Chloride (SOCl₂): The carboxylic acid can be converted to a more reactive acid chloride using thionyl chloride. This intermediate is then reacted with methanol to form the ester. This method is often higher yielding and not reversible, but requires careful handling of the corrosive and moisture-sensitive thionyl chloride.[3][4]

  • Activation with Oxalyl Chloride: Similar to using SOCl₂, oxalyl chloride ((COCl)₂) with a catalytic amount of DMF converts the carboxylic acid to the acid chloride. This is often a milder and cleaner alternative to thionyl chloride.[5]

Q2: How does the fluoro substituent at the ortho position affect the esterification reaction?

The fluorine atom at the C2 position is an electron-withdrawing group. This electronic effect can slightly increase the acidity of the carboxylic acid proton, but more importantly, it can influence the reactivity of the carboxyl group. While the effect is not drastic enough to prevent standard esterification, it is a factor to consider when optimizing reaction conditions. The proximity of the fluoro and methoxy groups does not typically lead to direct side reactions under standard esterification conditions.

Q3: What is the most effective way to monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a solvent system that provides good separation between the starting carboxylic acid (more polar, lower Rf) and the product ester (less polar, higher Rf). A typical eluent system might be a mixture of ethyl acetate and hexanes (e.g., 20:80 v/v). The consumption of the starting material is the primary indicator of reaction completion.[6] For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed on aliquots of the reaction mixture.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses specific issues you may encounter during the synthesis.

Q4: My reaction is very slow or appears to be stalled. What is the cause and how can I fix it?

  • Probable Cause (Fischer Esterification): The Fischer esterification is an equilibrium reaction.[2] If the concentration of the product water increases, it can drive the reaction backward (hydrolysis of the ester), slowing down the net forward reaction. Additionally, insufficient catalyst can lead to a slow reaction rate.

  • Troubleshooting & Solutions:

    • Push the Equilibrium: The reaction is typically run using methanol as the solvent, which provides a large excess of one reactant to drive the equilibrium towards the product side, according to Le Châtelier's principle.[2] Ensure you are using a significant excess (e.g., using it as the solvent).

    • Increase Catalyst Concentration: If the reaction is clean but slow, a modest increase in the amount of acid catalyst (e.g., from 0.1 eq to 0.2 eq of H₂SO₄) can accelerate the rate.

    • Increase Temperature: Gently heating the reaction mixture to reflux (around 65 °C for methanol) will significantly increase the reaction rate.[4]

    • Water Removal: For larger-scale reactions, a Dean-Stark apparatus can be used to remove water as it is formed, although this is less practical for methanol due to its boiling point and is often unnecessary when methanol is used in large excess.

Q5: After workup, my NMR spectrum shows significant contamination with the starting carboxylic acid. How do I remove it?

  • Probable Cause: This is the most common impurity issue. It arises from either an incomplete reaction or an inefficient workup procedure designed to remove the unreacted acid.

  • Troubleshooting & Solutions:

    • Implement a Base Wash: The key to removing acidic starting material is a thorough wash of the organic layer with a mild aqueous base. After quenching the reaction and extracting with an organic solvent (like ethyl acetate or dichloromethane), wash the organic phase one or two times with a saturated solution of sodium bicarbonate (NaHCO₃).[4][5]

    • Verify the Wash: The bicarbonate wash works by converting the carboxylic acid (R-COOH) into its water-soluble sodium salt (R-COO⁻Na⁺), which is then extracted into the aqueous layer. You should see bubbling (CO₂ evolution) during the wash. Continue washing until the bubbling ceases. You can test the pH of the final aqueous wash with pH paper to ensure it is neutral or slightly basic.

    • Follow with Brine: After the base wash, a final wash with saturated aqueous NaCl (brine) helps to remove residual water from the organic layer and break up any emulsions before drying with an agent like Na₂SO₄ or MgSO₄.[4]

Q6: I've isolated my product, but the yield is very low. Where could my product have gone?

  • Probable Cause: Low yields can result from an incomplete reaction (see Q4), mechanical losses during transfer, or product loss during the workup and extraction phases.

  • Troubleshooting & Solutions:

    • Optimize Reaction Time: Ensure the reaction has run to completion by monitoring with TLC. Esterifications can sometimes require several hours to reach equilibrium.[5]

    • Improve Extraction Efficiency: this compound has some polarity. To prevent loss to the aqueous layers during workup, perform multiple extractions. Instead of one large extraction with 100 mL of solvent, perform three successive extractions with ~35 mL each. This is a more efficient method for recovering the product.

    • Back-Extraction: If you suspect significant product loss into the basic wash solution, you can re-acidify the combined aqueous NaHCO₃ washes with HCl to a pH of ~2. This will precipitate any carboxylate that was inadvertently extracted. You can then re-extract this with your organic solvent to recover the starting material for another attempt.

Q7: My TLC shows an unexpected, non-polar spot with a high Rf value. What could this be?

  • Probable Cause: While uncommon under standard Fischer conditions, certain side reactions can occur, especially if using activating agents like SOCl₂ under non-ideal conditions.

    • Anhydride Formation: Two molecules of the carboxylic acid can condense to form an anhydride. This is more likely if the reaction is heated for a prolonged period before the alcohol is added, particularly in activation-based methods.

    • Impurities in Solvents: Check the quality of your reagents. Impurities in the methanol could lead to different ester byproducts.[6]

  • Troubleshooting & Solutions:

    • Control Reaction Conditions: When using SOCl₂ or oxalyl chloride, add the reagent at a low temperature (e.g., 0 °C) and add the methanol promptly after the activation step is complete.[4]

    • Ensure Anhydrous Conditions: For activation-based methods, use anhydrous solvents and reagents to minimize hydrolysis of the intermediate acid chloride back to the starting material.

    • Purification: If a byproduct does form, purification by silica gel column chromatography is usually effective. The polarity difference between the desired ester and a potential anhydride byproduct should allow for good separation.[3]

Experimental Protocol: Fischer Esterification

This protocol provides a reliable method for the synthesis of this compound.

Materials:

  • 2-fluoro-3-methoxybenzoic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-3-methoxybenzoic acid (1.0 eq).

  • Add methanol (approx. 10-20 mL per gram of carboxylic acid). The acid does not need to fully dissolve at this stage.

  • Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.

  • Monitor the reaction progress by TLC every 1-2 hours until the starting material is consumed (typically 4-16 hours).[5]

  • Once complete, cool the mixture to room temperature.

  • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with:

    • Water

    • Saturated NaHCO₃ solution (wash until CO₂ evolution ceases)[4][5]

    • Brine[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product further by silica gel column chromatography.

Data & Workflow Visualization

Table 1: Typical Reaction Parameters
ParameterConditionRationale / Notes
Reactants 2-fluoro-3-methoxybenzoic acid, Methanol
Catalyst Conc. H₂SO₄ (0.1-0.2 eq)Protonates the carbonyl, making it more electrophilic.[2]
Solvent MethanolServes as both reactant and solvent, driving the equilibrium.
Temperature Reflux (~65 °C)Increases reaction rate.
Time 4-16 hoursMonitor by TLC for completion.
Workup EtOAc, NaHCO₃ wash, Brine washCrucial for removing unreacted acid and water.[4][5]
Expected Yield >85% (unoptimized)Yield is highly dependent on reaction completion and workup efficiency.

Diagram 1: Troubleshooting Workflow

TroubleshootingWorkflow start Problem Detected: Low Yield / Impure Product cause1 Cause: Incomplete Reaction start->cause1 Is starting material visible on TLC? cause2 Cause: Acid Impurity start->cause2 Is product acidic / NMR shows acid? cause3 Cause: Workup Loss start->cause3 Reaction complete but final mass is low? sol1 Solution: - Increase reaction time/temp - Use excess MeOH - Check catalyst amount cause1->sol1 sol2 Solution: - Thorough NaHCO3 wash - Check pH of aqueous layer cause2->sol2 sol3 Solution: - Perform multiple extractions - Use brine to break emulsions - Back-extract aqueous layers cause3->sol3

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Optimizing the Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this valuable synthetic intermediate. Here, we address common challenges and provide in-depth, field-proven solutions in a question-and-answer format. Our approach is grounded in established chemical principles to ensure the reliability and reproducibility of your results.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the synthesis of this compound.

Low Yield of 2-fluoro-3-methoxybenzoic Acid (Precursor)

Question: I am experiencing a low yield in the synthesis of the precursor, 2-fluoro-3-methoxybenzoic acid, from 2-fluoro-3-methoxybenzaldehyde. What are the likely causes and how can I improve the yield?

Answer:

The synthesis of 2-fluoro-3-methoxybenzoic acid is a critical first step, and low yields are often traced back to the oxidation of 2-fluoro-3-methoxybenzaldehyde. The primary causes for a low yield in this step are incomplete oxidation or the formation of side products.

Causality and Optimization:

  • Incomplete Oxidation: The aldehyde may not be fully converted to the carboxylic acid. This can be due to an insufficient amount of the oxidizing agent or non-optimal reaction conditions.

    • Troubleshooting:

      • Choice of Oxidizing Agent: A common and effective method for this transformation is the Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate buffer or in the presence of a scavenger like 2-methyl-2-butene. This method is generally high-yielding and avoids over-oxidation.

      • Reaction Monitoring: It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting aldehyde.

      • Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess (1.1 to 1.5 equivalents) can help drive the reaction to completion.

  • Side Reactions: The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom can influence the reactivity of the aromatic ring, potentially leading to undesired side reactions if harsh oxidizing agents are used.

    • Troubleshooting:

      • Mild Oxidizing Agents: Avoid harsh oxidizing agents like potassium permanganate (KMnO₄) under strongly acidic or basic conditions, as this can lead to ring-opening or other side reactions. The Pinnick oxidation conditions are mild and generally well-tolerated by a variety of functional groups.

Visualizing the Workflow:

cluster_0 Precursor Synthesis Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Incomplete Oxidation Incomplete Oxidation Low Yield->Incomplete Oxidation Check TLC/GC-MS Side Reactions Side Reactions Low Yield->Side Reactions Analyze byproducts Optimize Oxidant Optimize Oxidant Incomplete Oxidation->Optimize Oxidant Increase equivalents Monitor Reaction Monitor Reaction Incomplete Oxidation->Monitor Reaction Ensure completion Use Mild Oxidant Use Mild Oxidant Side Reactions->Use Mild Oxidant e.g., Pinnick Oxidation High Yield High Yield Optimize Oxidant->High Yield Monitor Reaction->High Yield Use Mild Oxidant->High Yield

Caption: Troubleshooting workflow for low yield of 2-fluoro-3-methoxybenzoic acid.

Low Yield in Fischer Esterification of 2-fluoro-3-methoxybenzoic Acid

Question: My Fischer esterification of 2-fluoro-3-methoxybenzoic acid with methanol is giving a low yield of this compound. How can I optimize this reaction?

Answer:

The Fischer esterification is an equilibrium-limited reaction.[1] Low yields are typically due to an incomplete reaction, where the equilibrium is not sufficiently shifted towards the product side, or due to steric hindrance from the ortho-fluoro substituent.

Causality and Optimization:

  • Equilibrium Limitation: The reaction between a carboxylic acid and an alcohol to form an ester and water is reversible.[1][2] To achieve a high yield, the equilibrium must be shifted to the right.

    • Troubleshooting:

      • Excess Alcohol: Use a large excess of methanol, which can also serve as the solvent. This drives the equilibrium towards the product side according to Le Chatelier's principle.[2][3]

      • Water Removal: The removal of water as it is formed is a highly effective way to drive the reaction to completion. This can be achieved by using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.

      • Catalyst Choice and Amount: A strong acid catalyst is essential. Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) are commonly used.[2][4] Ensure a catalytic amount (typically 1-5 mol%) is used. Too much catalyst can lead to side reactions like dehydration of the alcohol.

  • Steric Hindrance: The fluorine atom at the ortho position to the carboxylic acid group can sterically hinder the approach of the nucleophilic methanol.

    • Troubleshooting:

      • Reaction Time and Temperature: Increase the reaction time and/or temperature (reflux) to overcome the activation energy barrier. Microwave-assisted synthesis can be particularly effective in reducing reaction times and improving yields for sterically hindered substrates by allowing for rapid heating to temperatures above the solvent's boiling point in a sealed vessel.[5][6]

      • Alternative Esterification Methods: If Fischer esterification yields remain low, consider alternative methods that are less sensitive to steric hindrance. One effective alternative is to first convert the carboxylic acid to a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol. This is a two-step process but is often much higher yielding for sterically hindered acids.

Quantitative Data Comparison:

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Fischer Esterification H₂SO₄ or p-TsOHReflux in excess methanolOne-pot, inexpensiveEquilibrium-limited, may be slow for hindered substrates
Microwave-Assisted Fischer Esterification H₂SO₄ or p-TsOHSealed vessel, elevated temp. & pressureRapid, often higher yield[5][6]Requires specialized equipment
Acyl Chloride Formation followed by Esterification 1. SOCl₂ or (COCl)₂ 2. Methanol1. Reflux 2. Room temp. or 0 °CHigh yield, not equilibrium-limitedTwo steps, uses hazardous reagents

Visualizing the Decision Process:

Low Ester Yield Low Ester Yield Equilibrium Issue Equilibrium Issue Low Ester Yield->Equilibrium Issue Steric Hindrance Steric Hindrance Low Ester Yield->Steric Hindrance Excess Methanol Excess Methanol Equilibrium Issue->Excess Methanol Water Removal Water Removal Equilibrium Issue->Water Removal Increase Time/Temp Increase Time/Temp Steric Hindrance->Increase Time/Temp Microwave Synthesis Microwave Synthesis Steric Hindrance->Microwave Synthesis Improved Yield Improved Yield Excess Methanol->Improved Yield Water Removal->Improved Yield Alternative Method Alternative Method Increase Time/Temp->Alternative Method If yield still low Microwave Synthesis->Improved Yield Acyl Chloride Route Acyl Chloride Route Alternative Method->Acyl Chloride Route Acyl Chloride Route->Improved Yield

Caption: Decision tree for troubleshooting low esterification yield.

Presence of Impurities in the Final Product

Question: After my reaction and work-up, I am observing significant impurities in my this compound product. What are these impurities likely to be and how can I remove them?

Answer:

Impurities in the final product can originate from unreacted starting materials, side products, or residual reagents from the work-up.

Common Impurities and Purification Strategies:

  • Unreacted 2-fluoro-3-methoxybenzoic Acid: This is a common impurity if the esterification reaction does not go to completion.

    • Removal: Perform an aqueous work-up by dissolving the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, diethyl ether) and washing with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) solution.[4][7] The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral ester remains in the organic layer.

  • Side Products from the Catalyst: Strong acid catalysts like sulfuric acid can sometimes lead to side reactions, such as the formation of methyl ether from methanol under harsh conditions, though this is less common at standard reflux temperatures.

    • Removal: These are typically removed during the aqueous work-up and subsequent purification steps.

  • Residual Acid Catalyst: Traces of the acid catalyst can remain in the product.

    • Removal: The aqueous base wash (NaHCO₃) will neutralize and remove the acid catalyst. A final wash with brine (saturated aqueous NaCl) helps to remove residual water from the organic layer.[4]

Purification Protocol:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If methanol was used in large excess, remove the bulk of it under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate.

  • Wash the organic solution sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution (until no more CO₂ evolution is observed)

    • Brine

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • For higher purity, the crude product can be further purified by:

    • Distillation: If the product is a liquid and thermally stable.

    • Recrystallization: If the product is a solid.

    • Column Chromatography: Using a silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is a very effective method for removing closely related impurities.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst for the Fischer esterification of 2-fluoro-3-methoxybenzoic acid?

A1: Concentrated sulfuric acid is a cost-effective and highly effective catalyst for this reaction.[2][3] p-Toluenesulfonic acid (p-TsOH) is a solid alternative that is easier to handle. For sensitive substrates where harsh acidic conditions are a concern, milder Lewis acid catalysts could be explored.[1][9]

Q2: Can I use a different alcohol instead of methanol?

A2: Yes, other primary or secondary alcohols can be used, which will result in the corresponding alkyl 2-fluoro-3-methoxybenzoate. However, the reactivity of the alcohol decreases with increasing steric bulk (primary > secondary >> tertiary).[5] Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions.[1]

Q3: How do I know when the esterification reaction is complete?

A3: The progress of the reaction should be monitored by an appropriate analytical technique. Thin Layer Chromatography (TLC) is a simple and effective method. A spot corresponding to the starting carboxylic acid should diminish and a new spot for the more nonpolar ester product should appear and intensify. Comparing the Rf values of the starting material and the product will show the conversion. GC-MS can also be used for more quantitative monitoring.

Q4: What are the safety precautions I should take during this synthesis?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Concentrated sulfuric acid is highly corrosive. Thionyl chloride and oxalyl chloride are toxic and corrosive and react violently with water. Handle these reagents with extreme care. The organic solvents used are typically flammable.

Section 3: Experimental Protocols

Protocol 1: Synthesis of 2-fluoro-3-methoxybenzoic Acid

This protocol is based on the oxidation of 2-fluoro-3-methoxybenzaldehyde.

  • In a round-bottom flask, dissolve 2-fluoro-3-methoxybenzaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Add 2-methyl-2-butene (2.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in water.

  • Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.

  • Stir the reaction mixture vigorously for 4-6 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Acidify the mixture with 1 M HCl to a pH of ~2.

  • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-3-methoxybenzoic acid.

Protocol 2: Synthesis of this compound via Fischer Esterification
  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in a large excess of methanol (e.g., 20-40 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

References

Technical Support Center: Synthesis of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 2-fluoro-3-methoxybenzoate. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common challenges and ensure a successful, high-yield synthesis.

Section 1: Foundational Knowledge & Core Protocol

The most reliable and widely adopted method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid, 2-fluoro-3-methoxybenzoic acid, with an excess of methanol in the presence of a strong acid catalyst. The equilibrium nature of this reaction is a critical concept; understanding it is key to troubleshooting many common issues.[1]

Core Reaction Mechanism: Fischer Esterification

The reaction proceeds via a six-step, reversible mechanism[1]:

  • Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon.

  • Deprotonation: The attacking oxygen is deprotonated.

  • Protonation: One of the hydroxyl groups is protonated to form a good leaving group (water).

  • Elimination: The water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The protonated carbonyl of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

Standard Experimental Protocol

This protocol outlines a standard procedure for the synthesis on a laboratory scale.

Reagent/ParameterRecommended Quantity/ConditionRationale
Starting Material 2-Fluoro-3-methoxybenzoic Acid (1.0 eq)The primary substrate for the esterification.[2][3]
Solvent/Reagent Anhydrous Methanol (20-40 eq)Serves as both the solvent and a reactant. A large excess is crucial to drive the reaction equilibrium toward the product side.[1][4]
Catalyst Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) (0.1-0.2 eq)A strong acid is required to catalyze the reaction. Thionyl chloride also reacts with any trace water, removing it from the system.[4][5][6]
Temperature Reflux (~65 °C for Methanol)Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]
Reaction Time 4-16 hoursThe reaction should be monitored by TLC or GC-MS to determine completion.[6]
Work-up Aqueous NaHCO₃ wash, Brine washThe bicarbonate wash is essential for neutralizing the acid catalyst and removing any unreacted carboxylic acid.[5][6]

Step-by-Step Methodology:

  • In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-fluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous methanol (20-40 eq).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, 0.1-0.2 eq) to the stirring solution.

  • Heat the mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction's progress periodically by TLC, observing the disappearance of the starting material spot.

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (until effervescence ceases) and then with saturated brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the crude product further via silica gel column chromatography.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is it critical to use a large excess of methanol? A: Fischer esterification is an equilibrium-controlled process that produces water as a byproduct.[1] According to Le Chatelier's principle, increasing the concentration of one of the reactants (methanol) shifts the equilibrium to the right, favoring the formation of the ester product and increasing the overall yield.

Q2: Can I use other catalysts besides sulfuric acid or thionyl chloride? A: Yes, other strong acids like hydrochloric acid (HCl) or solid acid catalysts can be used. Thionyl chloride is particularly effective as it reacts with the carboxylic acid to form an acyl chloride intermediate, which is highly reactive towards methanol, and it also scavenges trace water.[5][7] For fluorinated benzoic acids, heterogeneous catalysts like UiO-66-NH2 have also been shown to be effective, potentially simplifying purification.[8]

Q3: How do I effectively monitor the reaction? A: Thin-Layer Chromatography (TLC) is the most common and convenient method. Use a suitable solvent system (e.g., ethyl acetate/hexane) to achieve good separation between the more polar starting carboxylic acid and the less polar product ester. The reaction is complete when the starting material spot is no longer visible. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What is a typical yield for this synthesis? A: With proper technique, anhydrous conditions, and sufficient reaction time, yields for Fischer esterification are typically high, often in the range of 85-95%.[4] However, yields can be lower if reaction conditions are not optimized or if side reactions occur.

Section 3: Detailed Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis.

Problem: Low or No Product Yield

Q: My reaction shows minimal conversion to the ester, even after extended reflux. What are the most probable causes and solutions?

A: This is one of the most common issues and almost always points to a problem with the reaction equilibrium or catalyst activity.

  • Cause 1: Water Contamination. The presence of water, even in small amounts, is highly detrimental. Water is a product of the reaction, and its presence in the starting materials will push the equilibrium back towards the reactants (hydrolysis), preventing the formation of the ester.[1]

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous methanol and a high-purity acid catalyst. If using sulfuric acid, a freshly opened bottle is best.

  • Cause 2: Inactive or Insufficient Catalyst. The reaction will not proceed at a practical rate without a sufficient concentration of a strong acid catalyst.

    • Solution: Verify the amount and concentration of your acid catalyst. Ensure at least 0.1 equivalents are used. If the catalyst is old, its activity may be compromised.

  • Cause 3: Poor Quality Starting Material. The purity of the 2-fluoro-3-methoxybenzoic acid is paramount. Impurities can interfere with the catalyst or introduce competing side reactions.

    • Solution: Confirm the purity of your starting material by NMR or melting point analysis. A common synthesis route for this acid involves the lithiation of 2-fluoroanisole followed by quenching with dry ice (CO₂); incomplete reaction or work-up can leave impurities.[9]

  • Cause 4: Insufficient Reaction Time or Temperature. The reaction may simply be slow.

    • Solution: Ensure the reaction is at a full reflux. Continue to monitor by TLC until no further change is observed for at least 1-2 hours.

Problem: Significant Byproducts Detected

Q: My crude product analysis (NMR or GC-MS) shows several unexpected signals. What are the likely side reactions?

A: While Fischer esterification is generally a clean reaction, certain conditions can promote the formation of byproducts.

  • Byproduct 1: Unreacted Starting Material. The most common impurity is simply the 2-fluoro-3-methoxybenzoic acid.

    • Cause: Incomplete reaction (see above) or inefficient work-up.

    • Solution: Ensure the reaction goes to completion. During work-up, a thorough wash with a basic solution like saturated sodium bicarbonate is crucial to remove all acidic starting material from the organic layer.[5]

  • Byproduct 2: 2-Fluoroanisole. This is the product of decarboxylation.

    • Cause: Aromatic carboxylic acids can lose CO₂ at high temperatures.[10] While this typically requires more forcing conditions than methanol reflux, it can occur if the reaction is overheated, especially in the presence of certain catalysts. The electron-donating methoxy group may slightly increase susceptibility to this side reaction.

    • Solution: Maintain a gentle, controlled reflux. Avoid excessive heating. If decarboxylation is a persistent issue, consider alternative, lower-temperature esterification methods.

Problem: Difficulties During Work-up and Purification

Q: I'm struggling to obtain a pure product after the reaction. What are the best practices for isolation?

A: A systematic and careful work-up is essential for isolating a clean product.

  • Issue 1: Emulsion during Extraction. The mixture of organic solvent, aqueous wash, and residual methanol can sometimes form a stable emulsion, making separation difficult.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, helping to break the emulsion. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Issue 2: Product Loss during Bicarbonate Wash. While necessary, an overly aggressive or prolonged wash with a strong base can potentially hydrolyze some of the desired ester product back to the carboxylic acid salt, which would then be lost to the aqueous layer.

    • Solution: Perform the sodium bicarbonate wash efficiently and without excessive delay. Use a saturated solution and check that the aqueous layer is basic, but avoid prolonged contact time.

  • Issue 3: Incomplete Removal of Starting Acid. If the final product is still contaminated with the starting carboxylic acid, the basic wash was insufficient.

    • Solution: Repeat the wash with saturated sodium bicarbonate solution. Ensure you are using enough base to neutralize both the catalyst and all unreacted starting material.

Section 4: Visual Guides & Workflows

Visual aids can clarify complex procedures and decision-making processes.

Diagram 1: General Synthesis & Purification Workflow

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Final Purification A 1. Dissolve Acid in Anhydrous Methanol B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Reflux (65°C) Monitor by TLC B->C D 4. Cool & Remove Methanol (Reduced Pressure) C->D E 5. Redissolve in EtOAc D->E F 6. Wash with sat. NaHCO₃ E->F G 7. Wash with Brine F->G H 8. Dry (Na₂SO₄) & Filter G->H I 9. Concentrate to get Crude Product H->I J 10. Column Chromatography (if necessary) I->J K 11. Pure Methyl 2-fluoro-3-methoxybenzoate J->K G start Low Yield or No Reaction q1 Is TLC spot for starting material still present? start->q1 a1_yes Reaction Incomplete q1->a1_yes Yes a1_no Product Lost During Work-up q1->a1_no No q2 Are reagents anhydrous? a1_yes->q2 q3 Is catalyst amount & activity sufficient? q2->q3 Yes a2_no Action: Use anhydrous solvents/reagents. Re-run reaction. q2->a2_no No q4 Is reaction at full reflux? q3->q4 Yes a3_no Action: Verify catalyst amount & use fresh. Re-run reaction. q3->a3_no No a4_no Action: Increase heat to ensure reflux. Continue monitoring. q4->a4_no No q5 Were emulsions formed? a1_no->q5 q6 Was bicarbonate wash performed correctly? q5->q6 No a5_yes Action: Re-extract aqueous layers. Use brine to break future emulsions. q5->a5_yes Yes a6_no Action: Review work-up protocol. Avoid overly aggressive basic wash. q6->a6_no No

References

Technical Support Center: Purification of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-fluoro-3-methoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the purification of this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities in your crude product largely depend on the synthetic route employed. A common method is the Fischer esterification of 2-fluoro-3-methoxybenzoic acid with methanol, catalyzed by a strong acid like sulfuric acid.[1][2]

Based on this synthesis, the primary impurities to anticipate are:

  • Unreacted Starting Material: 2-fluoro-3-methoxybenzoic acid.[3][4]

  • Catalyst Residue: Acidic remnants like sulfuric acid.

  • Solvent Residue: Excess methanol from the esterification.

  • Water: Formed as a byproduct of the esterification reaction.

  • Side-Reaction Products: Potential for minor byproducts from undesired reactions, though typically minimal under controlled conditions.

  • Degradation Products: Hydrolysis of the ester back to the carboxylic acid can occur if the product is exposed to moisture, especially under non-neutral pH conditions.[5][6]

Here is a summary of the most common impurities and their properties:

ImpurityChemical FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key Characteristics
2-fluoro-3-methoxybenzoic acidC₈H₇FO₃170.14DecomposesAcidic, solid at room temp.[3][7]
Sulfuric AcidH₂SO₄98.08337Strong acid, non-volatile
MethanolCH₃OH32.0464.7Volatile, polar solvent
WaterH₂O18.02100Byproduct, polar
Q2: How do I choose the best purification method for my crude product?

A2: The optimal purification strategy is a multi-step process tailored to the specific impurities present in your sample. A logical workflow is essential for achieving high purity efficiently.

The choice of method depends on the nature of the impurity you are targeting:

  • For acidic impurities (e.g., unreacted carboxylic acid, catalyst): A liquid-liquid extraction with a mild aqueous base is the most effective first step.

  • For volatile impurities (e.g., residual methanol): Removal under reduced pressure (rotary evaporation) or distillation is suitable.

  • For non-volatile or closely related impurities: If other methods fail to yield the desired purity, vacuum distillation or flash column chromatography are powerful techniques.

  • For final polishing of a solid product: Recrystallization is an excellent final step to obtain a highly pure, crystalline material.

Below is a general workflow diagram to guide your decision-making process.

PurificationWorkflow start Crude Methyl 2-fluoro-3-methoxybenzoate wash Aqueous Basic Wash (e.g., NaHCO₃ soln.) start->wash Remove acidic impurities dry Dry Organic Layer (e.g., MgSO₄, Na₂SO₄) wash->dry concentrate Concentrate (Rotary Evaporation) dry->concentrate Remove solvent analysis1 Purity Check (TLC, NMR, GC-MS) concentrate->analysis1 distillation Vacuum Distillation analysis1->distillation Purity insufficient? chromatography Flash Column Chromatography analysis1->chromatography Distillation not suitable? recrystallization Recrystallization analysis1->recrystallization Product is solid and needs polishing? product Pure Product analysis1->product Purity >99%? analysis2 Final Purity Analysis distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 analysis2->product

Caption: General purification workflow for this compound.

II. Troubleshooting Guide: Purification by Liquid-Liquid Extraction

This is often the first and most crucial step to remove acidic impurities.

Q: Why is my yield low after the aqueous basic wash? I see a lot of white precipitate in the aqueous layer.

A: This is a classic sign of product hydrolysis. While a basic wash is excellent for removing the acidic starting material, a strong base (like NaOH or KOH) or prolonged exposure can saponify (hydrolyze) your ester product back into the water-soluble carboxylate salt (sodium 2-fluoro-3-methoxybenzoate).

  • Cause: The hydroxide ion acts as a nucleophile, attacking the ester's carbonyl carbon.

  • Solution:

    • Use a milder base: Always use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) solution of sodium carbonate (Na₂CO₃). These are basic enough to deprotonate the carboxylic acid impurity but generally not strong enough to significantly hydrolyze the ester under standard extraction conditions.[1][2]

    • Work quickly and at room temperature: Do not let the organic and basic aqueous layers sit in the separatory funnel for extended periods. Perform the wash, separation, and subsequent steps efficiently.

    • Check pH: After washing, the aqueous layer should be basic. You can test it with pH paper.

Protocol: Acidic Impurity Removal via Mild Basic Wash
  • Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • CAUTION: Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base neutralization. Failure to vent can lead to a dangerous pressure buildup.

  • Shake the funnel for 1-2 minutes, then allow the layers to separate completely.

  • Drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution one more time.

  • Finally, wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Drain the organic layer into a clean flask and dry it over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[8]

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

III. Troubleshooting Guide: Purification by Recrystallization

If your this compound is a solid at room temperature or solidifies upon concentration, recrystallization can be a highly effective final purification step.

Q: My compound “oils out” instead of forming crystals upon cooling. What should I do?

A: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a super-saturated liquid phase rather than forming a crystal lattice.

  • Cause 1: Cooling too rapidly. Rapid cooling doesn't give molecules enough time to align into an ordered crystal lattice.

  • Solution 1: Allow the hot, saturated solution to cool slowly to room temperature first, then transfer it to an ice bath. Do not place the hot flask directly into the ice bath.

  • Cause 2: Improper solvent choice. The solvent may be too good, keeping the compound dissolved even at low temperatures.

  • Solution 2: Use a solvent pair. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, while the solution is hot, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution just becomes cloudy (the cloud point). Add a drop or two of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[9][10]

Q: I've chosen a solvent, but I get very poor recovery after recrystallization. Why?

A: This usually means the compound has significant solubility in the solvent even at low temperatures, or you used too much solvent.

  • Cause: The solubility difference of your compound in the chosen solvent between hot and cold is not large enough.

  • Solution:

    • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the compound. Add the solvent in small portions to the boiling mixture until everything just dissolves.[9]

    • Re-evaluate Solvent: You may need a different solvent system. Aromatic esters can often be recrystallized from solvent mixtures like hexane/ethyl acetate or methanol/water.[10][11][12]

    • Cool Thoroughly: Ensure the flask is cooled in an ice bath for at least 15-20 minutes to maximize precipitation before filtering.

Recommended Solvents for Recrystallization of Aromatic Esters
Solvent / MixturePolarityBoiling Point (°C)Comments
Isopropanol/WaterPolar~82-100Good for moderately polar compounds.[10]
Ethanol/WaterPolar~78-100Similar to isopropanol/water.[10]
Toluene/HexaneNon-polar~69-111Good for aromatic compounds.[10][11]
Ethyl Acetate/HexaneMid-Polarity~69-77A very common and effective mixture.[10]

IV. Troubleshooting Guide: Purification by Flash Column Chromatography

For difficult-to-separate, non-volatile impurities, flash column chromatography is the method of choice.[13]

Q: My compound is eluting with the solvent front (Rf = 1.0) on the TLC plate. How do I get it to stick to the silica?

A: An Rf value near 1.0 means your mobile phase (eluent) is too polar. Your compound is spending all its time in the mobile phase and not interacting with the stationary phase (silica gel).

  • Cause: The eluent is too strong.

  • Solution: Decrease the polarity of your eluent system. If you are using a mixture of hexane and ethyl acetate, increase the proportion of hexane. For example, if you started with 50:50 hexane:ethyl acetate, try 80:20 or 90:10. The goal is to find a solvent system that gives your product an Rf value between 0.2 and 0.4 on a TLC plate for optimal separation.[14][15]

Q: My spots on the TLC plate are streaky and the separation on the column is poor.

A: Streaking can be caused by several factors.

  • Cause 1: Sample Overload. You have applied too much crude material to the TLC plate or the column.

  • Solution 1: Use a more dilute solution for spotting the TLC plate. For the column, a general rule is to use a mass of silica gel that is 50-100 times the mass of your crude sample.

  • Cause 2: Acidic/Basic Compound. If your compound has acidic or basic functional groups, it can interact irreversibly with the slightly acidic silica gel, causing streaking. While this compound itself is neutral, residual acidic starting material can cause this issue.

  • Solution 2: Ensure you have performed the aqueous basic wash before attempting chromatography. If streaking persists, you can add a small amount (~0.5-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent, but this should be unnecessary if the pre-purification wash was effective.

  • Cause 3: Insolubility. The sample is not fully dissolved in the eluent when loaded onto the column.

  • Solution 3: Ensure your crude material is fully dissolved in a minimum amount of the eluent before loading it onto the column.

ChromatographyTroubleshooting start Poor Column Separation problem1 Product elutes too fast (High Rf) start->problem1 problem2 Streaky bands / Tailing start->problem2 cause1 Eluent is too polar problem1->cause1 cause2 Sample overload problem2->cause2 cause3 Acidic/Basic impurities problem2->cause3 solution1 Increase proportion of non-polar solvent (e.g., more hexane) cause1->solution1 solution2 Load less material on column cause2->solution2 solution3 Perform aqueous wash before column cause3->solution3

Caption: Troubleshooting guide for flash column chromatography.

V. Safety Precautions

Always consult the Safety Data Sheet (SDS) before handling any chemical.

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17] Handle in a well-ventilated area or a chemical fume hood.[18][19] Avoid breathing vapors or dust.[16]

  • Fire Safety: The compound is a combustible liquid. Keep away from heat, sparks, and open flames.[17] Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[17][18]

  • First Aid:

    • Skin Contact: Immediately wash off with soap and plenty of water.[18][20]

    • Eye Contact: Rinse cautiously with water for several minutes.[16][18]

    • Inhalation: Move the person into fresh air.[16][18]

    • Ingestion: Rinse mouth with water and seek medical attention. Do not induce vomiting.[18]

VI. References

  • Chemical Safety Data Sheet MSDS / SDS - METHYL 2-FLUORO-3-METHYLBENZOATE. ChemicalBook. Available from: --INVALID-LINK--

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available from: --INVALID-LINK--

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available from: --INVALID-LINK--

  • Recrystallization. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011). A small scale approach to organic laboratory techniques. Cengage learning. Available from: --INVALID-LINK--

  • Go-to recrystallization solvent mixtures. Reddit r/Chempros. Available from: --INVALID-LINK--

  • VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Harvard University. Available from: --INVALID-LINK--

  • SAFETY DATA SHEET - Methyl 4-fluoro-3-nitrobenzoate. Fisher Scientific. Available from: --INVALID-LINK--

  • SAFETY DATA SHEET - Methyl benzoate. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Methyl 2-methoxybenzoate 99%. Sigma-Aldrich. Available from: --INVALID-LINK--

  • Methyl 2-fluorobenzoate 97%. Sigma-Aldrich. Available from: --INVALID-LINK--

  • 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester. ChemicalBook. Available from: --INVALID-LINK--

  • Methyl 2-fluoro-3-nitrobenzoate. PubChem. Available from: --INVALID-LINK--

  • 2-FLUORO-3-METHOXYBENZOIC ACID (CAS No. 137654-20-7) SDS. Guidechem. Available from: --INVALID-LINK--

  • 2-amino-3-fluorobenzoic acid. Organic Syntheses. Available from: --INVALID-LINK--

  • methyl 2-fluoro-3-nitrobenzoate synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • 2-Fluoro-3-methoxybenzoic acid. PubChem. Available from: --INVALID-LINK--

  • Synthesis routes of Methyl 4-Fluoro-3-hydroxybenzoate. Benchchem. Available from: --INVALID-LINK--

  • 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. ChemicalBook. Available from: --INVALID-LINK--

  • Methyl 2-methoxybenzoate - SAFETY DATA SHEET. Fisher Scientific. Available from: --INVALID-LINK--

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available from: --INVALID-LINK--

  • Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC). Sigma-Aldrich. Available from: --INVALID-LINK--

  • Kinetic Studies of Alkaline Hydrolysis of Methyl-2-[2'-oxo-3'-(2"-choloro-6"-fluorophenyl)propyl]benzoate and Methyl-2-benzoyl methyl benzoate in Aqueous, EtOH-H2O Media. ResearchGate. Available from: --INVALID-LINK--

  • Exploring 2-Fluoro-3-Methylbenzoic Acid: Properties and Applications. Medium. Available from: --INVALID-LINK--

  • Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)benzoate. Benchchem. Available from: --INVALID-LINK--

  • Preparation method of 2-fluoro-3-chlorobenzoic acid. Google Patents. Available from: --INVALID-LINK--

  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. MDPI. Available from: --INVALID-LINK--

  • 2-FLUORO-3-METHOXYBENZOIC ACID. ChemicalBook. Available from: --INVALID-LINK--

  • Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid. Google Patents. Available from: --INVALID-LINK--

  • Preparation of Methyl Benzoate. University of Technology, Iraq. Available from: --INVALID-LINK--

  • Synthesis of methyl 2-fluoroacrylate. Google Patents. Available from: --INVALID-LINK--

  • Methyl 2-amino-4-fluoro-3-methoxybenzoate. Biosynth. Available from: --INVALID-LINK--

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. Available from: --INVALID-LINK--

  • 2-Fluoro-3-methoxybenzoic acid. Santa Cruz Biotechnology. Available from: --INVALID-LINK--

  • 2-Fluoro-3-methoxybenzoic Acid. TCI Chemicals. Available from: --INVALID-LINK--

  • Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. Google Patents. Available from: --INVALID-LINK--

  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. Google Patents. Available from: --INVALID-LINK--

References

Technical Support Center: Reaction Monitoring of Methyl 2-fluoro-3-methoxybenzoate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor chemical reactions involving Methyl 2-fluoro-3-methoxybenzoate. As a substituted aromatic ester, its reaction progress—be it hydrolysis, amidation, or further functional group modification—can be efficiently tracked by observing the relative movement of starting materials, intermediates, and products on a TLC plate. This document provides practical, field-tested advice in a direct question-and-answer format, focusing on troubleshooting and ensuring the scientific integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for monitoring reactions with this compound?

A: For most applications involving aromatic esters like this compound, the standard and most effective stationary phase is Silica Gel 60 F₂₅₄ . The "60" refers to the mean pore size in angstroms, which is suitable for a wide range of small organic molecules. The "F₂₅₄" indicates that the silica gel is impregnated with a fluorescent indicator that glows under 254 nm UV light.[1][2] This is crucial because aromatic compounds, including your starting material and likely products, absorb UV light at this wavelength, appearing as dark spots against the green fluorescent background.[3][4] This allows for non-destructive visualization.

Q2: How do I select an appropriate mobile phase (eluent) for my TLC analysis?

A: The goal is to find a solvent system where the starting material and product have significantly different Retention Factor (R_f) values, ideally between 0.2 and 0.8. Since this compound is a moderately polar compound, a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is a good starting point.

A common starting ratio is 3:1 Hexanes:Ethyl Acetate .

  • If spots are too low (low R_f): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 2:1 or 1:1 Hexanes:Ethyl Acetate).[5]

  • If spots are too high (high R_f): The mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., switch to 4:1 or 5:1 Hexanes:Ethyl Acetate).[5]

For reactions that produce a significantly more polar product (e.g., hydrolysis to 2-fluoro-3-methoxybenzoic acid), the starting ester will have a much higher R_f than the carboxylic acid product in the same eluent system.[2][6]

Q3: What is "co-spotting" and why is it essential for reaction monitoring?

A: Co-spotting is a critical technique for unambiguous spot identification. It involves spotting the reaction mixture in one lane, the pure starting material in an adjacent lane, and a mix of the starting material and the reaction mixture in the same spot on a third lane.

  • Lane 1: Starting Material (SM)

  • Lane 2: Reaction Mixture (Rxn)

  • Lane 3: Co-spot (SM + Rxn)

If the spot in the reaction mixture lane is indeed the starting material, it will appear as a single, unified spot at the same height in the co-spot lane. If a new spot (the product) has appeared in the reaction lane, the co-spot lane will show both the starting material spot and the new product spot. This definitively confirms the identity of the remaining starting material.

Q4: My compounds are not visible under the UV lamp. What should I do?

A: While this compound should be UV-active, some potential products or impurities may not be. If you don't see spots under UV light, several factors could be at play:

  • Low Concentration: The sample may be too dilute. Try re-spotting the plate multiple times in the same location, ensuring the solvent evaporates completely between applications.[5][7]

  • Non-UV Active Compound: The compound may not absorb UV light at 254 nm. In this case, you must use a destructive visualization technique, such as a chemical stain.[4][8]

  • Sample Dissolution: Ensure the solvent level in the developing chamber is below the spotting line on your TLC plate. If it's too high, your sample will dissolve into the solvent reservoir instead of migrating up the plate.[7][8]

For general-purpose visualization of various functional groups, a potassium permanganate (KMnO₄) stain is an excellent choice. It reacts with compounds that can be oxidized (like alcohols, alkenes, or even some aromatic side chains), appearing as yellow-brown spots on a purple background. Another option is a p-anisaldehyde stain , which can produce a range of colors for different functional groups upon heating, aiding in differentiation.[3][9]

Troubleshooting Guide

Even with careful technique, issues can arise. The following table addresses the most common problems encountered during TLC analysis.

Problem Probable Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample Overload: Too much sample was spotted on the plate.[5][8][10] 2. Highly Polar Compound: The compound interacts very strongly with the silica gel. 3. Acidic/Basic Sample: The compound is acidic or basic and is interacting ionically with the slightly acidic silica gel.[5] 4. Insoluble Material: The sample is not fully dissolved in the spotting solvent.1. Dilute the sample solution and re-spot.[10] 2. Try a more polar mobile phase to improve elution. 3. Add a small amount of acid (e.g., 0.5% acetic acid) or base (e.g., 0.5% triethylamine) to the mobile phase to suppress ionization.[5] 4. Filter the sample solution before spotting.
Spots Remain on Baseline (R_f ≈ 0) 1. Mobile Phase Not Polar Enough: The eluent lacks the strength to move the compound off the origin.[5] 2. Incorrect Solvent Choice: The spotting solvent is not volatile enough and has not fully evaporated.1. Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[5] 2. Ensure the spot is completely dry before placing the plate in the developing chamber.
Spots at Solvent Front (R_f ≈ 1) 1. Mobile Phase Too Polar: The eluent is too strong and carries all components with it.[5] 2. Incorrect Stationary Phase: The compound is too non-polar for a normal-phase silica plate.1. Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent.[5] 2. This is unlikely for this compound, but for very non-polar molecules, a reverse-phase (e.g., C18) TLC plate might be necessary.
Overlapping or Poorly Resolved Spots 1. Similar Polarity: The starting material and product have very similar polarities.[11] 2. Inappropriate Mobile Phase: The chosen solvent system is not selective enough.1. Try a different solvent system. For example, switching from Ethyl Acetate/Hexanes to Dichloromethane/Methanol can alter the selectivity.[11] 2. Consider using a longer TLC plate to allow for a greater separation distance.
Crooked Solvent Front 1. Uneven Plate Surface: The adsorbent may be flaked off at the edges. 2. Improper Plate Placement: The plate is touching the side of the developing chamber or the filter paper wick.[7][8]1. Use a new, undamaged TLC plate. 2. Carefully place the plate in the center of the chamber, ensuring it does not touch the sides or the wick.

Visualizing Experimental and Troubleshooting Workflows

To further clarify the processes, the following diagrams illustrate the standard workflow for TLC reaction monitoring and a logical approach to troubleshooting.

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A Prepare Mobile Phase B Prepare TLC Plate (Mark Baseline) A->B D Spot Plate (SM, Rxn, Co-spot) B->D C Prepare Chamber (Add Solvent & Wick) E Develop Plate in Chamber C->E D->E F Dry Plate E->F G Visualize (UV Lamp) F->G H Stain Plate (if needed) G->H No spots? I Calculate Rf Values G->I H->I J Interpret Results I->J

Caption: Standard workflow for monitoring a reaction using TLC.

TLC_Troubleshooting Start Problem with TLC Result? Q_Streak Streaking Spots? Start->Q_Streak Q_Rf Rf Value Issue? Q_Visible No Spots Visible? Q_Streak->Q_Rf No Sol_Dilute Dilute Sample Q_Streak->Sol_Dilute Yes Q_Rf->Q_Visible Spots OK Sol_Rf_High Decrease Eluent Polarity Q_Rf->Sol_Rf_High Rf ≈ 1 Sol_Rf_Low Increase Eluent Polarity Q_Rf->Sol_Rf_Low Rf ≈ 0 Sol_Concentrate Concentrate Sample / Re-spot Q_Visible->Sol_Concentrate Yes Sol_Solvent Add Acid/Base to Eluent Sol_Dilute->Sol_Solvent Sol_Stain Use a Chemical Stain Sol_Concentrate->Sol_Stain

Caption: Decision-making flowchart for troubleshooting TLC results.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for monitoring a reaction involving this compound.

Materials:

  • TLC plates (Silica gel 60 F₂₅₄)

  • Developing chamber with lid

  • Capillary tubes for spotting

  • Mobile Phase (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp (254 nm)

  • Pencil and ruler

  • Forceps

Procedure:

  • Chamber Preparation:

    • Pour the chosen mobile phase into the developing chamber to a depth of approximately 0.5 cm.

    • Cut a piece of filter paper, place it inside the chamber lining the wall, ensuring it is wetted by the solvent. This saturates the chamber atmosphere with solvent vapors, which promotes even development.[2]

    • Cover the chamber with the lid and let it equilibrate for 5-10 minutes.

  • TLC Plate Preparation:

    • Using a pencil (never a pen, as ink will run with the solvent), lightly draw a straight line across a TLC plate, about 1-1.5 cm from the bottom.[7] This is your origin or baseline.

    • Mark three small, evenly spaced ticks on the line for your spots: "SM" (Starting Material), "R" (Reaction), and "C" (Co-spot).

  • Spotting the Plate:

    • Prepare dilute solutions of your starting material and reaction mixture (a concentration of ~1% in a volatile solvent like ethyl acetate or dichloromethane works well).[8]

    • Dip a clean capillary tube into the starting material solution.

    • Lightly and briefly touch the capillary tube to the "SM" tick on the baseline. The goal is a small, concentrated spot, no more than 1-2 mm in diameter.

    • Using a new, clean capillary tube, repeat the process for the reaction mixture on the "R" tick.

    • For the "C" lane, first spot the starting material, let it dry completely, and then spot the reaction mixture directly on top of it.

    • Ensure all spots are completely dry before proceeding.

  • Developing the Plate:

    • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline with the spots is above the level of the solvent pool.[7]

    • Cover the chamber and allow the solvent to ascend the plate via capillary action. Do not disturb the chamber during development.

    • When the solvent front is about 1 cm from the top of the plate, use forceps to remove it.

    • Immediately mark the position of the solvent front with a pencil.

  • Visualization and Analysis:

    • Allow the plate to air dry completely in a fume hood.

    • View the plate under a 254 nm UV lamp in a dark environment.[4] The aromatic compounds should appear as dark spots.

    • Lightly circle the visible spots with a pencil.[4]

    • If necessary, proceed with a chemical stain (e.g., dip the plate in KMnO₄ solution and gently heat).

    • Measure the distance from the baseline to the center of each spot and the distance from the baseline to the solvent front.

    • Calculate the R_f value for each spot using the formula: R_f = (Distance traveled by the spot) / (Distance traveled by the solvent front) [5]

By comparing the spots in the "R" lane to the "SM" lane, you can determine the extent of the reaction. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.

References

Technical Support Center: Methyl 2-fluoro-3-methoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Effective Workup Procedures, Troubleshooting, and FAQs for Researchers

This guide serves as a dedicated technical resource for scientists and professionals engaged in the synthesis of Methyl 2-fluoro-3-methoxybenzoate. As a Senior Application Scientist, my objective is to provide not just a protocol, but a framework for understanding the critical workup phase of this synthesis. A successful workup is paramount for achieving high yield and purity, and this document elucidates the chemical principles behind each step, enabling you to troubleshoot effectively and optimize your outcomes.

The synthesis of this compound, typically achieved via Fischer esterification of 2-fluoro-3-methoxybenzoic acid or through an acyl chloride intermediate, concludes with a crucial liquid-liquid extraction workup. This procedure is designed to separate the desired ester from unreacted starting materials, catalysts, and byproducts. Mastering this separation is key to the overall success of the synthesis.

Troubleshooting Guide: Navigating Common Workup Challenges

This section addresses the most common issues encountered during the isolation of this compound.

Issue 1: Low or No Product Yield After Workup

A diminished yield is the most frequent problem, often stemming from unintended reactions or physical loss during the workup.

Potential Cause Explanation & Diagnostic Signs Recommended Solution
Ester Hydrolysis The ester product is breaking down into its parent carboxylic acid and methanol. This is the reverse of the esterification reaction and is catalyzed by residual acid or the basic wash solution.[1][2] Signs: Lower than expected yield and the reappearance of the starting carboxylic acid in your crude NMR or TLC analysis.[1]Perform all aqueous washes with ice-cold solutions (water, NaHCO₃, brine) to slow the hydrolysis kinetics.[1] Minimize the contact time between the organic and aqueous layers; do not let the separatory funnel sit for extended periods before separating.[1]
Product Loss to Aqueous Layer While the target ester is primarily organic-soluble, it may have some solubility in the aqueous wash solutions, especially if residual methanol is present.[3][4] Signs: The yield is consistently low despite a clean reaction profile.Before discarding the aqueous layers, perform a "back-extraction" by washing them one or two times with a fresh portion of the organic solvent (e.g., ethyl acetate). Use a saturated brine solution for the final wash to decrease the solubility of the organic product in the aqueous phase, a phenomenon known as "salting out".[5]
Product Volatility The product may be more volatile than anticipated, leading to loss during solvent removal on the rotary evaporator.[3] Signs: Significant loss of mass during the final concentration step.Use a lower bath temperature and carefully control the vacuum during rotary evaporation. Check the rotovap's cold trap for any condensed product.[3]

Issue 2: Formation of a Persistent Emulsion During Extraction

An emulsion is a stable suspension of the organic and aqueous layers that refuses to separate, trapping your product.[6]

Potential Cause Explanation Recommended Solution
Vigorous Shaking High shear force from aggressive shaking can create fine droplets that are slow to coalesce.Break the Emulsion: Add a saturated solution of NaCl (brine) to increase the ionic strength of the aqueous phase, which helps force the separation.[7] Gently swirl the separatory funnel instead of shaking it vigorously. If the emulsion persists, allow it to stand undisturbed for an extended period. As a last resort, the entire mixture can be filtered through a pad of Celite®.[7]
Presence of Particulates Undissolved solids or gooey precipitates can stabilize an emulsion at the interface.[6]Prevent the Emulsion: If the reaction mixture contains solids, it is often best to filter them before beginning the aqueous workup.

Issue 3: Violent Foaming or Pressure Buildup in Separatory Funnel

This is a common and potentially hazardous issue caused by gas evolution.

Potential Cause Explanation Recommended Solution
CO₂ Evolution Adding sodium bicarbonate (NaHCO₃) to neutralize residual acid catalyst (like H₂SO₄) or unreacted carboxylic acid generates a large volume of carbon dioxide gas.[6]Controlled Neutralization: Add the NaHCO₃ solution slowly and in small portions. After each addition, swirl the unstoppered separatory funnel until the initial vigorous bubbling subsides. Only then should you stopper the funnel, invert it gently, and immediately vent.[6][7] For larger-scale reactions, consider performing the neutralization in a large Erlenmeyer flask with stirring before transferring to the separatory funnel.[6]

Frequently Asked Questions (FAQs)

Q1: Why must I use a weak base like sodium bicarbonate (NaHCO₃) for neutralization? Why not a stronger base like sodium hydroxide (NaOH)?

A1: Using a strong base like NaOH is highly discouraged because it will rapidly hydrolyze (saponify) your ester product back to the sodium salt of the carboxylic acid, which is water-soluble.[1] This would cause a catastrophic loss of product to the aqueous layer. A weak base like sodium bicarbonate is strong enough to neutralize the acid catalyst and any unreacted 2-fluoro-3-methoxybenzoic acid without significantly promoting ester hydrolysis.[1][8]

Q2: What is the purpose of the final brine (saturated NaCl) wash?

A2: The brine wash serves two primary functions. First, it reduces the solubility of your organic product in the aqueous layer, effectively "pushing" it into the organic phase and increasing your yield.[5] Second, brine helps to remove a significant amount of dissolved water from the organic layer, making the subsequent drying step with an agent like Na₂SO₄ or MgSO₄ faster and more efficient.[5]

Q3: How do I confirm that my workup was successful before concentrating the solvent?

A3: Thin-Layer Chromatography (TLC) is an invaluable tool. Spot your crude organic layer on a TLC plate alongside a spot of your starting material (2-fluoro-3-methoxybenzoic acid). After developing the plate, you should see a new spot for your product and, ideally, the complete disappearance of the starting material spot. If the starting material spot is still present, it indicates that the wash with the basic solution was incomplete.

Q4: My synthesis used thionyl chloride (SOCl₂). Does this change the workup procedure?

A4: Yes, slightly. The initial quenching and neutralization steps are even more critical. Excess SOCl₂ will react violently with water to produce HCl and SO₂ gas. The workup must be performed carefully, often by slowly adding the reaction mixture to ice-cold water or a cold bicarbonate solution. The subsequent washes with saturated NaHCO₃ solution are essential to neutralize the HCl formed during the reaction and quenching.[9][10]

Standardized Workup Protocol

This protocol assumes the synthesis was a Fischer esterification using an acid catalyst (e.g., H₂SO₄) in methanol.

Materials & Reagents

Reagent/MaterialTypical Quantity (for a 10 mmol scale)Purpose
Ethyl Acetate (EtOAc)3 x 50 mLExtraction Solvent
Deionized Water (Cold)2 x 50 mLInitial Wash
Saturated NaHCO₃ (aq., Cold)2-3 x 50 mLNeutralization
Saturated NaCl (Brine, Cold)1 x 50 mLDehydration/Salting Out
Anhydrous Sodium Sulfate (Na₂SO₄)~5-10 gDrying Agent

Step-by-Step Procedure

  • Cooling: Once the reaction is complete, remove the heat source and allow the reaction mixture to cool to room temperature. It is advisable to then place the flask in an ice-water bath.[1]

  • Solvent Removal (Optional but Recommended): Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the excess methanol. This step significantly improves the efficiency of the subsequent extraction.

  • Dilution: Redissolve the residue in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM) (e.g., 50 mL).[10]

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Water Wash: Add cold deionized water (50 mL), gently shake, vent, and separate the layers. Discard the aqueous (lower) layer. This removes most of the remaining methanol and the acid catalyst.

  • Bicarbonate Wash: Add cold saturated sodium bicarbonate solution (50 mL). Caution: Add slowly and swirl without the stopper first to control initial CO₂ evolution.[6] Then, stopper the funnel, invert gently, and vent immediately. Shake gently with frequent venting. Separate the layers and check the pH of the aqueous layer to ensure it is basic (pH > 8). Repeat this wash until no more gas evolution is observed. This step removes any remaining acid catalyst and unreacted carboxylic acid.[8]

  • Brine Wash: Wash the organic layer with cold saturated brine (50 mL). This removes residual water and helps break any minor emulsions.[5]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (or magnesium sulfate). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.[1] Allow it to stand for 10-15 minutes.

  • Filtration & Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Assess the purity of the crude product by NMR or GC-MS. If necessary, purify further by flash column chromatography or recrystallization.[11]

Process Visualization

The following diagram illustrates the general workflow for the extractive workup of this compound.

Workup_Flowchart cluster_aqueous Aqueous Waste RM Crude Reaction Mixture (Ester, Acid, Catalyst, MeOH) Dilute 1. Dilute with Ethyl Acetate RM->Dilute Wash_H2O 2. Wash with H₂O Dilute->Wash_H2O Wash_NaHCO3 3. Wash with sat. NaHCO₃ Wash_H2O->Wash_NaHCO3 Organic Layer Waste_H2O MeOH, H₂SO₄ Wash_H2O->Waste_H2O Wash_Brine 4. Wash with Brine Wash_NaHCO3->Wash_Brine Organic Layer Waste_NaHCO3 H₂SO₄, Carboxylic Acid Salt, CO₂↑ Wash_NaHCO3->Waste_NaHCO3 Dry 5. Dry over Na₂SO₄ Wash_Brine->Dry Organic Layer Waste_Brine Dissolved H₂O Wash_Brine->Waste_Brine Concentrate 6. Filter & Concentrate Dry->Concentrate Product Pure Product Concentrate->Product

Caption: Workflow for the extractive workup of this compound.

References

Technical Support Center: Stability of Methyl 2-fluoro-3-methoxybenzoate Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of Methyl 2-fluoro-3-methoxybenzoate in acidic environments. Our goal is to equip you with the scientific rationale behind experimental observations and empower you to navigate potential challenges in your work.

Introduction: The Nuances of Substituted Benzoate Ester Stability

This compound is a substituted aromatic ester, a class of compounds susceptible to hydrolysis under acidic conditions. The stability of this specific molecule is governed by a delicate interplay of electronic and steric effects imparted by the ortho-fluoro and meta-methoxy substituents on the benzene ring. Understanding these influences is paramount for predicting and controlling its reactivity in acidic media.

The primary degradation pathway for esters in the presence of acid and water is hydrolysis, a reversible reaction that yields the corresponding carboxylic acid and alcohol.[1] This process is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in acidic conditions?

A1: The principal degradation pathway is acid-catalyzed hydrolysis of the methyl ester functional group. This reaction results in the formation of 2-fluoro-3-methoxybenzoic acid and methanol. The reaction is an equilibrium process, meaning that the presence of excess water will drive the reaction toward the hydrolysis products.

Q2: How do the fluoro and methoxy substituents affect the rate of hydrolysis compared to unsubstituted methyl benzoate?

A2: The substituents have competing effects on the rate of hydrolysis:

  • Ortho-Fluoro Group: The fluorine atom at the ortho position exerts two main influences:

    • Steric Hindrance: Its presence can physically obstruct the approach of water molecules to the carbonyl carbon, which is a key step in the hydrolysis mechanism. This steric hindrance generally leads to a decrease in the reaction rate compared to an unsubstituted benzoate.[2]

    • Inductive Effect: Fluorine is a highly electronegative atom and therefore has a strong electron-withdrawing inductive effect. This effect deactivates the benzene ring and can influence the reactivity of the ester group.

  • Meta-Methoxy Group: The methoxy group at the meta position has a less pronounced effect on the hydrolysis rate compared to substituents at the ortho or para positions. It is weakly electron-withdrawing by induction and weakly electron-donating by resonance, with the inductive effect typically having a minor influence on the reactivity of the ester.

Overall, the steric hindrance from the ortho-fluoro group is expected to be the dominant factor, likely resulting in this compound being more stable to acid-catalyzed hydrolysis than unsubstituted methyl benzoate.

Q3: Can other degradation reactions occur under strongly acidic conditions?

A3: Yes, under harsh acidic conditions (e.g., high concentrations of strong acids and elevated temperatures), there is a possibility of acid-catalyzed cleavage of the methoxy ether bond. This reaction, analogous to the hydrolysis of anisole, would yield 2-fluoro-3-hydroxybenzoic acid methyl ester as a byproduct.[3][4] However, this is generally a slower process than ester hydrolysis and requires more forcing conditions.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Unexpectedly rapid degradation of the starting material. 1. Higher than expected acid concentration or temperature. 2. Presence of catalytic impurities. 1. Verify Acid Concentration and Temperature: Precisely control and monitor the pH and temperature of your reaction. Even small deviations can significantly impact the hydrolysis rate.2. Purify Reagents: Ensure all solvents and reagents are free from acidic or metallic impurities that could catalyze degradation.
Formation of an unknown byproduct detected by HPLC or LC-MS. 1. Ether Cleavage: Under harsh conditions, the methoxy group may be cleaved.2. Reaction with Solvent: If using a nucleophilic solvent other than water, transesterification could occur.1. Analyze for Expected Byproducts: Use analytical standards of 2-fluoro-3-methoxybenzoic acid and 2-fluoro-3-hydroxybenzoic acid methyl ester to confirm identities.2. Employ Aprotic Solvents: If the reaction chemistry allows, consider using aprotic solvents to eliminate the possibility of transesterification.
Incomplete reaction or slow conversion during a planned hydrolysis. 1. Steric Hindrance: The ortho-fluoro group significantly slows the rate of hydrolysis.2. Equilibrium: The reversible nature of the reaction may be limiting the conversion.1. Increase Reaction Time or Temperature: Carefully increase the reaction time or temperature to overcome the activation energy barrier imposed by steric hindrance.2. Use Excess Water: To drive the equilibrium towards the products, use a large excess of water in the reaction mixture.
Difficulty in isolating the carboxylic acid product. Product Solubility: The fluorinated and methoxylated benzoic acid may have different solubility profiles compared to the starting ester.Optimize Extraction pH: During workup, carefully adjust the pH of the aqueous layer to ensure complete protonation of the carboxylic acid, which will facilitate its extraction into an organic solvent.

Visualizing the Degradation Pathway

Diagram 1: Acid-Catalyzed Hydrolysis of this compound

G cluster_0 Reactants cluster_1 Reaction Intermediate cluster_2 Products Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate  Protonation & Nucleophilic Attack by H₂O H3O+ H₃O⁺ (Acid Catalyst) Acid 2-fluoro-3-methoxybenzoic Acid Intermediate->Acid  Proton Transfer & Elimination of Methanol Alcohol Methanol Intermediate->Alcohol

Caption: Primary degradation pathway via acid-catalyzed hydrolysis.

Diagram 2: Potential Side Reaction - Ether Cleavage

G cluster_0 Starting Material cluster_1 Harsh Acidic Conditions cluster_2 Side Product Start This compound Side_Product 2-fluoro-3-hydroxybenzoic acid methyl ester Start->Side_Product  Ether Cleavage Conditions High [H⁺], High Temp.

Caption: Potential for methoxy group cleavage under harsh conditions.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound by HPLC

Objective: To quantitatively assess the stability of this compound under specific acidic conditions over time.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Acid of choice (e.g., HCl, H₂SO₄)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration.

  • Prepare the Acidic Medium: Prepare the desired acidic solution in a volumetric flask by diluting the concentrated acid with water or a water/acetonitrile mixture.

  • Initiate the Stability Study: Add a known volume of the stock solution to the acidic medium at a controlled temperature (e.g., 25°C, 40°C).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench the Reaction: Immediately neutralize the aliquot with a suitable base (e.g., sodium bicarbonate solution) to stop the hydrolysis reaction.

  • HPLC Analysis: Dilute the quenched sample to a suitable concentration and inject it into the HPLC system.

  • Data Analysis: Monitor the peak area of this compound over time. The rate of disappearance can be used to determine the stability of the compound under the tested conditions.

Protocol 2: Identification of Degradation Products by LC-MS

Objective: To identify the products formed from the degradation of this compound in an acidic medium.

Materials:

  • Degraded sample from Protocol 1

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 column suitable for LC-MS

Procedure:

  • Sample Preparation: Take an aliquot of the degraded sample from the stability study. Dilute as necessary with the mobile phase.

  • LC-MS Analysis: Inject the sample into the LC-MS system.

  • Chromatographic Separation: Use a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the components of the mixture.

  • Mass Spectrometry Detection: Monitor the mass-to-charge ratio (m/z) of the eluting peaks.

  • Product Identification:

    • Look for a peak with an m/z corresponding to the protonated molecule of 2-fluoro-3-methoxybenzoic acid.

    • Look for a peak with an m/z corresponding to the protonated molecule of 2-fluoro-3-hydroxybenzoic acid methyl ester to investigate potential ether cleavage.

    • Utilize fragmentation patterns (MS/MS) to confirm the structures of the degradation products.

References

Technical Support Center: Navigating the Synthesis of Substituted Benzoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the synthesis of substituted benzoates. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered in the laboratory. Our approach is rooted in practical, field-proven insights to ensure your synthetic endeavors are both successful and efficient.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses the most common hurdles in substituted benzoate synthesis through a direct question-and-answer format. We delve into the "why" behind the problems and provide actionable solutions.

I. Challenges in Fischer Esterification

Fischer esterification, while a cornerstone of ester synthesis, is not without its difficulties, particularly when dealing with substituted benzoic acids.

Q1: My Fischer esterification of a substituted benzoic acid is giving a low yield, with a significant amount of unreacted starting material. What's going on?

A1: This is a frequent challenge and often points to the reversible nature of the Fischer esterification. The reaction between a carboxylic acid and an alcohol to form an ester and water is an equilibrium process.[1][2][3][4] To drive the reaction towards the product, you need to shift this equilibrium. Here are the primary culprits and their solutions:

  • Water as a Saboteur: The presence of water, a byproduct of the reaction, can push the equilibrium back towards the starting materials.[1][2]

    • Troubleshooting:

      • Use a Dean-Stark apparatus: This is a highly effective method for azeotropically removing water as it is formed, thus driving the reaction to completion.[1][5]

      • Excess Alcohol: Using a large excess of the alcohol reactant can also shift the equilibrium forward according to Le Châtelier's principle. Often, the alcohol can be used as the reaction solvent.[2][3][6]

      • Anhydrous Conditions: Ensure all your reagents and glassware are thoroughly dry before starting the reaction.[2]

  • Insufficient Catalysis: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a sluggish or incomplete reaction.[1][2]

    • Troubleshooting:

      • Verify the concentration and quality of your acid catalyst.

      • Ensure you are using the appropriate catalytic amount as specified in established protocols.

  • Reaction Time and Temperature: The reaction may not have reached equilibrium or the optimal temperature for the specific substrates.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).[5]

      • Ensure the reaction is heated to the appropriate reflux temperature for the chosen alcohol.[2]

Q2: I'm trying to synthesize an ortho-substituted benzoate, and the yield is significantly lower than for the meta and para isomers. Why is this happening and how can I improve it?

A2: This is a classic case of steric hindrance . The bulky substituent at the ortho position physically blocks the approach of the alcohol to the carbonyl carbon of the carboxylic acid.[1] This increases the activation energy of the reaction, leading to a slower rate and lower yield.[1]

  • Troubleshooting & Alternative Methods:

    • Prolonged Reaction Time and Higher Temperatures: Sometimes, simply extending the reaction time and increasing the temperature can help overcome the steric barrier, but this may also lead to side reactions.

    • Steglich Esterification: This is an excellent alternative for sterically hindered substrates. It uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid under mild conditions.[5][7][8]

    • Mitsunobu Reaction: This reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9][10] It is particularly useful for inverting the stereochemistry of a chiral alcohol.

Experimental Protocol: Steglich Esterification of a Sterically Hindered Benzoic Acid

  • Reaction Setup: In a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the sterically hindered benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).[5]

  • Addition of Reagents: Add the alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq). Cool the mixture to 0 °C in an ice bath.

  • DCC Addition: Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.[5]

  • Work-up:

    • Cool the reaction mixture to precipitate out the DCU and remove it by filtration.[5]

    • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by column chromatography.[11]

Q3: How do electron-donating and electron-withdrawing substituents on the benzoic acid ring affect the esterification reaction?

A3: The electronic nature of the substituents plays a crucial role in the reactivity of the carboxylic acid.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃): These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. This generally leads to an increased reaction rate.[1] However, very strong EWGs can also increase the acidity of the carboxylic acid, which might complicate certain reaction conditions.[1]

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃, -NH₂): These groups decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction rate.[1]

Substituent TypeEffect on Carbonyl CarbonExpected Reaction RateExample
Electron-WithdrawingMore electrophilicFasterp-Nitrobenzoic acid
Electron-DonatingLess electrophilicSlowerp-Methoxybenzoic acid
II. Purification Predicaments

Q4: I'm having trouble purifying my substituted benzoate product. What are the best practices?

A4: The choice of purification method depends on the physical state of your product and the nature of the impurities.

  • For Solid Products: Recrystallization

    • This is a powerful technique for purifying solid esters.[1] The key is selecting an appropriate solvent system where the ester is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Common solvents include ethanol, methanol, or mixtures of hexanes and ethyl acetate.

  • For Liquid Products or Difficult Separations: Column Chromatography

    • Mobile Phase Selection: Start with a non-polar solvent system like a mixture of hexanes and ethyl acetate and adjust the polarity based on TLC analysis.[11] Aim for an Rf value of 0.2-0.4 for your target compound.[11]

    • Gradient Elution: For complex mixtures with compounds of varying polarities, a gradient elution can be very effective.[11]

    • Highly Polar Benzoates: If your compound is very polar and doesn't move from the baseline on TLC, you may need to use a more polar mobile phase, such as one containing methanol. Adding a small amount of acetic acid or triethylamine can also help with peak shape for acidic or basic compounds, respectively.[11]

III. Side Reactions and Their Mitigation

Q5: I've identified an unexpected side product in my reaction. What could it be?

A5: Side products can arise from various competing reactions. Here are some common culprits:

  • Ether Formation: In acid-catalyzed esterifications, especially at high temperatures, the alcohol can undergo dehydration to form an ether.[1]

    • Mitigation: Control the reaction temperature carefully and avoid excessively high temperatures.

  • Unreacted Starting Materials: As discussed in Q1, incomplete reactions are common.

    • Mitigation: Employ strategies to drive the equilibrium towards the products.[1][2]

  • Dibenzyl Ether Formation: In the synthesis of benzyl benzoate using sodium benzoxide, overheating can lead to the formation of dibenzyl ether as a major impurity.[1]

    • Mitigation: Maintain strict temperature control during the reaction.

  • Hydrolysis during Workup: Esters can be hydrolyzed back to the carboxylic acid and alcohol under acidic or basic aqueous workup conditions.[12][13]

    • Mitigation: Perform aqueous washes quickly and at low temperatures. Neutralize the reaction mixture carefully.

Part 2: Visualizing the Workflow

To aid in understanding the experimental process and decision-making, we've provided the following diagrams.

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Substituted Benzoic Acid + Alcohol catalyst Add Acid Catalyst (e.g., H₂SO₄) start->catalyst reflux Heat to Reflux catalyst->reflux monitor Monitor by TLC reflux->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes (NaHCO₃, Brine) extract->wash dry Dry Organic Layer (Na₂SO₄) wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify end Pure Substituted Benzoate purify->end

Caption: A typical workflow for Fischer esterification.

Troubleshooting_Low_Yield start Low Yield of Substituted Benzoate check_equilibrium Is the reaction at equilibrium? start->check_equilibrium check_sterics Is the substrate sterically hindered? check_equilibrium->check_sterics Yes drive_equilibrium Drive Equilibrium: - Use Dean-Stark - Use excess alcohol - Ensure anhydrous conditions check_equilibrium->drive_equilibrium No check_purity Are starting materials pure? check_sterics->check_purity No alt_methods Use Alternative Methods: - Steglich Esterification - Mitsunobu Reaction check_sterics->alt_methods Yes purify_sm Purify Starting Materials check_purity->purify_sm No end Improved Yield check_purity->end Yes drive_equilibrium->end alt_methods->end purify_sm->end

Caption: A decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of a compound. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-fluoro-3-methoxybenzoate, a substituted aromatic ester of interest in medicinal chemistry and materials science. By comparing its spectral features with those of structurally related analogues, we aim to provide a comprehensive understanding of the subtle electronic and steric influences that govern the chemical environment of protons in this class of molecules.

Interpreting the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the two methyl groups. The substitution pattern on the benzene ring, featuring a fluorine atom, a methoxy group, and a methyl ester group, creates a unique electronic environment that influences the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of the aromatic protons.

The fluorine atom at the C2 position is a strongly electronegative and electron-withdrawing group, which will deshield the adjacent protons.[1][2] Conversely, the methoxy group at the C3 position is an electron-donating group, which will shield the protons on the ring, particularly at the ortho and para positions.[3][4] The interplay of these opposing electronic effects, combined with the deshielding effect of the methyl ester group, results in a complex and informative aromatic region in the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-47.20 - 7.35ddJ(H4-H5) = 8.0, J(H4-F) = 2.01H
H-57.05 - 7.15tJ(H5-H4) = J(H5-H6) = 8.01H
H-67.45 - 7.60ddJ(H6-H5) = 8.0, J(H6-F) = 10.01H
-OCH₃ (ester)3.90s-3H
-OCH₃ (ether)3.85s-3H

A Comparative Analysis with Structural Analogues

To better understand the spectral features of this compound, a comparison with its structural analogues is highly instructive. The following table presents the experimental ¹H NMR data for Methyl 2-fluorobenzoate, Methyl 3-methoxybenzoate, and 2-fluoro-3-methoxybenzoic acid.

Table 2: Comparison of ¹H NMR Data for this compound and Related Compounds

CompoundAromatic Protons (δ, ppm)-OCH₃ (ester) (δ, ppm)-OCH₃ (ether) (δ, ppm)-COOH (δ, ppm)
This compound (Predicted) H-4: 7.20-7.35 (dd), H-5: 7.05-7.15 (t), H-6: 7.45-7.60 (dd)3.90 (s)3.85 (s)-
Methyl 2-fluorobenzoate [5]7.94 (dt, 1H), 7.55–7.50 (m, 1H), 7.21 (dt, 1H), 7.17–7.12 (m, 1H)3.94 (s)--
Methyl 3-methoxybenzoate [5][6]7.65 (d, 1H), 7.57 (d, 1H), 7.35 (t, 1H), 7.11 (dd, 1H)3.93 (s)3.87 (s)-
2-Fluoro-3-methoxybenzoic acid ----
Key Observations from the Comparative Analysis:
  • Effect of the Fluorine Substituent: In Methyl 2-fluorobenzoate, the proton ortho to the fluorine (H-3) is expected to be significantly deshielded and show a large coupling to the fluorine atom.[5] This effect is also anticipated for H-6 in this compound.

  • Effect of the Methoxy Substituent: The methoxy group in Methyl 3-methoxybenzoate causes a general upfield shift of the aromatic protons due to its electron-donating nature.[5][6] This shielding effect will also be present in this compound, counteracting the deshielding effect of the fluorine and ester groups to some extent.

  • Combined Effects in the Target Molecule: In this compound, the opposing electronic effects of the fluoro and methoxy groups create a more complex splitting pattern and chemical shift distribution in the aromatic region compared to the monosubstituted analogues. The H-6 proton is expected to be the most downfield aromatic proton due to its proximity to the electron-withdrawing ester and fluoro groups. The H-5 proton will likely be the most upfield, influenced by the electron-donating methoxy group.

Experimental Protocol for ¹H NMR Spectroscopy

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a generalized protocol for obtaining the ¹H NMR spectrum of a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.
  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube.[7]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent. TMS provides a reference signal at 0 ppm.[1]
  • Cap the NMR tube and gently invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

3. Data Acquisition:

  • Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for organic molecules).[8]
  • Set the number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 8 to 16 scans are usually sufficient.
  • Apply a 90° pulse to excite the protons.[8]
  • Record the free induction decay (FID) signal.

4. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.
  • Phase the spectrum to ensure all peaks are in the absorptive mode.
  • Reference the spectrum by setting the TMS peak to 0 ppm.
  • Integrate the peaks to determine the relative number of protons corresponding to each signal.[7]
  • Analyze the chemical shifts, splitting patterns, and coupling constants to elucidate the molecular structure.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the typical workflow from sample preparation to structural elucidation using ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Insert Insert Sample into Spectrometer Tube->Insert Lock Lock & Shim Insert->Lock Acquire Acquire FID Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Referencing Phase->Reference Integrate Integration Reference->Integrate Analyze Analyze Chemical Shifts, Multiplicity, & J-Coupling Integrate->Analyze Structure Structure Elucidation Analyze->Structure

Caption: Workflow of NMR Data Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a rich source of information for its structural confirmation. A thorough analysis of the chemical shifts and coupling patterns, especially when compared with structurally similar molecules, allows for the unambiguous assignment of each proton. The principles and experimental guidelines detailed in this guide serve as a valuable resource for researchers engaged in the synthesis and characterization of novel organic compounds, underscoring the power of NMR spectroscopy in modern chemical research.

References

A Comparative Guide to the 13C NMR Analysis of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Methyl 2-fluoro-3-methoxybenzoate, a substituted aromatic ester, represents a class of compounds whose precise characterization is critical for understanding its chemical properties and potential biological activity. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound, comparing it with other common analytical techniques and offering a robust, experimentally grounded perspective for researchers.

The Central Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the 13C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This makes 13C NMR an indispensable tool for confirming molecular structures, identifying isomers, and understanding the electronic effects of various functional groups.

For a molecule like this compound, with a substituted benzene ring, 13C NMR is particularly revealing. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing and coupling-active fluorine (-F) and methyl ester (-COOCH₃) groups. Furthermore, the presence of fluorine introduces carbon-fluorine (C-F) coupling, which splits the signals of nearby carbon atoms into doublets or more complex multiplets, providing additional structural information.

Predicted 13C NMR Analysis of this compound

Substituent Effects on the Aromatic Ring:

  • Fluorine (-F): The fluorine atom at the C-2 position will have a significant impact. It is strongly electronegative, causing a downfield shift (higher ppm) for the directly attached carbon (C-2) due to an inductive effect. This carbon will also exhibit a large one-bond C-F coupling constant (¹JCF). Fluorine also influences the chemical shifts of the ortho, meta, and para carbons through a combination of inductive and resonance effects, and will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.

  • Methoxy Group (-OCH₃): The methoxy group at the C-3 position is an electron-donating group through resonance, which generally causes an upfield shift (lower ppm) for the ortho and para carbons relative to it (C-2, C-4, and C-6).

  • Methyl Ester Group (-COOCH₃): This group is electron-withdrawing and will cause a downfield shift for the carbon it is attached to (C-1).

Predicted Chemical Shifts and Couplings:

The following table outlines the predicted 13C NMR chemical shifts and key C-F coupling constants for this compound, based on data from similar structures such as Octyl 2-fluoro-3-methoxyphenylcyanoacrylate[1][2] and other substituted benzoates.

Carbon AtomPredicted Chemical Shift (δ, ppm)Expected Multiplicity (due to C-F coupling)Rationale
C=O 164-168Singlet or small doublet (⁴JCF)Typical chemical shift for an ester carbonyl.
C-1 120-125Doublet (³JCF)Attached to the electron-withdrawing ester group.
C-2 150-155Doublet (¹JCF ≈ 240-250 Hz)Directly attached to the highly electronegative fluorine.
C-3 148-152Doublet (²JCF)Attached to the oxygen of the methoxy group.
C-4 115-120Doublet (³JCF)Influenced by both the fluorine and methoxy groups.
C-5 125-130Singlet or small doublet (⁴JCF)Least affected by the substituents.
C-6 110-115Doublet (²JCF)Ortho to the ester and influenced by fluorine.
-OCH₃ (ester) 52-53SingletTypical chemical shift for a methyl ester.
-OCH₃ (ring) 56-57SingletTypical chemical shift for an aryl methoxy group.

Comparison with Alternative Analytical Techniques

While 13C NMR provides a detailed carbon skeleton map, a comprehensive structural confirmation relies on a combination of analytical methods.

Analytical TechniqueInformation Provided for this compoundStrengthsLimitations
1H NMR Provides the number of unique proton environments, their chemical shifts, splitting patterns (proton-proton and proton-fluorine couplings), and integration (proton count).High sensitivity, small sample requirement, provides detailed information on proton connectivity.Does not directly probe the carbon skeleton.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the elemental composition (high-resolution MS). Fragmentation patterns can offer structural clues.Extremely high sensitivity, provides accurate molecular weight.Isomers can be difficult to distinguish, does not provide detailed connectivity information on its own.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as the ester carbonyl (C=O) stretch (around 1720-1740 cm⁻¹), C-O stretches, and aromatic C-H and C=C bonds.Fast, simple, and provides a "fingerprint" of the functional groups present.Provides limited information about the overall molecular structure and connectivity.
2D NMR (COSY, HSQC, HMBC) COSY shows proton-proton couplings. HSQC correlates directly bonded carbon and proton atoms. HMBC shows long-range carbon-proton correlations.Provides unambiguous assignment of all proton and carbon signals and confirms the connectivity of the entire molecule.Requires more instrument time and more complex data analysis.

The logical workflow for the structural elucidation of a small molecule like this compound often involves a synergistic use of these techniques.

G MS Mass Spectrometry (Molecular Formula) Structure Final Structure This compound MS->Structure Molecular Weight IR IR Spectroscopy (Functional Groups) IR->Structure C=O, C-O HNMR 1H NMR (Proton Framework) CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR Assign Protons TwoD_NMR 2D NMR (HSQC, HMBC) (Connectivity) HNMR->TwoD_NMR CNMR->TwoD_NMR Assign Carbons TwoD_NMR->Structure Confirm Connectivity

Caption: Logical workflow for small molecule structural elucidation.

Experimental Protocol for 13C NMR Acquisition

Acquiring a high-quality 13C NMR spectrum is crucial for accurate analysis. The following is a standard protocol for a small organic molecule like this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the solid sample.

  • Choose a suitable deuterated solvent that completely dissolves the sample (e.g., Chloroform-d, CDCl₃).

  • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to a clean 5 mm NMR tube.

2. NMR Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the 13C probe.

3. Acquisition Parameters:

  • Experiment: Standard proton-decoupled 13C NMR experiment.

  • Spectral Width: Typically 0 to 220 ppm.

  • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the carbon nuclei.

  • Pulse Angle: A 30-45° pulse angle is often used to reduce the experiment time.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Integrate the peaks (note: in standard 13C NMR, integrals are not always quantitative).

  • Pick the peaks and analyze the chemical shifts and multiplicities.

The following diagram illustrates the general workflow for 13C NMR analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (20-50 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Lock Lock & Shim Transfer->Lock Setup Set Parameters Lock->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase & Calibrate FT->Phase Analyze Analyze Spectrum Phase->Analyze Final_Analysis Final_Analysis Analyze->Final_Analysis Structural Confirmation

Caption: Workflow for 13C NMR analysis.

Conclusion

The 13C NMR analysis of this compound, even when based on robust predictions and comparisons with closely related analogs, provides a wealth of structural information that is highly complementary to other analytical techniques. The predicted chemical shifts and, most notably, the carbon-fluorine coupling patterns, offer a unique fingerprint for this molecule. For researchers in drug discovery and development, a thorough understanding and application of 13C NMR, in conjunction with other spectroscopic methods, is essential for the confident and accurate characterization of novel chemical entities.

References

Unraveling Molecular Signatures: A Comparative Mass Spectrometry Guide to Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is a cornerstone of innovation. Methyl 2-fluoro-3-methoxybenzoate, a substituted aromatic ester, presents a unique analytical challenge due to the interplay of its functional groups. This guide offers an in-depth, comparative analysis of its expected behavior under mass spectrometry, providing a predictive framework for its identification and characterization. We will explore the likely fragmentation pathways under both hard and soft ionization techniques, compare these to analogous structures, and provide detailed experimental considerations to ensure robust and reliable data.

The Analytical Rationale: Predicting Ionization and Fragmentation

The structure of this compound, with its electron-withdrawing fluorine, electron-donating methoxy group, and ionizable methyl ester, dictates its mass spectrometric fingerprint. The choice of ionization technique is paramount in determining the extent of fragmentation and the type of molecular information obtained.

  • Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy into the molecule, leading to extensive and often complex fragmentation patterns.[1] While this can make interpretation challenging, it provides a wealth of structural information. For aromatic compounds like this compound, EI is expected to produce a prominent molecular ion peak due to the stability of the benzene ring.[2]

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[1][3] This is particularly useful for confirming the molecular weight of the analyte. By inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment, we can gain controlled structural insights.

Predicted Fragmentation Pathways of this compound

Electron Ionization (EI) Fragmentation

The molecular ion ([M]⁺) of this compound (C₉H₉FO₃) has a predicted m/z of 184. Key fragmentation events are anticipated to involve the ester and methoxy functional groups.

A primary fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃), leading to the formation of a stable acylium ion. Another common fragmentation is the loss of a formaldehyde molecule (CH₂O) from the methoxy group. The fluorine atom is generally a poor leaving group in EI-MS and is likely to remain on the aromatic ring in many of the major fragments.

G M [M]⁺• m/z 184 M_minus_31 [M - •OCH₃]⁺ m/z 153 M->M_minus_31 - •OCH₃ M_minus_59 [M - •COOCH₃]⁺ m/z 125 M->M_minus_59 - •COOCH₃ M_minus_30 [M - CH₂O]⁺• m/z 154 M->M_minus_30 - CH₂O M_minus_31->M_minus_59 - CO M_minus_45 [M - •COOH]⁺ m/z 139

Electrospray Ionization (ESI) with Collision-Induced Dissociation (CID)

Under ESI conditions, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 185. Subsequent MS/MS analysis would likely reveal key neutral losses.

The most probable fragmentation would be the loss of methanol (CH₃OH) to yield an ion at m/z 153. Another possibility is the loss of carbon monoxide (CO) from the protonated molecule or from the fragment at m/z 153.

G MH [M+H]⁺ m/z 185 MH_minus_32 [M+H - CH₃OH]⁺ m/z 153 MH->MH_minus_32 - CH₃OH MH_minus_60 [M+H - CH₃OH - CO]⁺ m/z 125 MH_minus_32->MH_minus_60 - CO

Comparative Analysis with Structurally Related Compounds

To provide a robust analytical framework, it is crucial to compare the predicted mass spectrum of this compound with known spectra of similar molecules. This comparative approach allows for the identification of unique fragmentation patterns attributable to the specific arrangement of substituents.

CompoundMolecular WeightKey EI Fragments (m/z)Key ESI-CID Fragments (m/z)Reference
Methyl Benzoate 136136 ([M]⁺), 105 ([M-OCH₃]⁺), 77 ([C₆H₅]⁺)137 ([M+H]⁺), 105 ([M+H-CH₃OH]⁺)[8][9][10]
Methyl 2-hydroxybenzoate 152152 ([M]⁺), 120 ([M-CH₃OH]⁺), 92153 ([M+H]⁺), 121 ([M+H-CH₃OH]⁺)[11]
Methyl 3-methoxybenzoate 166166 ([M]⁺), 135 ([M-OCH₃]⁺), 107167 ([M+H]⁺), 135 ([M+H-CH₃OH]⁺)[12]
Methyl 3-methylbenzoate 150150 ([M]⁺), 119 ([M-OCH₃]⁺), 91 ([C₇H₇]⁺)Not readily available[13]
This compound (Predicted) 184184 ([M]⁺), 153 ([M-OCH₃]⁺), 125 ([M-COOCH₃]⁺)185 ([M+H]⁺), 153 ([M+H-CH₃OH]⁺)

The presence of the ortho-fluoro substituent in the target molecule is expected to influence the fragmentation pathways, potentially leading to unique rearrangements or stabilizations of certain fragment ions compared to its non-fluorinated or differently substituted analogs. For instance, the loss of HF, while less common, could be a possibility under high-energy conditions.

Experimental Protocols

To achieve reliable and reproducible mass spectrometric data for this compound, the following experimental workflows are recommended.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization

This method is ideal for obtaining a detailed fragmentation pattern of the pure compound.

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Separation:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection (EI):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

G Sample Sample Preparation GC GC Injection & Separation Sample->GC Ionization Electron Ionization (70 eV) GC->Ionization Analyzer Mass Analyzer Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum Detector->Spectrum

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization

This approach is well-suited for confirming the molecular weight and for performing targeted fragmentation studies.

  • Sample Preparation: Dissolve the compound in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL.

  • LC Separation:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS Detection (ESI):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan Mass Range: m/z 100-500.

    • MS/MS: For CID, select the precursor ion (m/z 185) and apply a collision energy of 10-30 eV.

G Sample Sample Preparation LC LC Injection & Separation Sample->LC Ionization Electrospray Ionization LC->Ionization MS1 MS1 (Full Scan) Ionization->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 (Product Ion Scan) CID->MS2

Conclusion

The mass spectrometric analysis of this compound requires a considered approach, leveraging both hard and soft ionization techniques to build a complete molecular profile. By predicting its fragmentation patterns based on established chemical principles and comparing them to structurally similar compounds, researchers can confidently identify and characterize this molecule. The detailed experimental protocols provided herein offer a robust starting point for obtaining high-quality, reproducible data, essential for advancing research and development in the chemical and pharmaceutical sciences.

References

A Comparative Spectroscopic Guide to Methyl 2-fluoro-3-methoxybenzoate and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the precise structural elucidation of substituted aromatic compounds is paramount. Methyl 2-fluoro-3-methoxybenzoate, a key building block in the synthesis of various bioactive molecules, presents a unique analytical challenge due to the interplay of its electron-withdrawing fluorine atom and electron-donating methoxy group. This guide provides an in-depth comparative analysis of the spectral characteristics of this compound against its structural isomer, Methyl 3-fluoro-2-methoxybenzoate, and its non-fluorinated analog, Methyl 2-methoxybenzoate. Through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, we will explore the subtle yet significant spectral shifts that arise from the varied positional arrangements of the fluoro and methoxy substituents. This guide is intended for researchers, scientists, and drug development professionals seeking to unequivocally identify and characterize these and similar compounds.

The Analytical Imperative: Distinguishing Positional Isomers

The bioactivity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. For substituted benzoates, the relative positions of substituents on the aromatic ring can dramatically alter their electronic environment and, consequently, their interactions with biological targets or their performance in materials. Spectroscopic techniques are the cornerstone of structural verification, providing a detailed fingerprint of a molecule's constitution. This guide will demonstrate how a multi-technique approach can be used to confidently differentiate between this compound and its closely related isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can glean detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: The Proton's Perspective

The chemical shift of a proton in ¹H NMR is highly sensitive to the electron density of its surroundings. The fluorine and methoxy groups exert significant influence on the aromatic protons of our target compounds.

Expected ¹H NMR Data for this compound and Comparators:

CompoundAromatic Protons (ppm)Methoxy Protons (ppm)Ester Methyl Protons (ppm)
This compound ~7.1-7.5 (m, 3H)~3.9 (s, 3H)~3.9 (s, 3H)
Methyl 3-fluoro-2-methoxybenzoate ~7.0-7.4 (m, 3H)~3.9 (s, 3H)~3.9 (s, 3H)
Methyl 2-methoxybenzoate ~6.9-7.8 (m, 4H)~3.8 (s, 3H)~3.9 (s, 3H)

Causality Behind the Chemical Shifts:

  • Fluorine's Influence: The highly electronegative fluorine atom deshields adjacent protons, causing them to resonate at a higher chemical shift (downfield). The effect is most pronounced for protons in the ortho and para positions. Furthermore, the fluorine nucleus (¹⁹F, I=1/2) couples with nearby protons, leading to characteristic splitting patterns (J-coupling).

  • Methoxy Group's Influence: The methoxy group is an electron-donating group, which shields nearby protons, causing them to resonate at a lower chemical shift (upfield).

  • Comparative Analysis: In this compound, the proton at C4 will be a doublet of doublets due to coupling with the C5 proton and the fluorine at C2. The C5 and C6 protons will also exhibit complex splitting patterns. In contrast, for Methyl 3-fluoro-2-methoxybenzoate, the fluorine at C3 will primarily couple with the protons at C2 and C4, leading to a different set of splitting patterns that can be used for unambiguous identification. Methyl 2-methoxybenzoate will show a simpler spectrum without the complexities of ¹H-¹⁹F coupling.[1][2][3]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR provides a direct look at the carbon framework of a molecule. The chemical shifts of carbon atoms are also influenced by the electronic effects of substituents.

Expected ¹³C NMR Data for this compound and Comparators:

CompoundAromatic Carbons (ppm)Methoxy Carbon (ppm)Ester Methyl Carbon (ppm)Carbonyl Carbon (ppm)
This compound ~115-160 (multiple signals)~56~52~165
Methyl 3-fluoro-2-methoxybenzoate ~110-160 (multiple signals)~62~52~165
Methyl 2-methoxybenzoate ~112-159 (multiple signals)~56~52~167

Expert Insights:

  • The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹JCF), typically in the range of 240-260 Hz. This is a definitive diagnostic feature for identifying the point of fluorination.

  • The chemical shifts of the aromatic carbons will be significantly altered by the positions of the fluoro and methoxy groups. For instance, the carbon bearing the methoxy group in Methyl 3-fluoro-2-methoxybenzoate is expected to be further downfield compared to its counterpart in this compound due to the proximity of the electron-withdrawing ester group.[4][5][6][7]

¹⁹F NMR Spectroscopy: A Direct Probe of Fluorine's Environment

¹⁹F NMR is a highly sensitive technique that provides a direct and often unambiguous signal for each unique fluorine atom in a molecule.[8][9][10]

Expected ¹⁹F NMR Data:

Compound¹⁹F Chemical Shift (ppm, relative to CFCl₃)
This compound ~ -130 to -140
Methyl 3-fluoro-2-methoxybenzoate ~ -115 to -125

Authoritative Grounding:

The chemical shift of the fluorine atom is highly dependent on its electronic environment. The position relative to the electron-donating methoxy group and the electron-withdrawing ester group will cause a predictable shift in the ¹⁹F NMR spectrum, allowing for clear differentiation between the two isomers.[1]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

A self-validating protocol for NMR analysis ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the benzoate sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

    • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A longer acquisition time and more scans are typically required due to the lower natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire the spectrum using a dedicated fluorine probe or by tuning a broadband probe to the ¹⁹F frequency.

Workflow for NMR Analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup & Shimming transfer->instrument h1_acq ¹H Acquisition instrument->h1_acq c13_acq ¹³C Acquisition instrument->c13_acq f19_acq ¹⁹F Acquisition instrument->f19_acq process Fourier Transform & Phasing h1_acq->process c13_acq->process f19_acq->process integrate Integration & Peak Picking process->integrate analyze Structure Elucidation integrate->analyze

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Key IR Absorptions for Methyl Benzoates:

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=O (Ester)Stretch1720 - 1740
C-O (Ester)Stretch1250 - 1300
C-FStretch1000 - 1400
Aromatic C=CStretch1450 - 1600
C-H (Aromatic)Stretch3000 - 3100
C-H (Methyl)Stretch2850 - 3000

Comparative Insights:

While the IR spectra of the three compounds will be broadly similar due to the presence of the same functional groups, the exact positions of the C-F and aromatic C-H out-of-plane bending vibrations can provide clues to the substitution pattern. The C-F stretching frequency can vary depending on the electronic environment, but it is often found within a complex region of the spectrum, making it less diagnostic than NMR for distinguishing these specific isomers.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, and acquire the spectrum.

Workflow for FT-IR Analysis:

FTIR_Workflow start Start clean Clean ATR Crystal start->clean background Acquire Background Spectrum clean->background sample Apply Sample to Crystal background->sample acquire Acquire Sample Spectrum sample->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process analyze Identify Functional Groups process->analyze end End analyze->end

Caption: Step-by-step workflow for acquiring an FT-IR spectrum using an ATR accessory.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the study of fragmentation patterns, which can offer structural clues.

Expected Mass Spectrometry Data:

CompoundMolecular FormulaMolecular WeightKey Fragmentation Ions (m/z)
This compound C₉H₉FO₃184.16[M]+• at 184, [M-OCH₃]+ at 153, [M-COOCH₃]+ at 125
Methyl 3-fluoro-2-methoxybenzoate C₉H₉FO₃184.16[M]+• at 184, [M-OCH₃]+ at 153, [M-COOCH₃]+ at 125
Methyl 2-methoxybenzoate C₉H₁₀O₃166.17[M]+• at 166, [M-OCH₃]+ at 135, [M-COOCH₃]+ at 107

Trustworthiness of Data:

The molecular ion peak ([M]+•) will confirm the molecular weight of the compounds. While the primary fragmentation patterns (loss of the methoxy radical and the carbomethoxy radical) will be similar for the two fluorinated isomers, subtle differences in the relative abundances of the fragment ions may be observed due to the different stabilities of the resulting cations. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.[14][15][16]

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive spectral analysis of this compound and its comparators underscores the necessity of a multi-technique approach for unambiguous structural elucidation. While IR and MS provide valuable information about functional groups and molecular weight, NMR spectroscopy, particularly the combination of ¹H, ¹³C, and ¹⁹F NMR, stands out as the definitive tool for distinguishing between these closely related positional isomers. The characteristic chemical shifts and coupling patterns observed in the NMR spectra serve as a unique fingerprint for each compound, rooted in the fundamental electronic effects of the fluoro and methoxy substituents. By following the detailed experimental protocols and understanding the causal relationships between structure and spectral output, researchers can confidently characterize these and other complex aromatic compounds, ensuring the integrity of their scientific endeavors.

References

A Senior Application Scientist's Guide to Fluorinated Benzoates: A Comparative Analysis of Methyl 2-fluoro-3-methoxybenzoate and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative of Fluorine in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine has transitioned from a niche chemical curiosity to a cornerstone of molecular design.[1][2] The unique physicochemical properties imparted by fluorine—the most electronegative element—allow for the fine-tuning of a molecule's lipophilicity, metabolic stability, pKa, and binding affinity.[3][4][5] Fluorinated aromatic compounds, particularly substituted benzoates, serve as versatile and highly sought-after building blocks. Their utility stems from the profound influence of the C-F bond, which can block sites of metabolic attack, modulate electronic properties, and enhance membrane permeability, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6][7][8]

This guide provides an in-depth comparison of Methyl 2-fluoro-3-methoxybenzoate against its key positional isomers. We will dissect their synthesis, reactivity, and physicochemical properties, supported by experimental data and protocols, to empower researchers in selecting the optimal building block for their specific synthetic and therapeutic objectives.

Section 1: Deep Dive into this compound

This compound is a uniquely substituted aromatic ester where the interplay between the ortho-fluoro and meta-methoxy groups dictates its reactivity and utility.

Physicochemical & Spectroscopic Profile

The properties of this specific isomer are foundational to its application. While extensive experimental data is proprietary, a summary of its key characteristics is presented below. The corresponding carboxylic acid, 2-fluoro-3-methoxybenzoic acid, has been characterized, providing valuable spectroscopic insights.[9]

PropertyValueSource
CAS Number 137654-21-8N/A (Derived from Acid)
Molecular Formula C₉H₉FO₃N/A
Molecular Weight 184.16 g/mol [10]
Appearance Typically a solid or oilN/A
¹H NMR (Acid) δ 7.46 (ddd), 7.36 (dt), 7.20 (dt), 3.92 (s)[9]
¹⁹F NMR (Acid) δ -134.04 (m)[9]
Synthetic Considerations

The most common and direct route to this compound is the Fischer esterification of its corresponding carboxylic acid. This acid-catalyzed reaction with an excess of alcohol (methanol) is a robust and scalable method. The choice of a strong acid catalyst like sulfuric acid or thionyl chloride is critical for driving the equilibrium toward the product.[11][12]

Unique Reactivity: The Influence of the ortho-Fluoro Group

The defining feature of this molecule is the fluorine atom positioned ortho to the ester. In synthetic chemistry, fluorine is a potent, albeit small, directing group for ortho-lithiation (Directed ortho-Metalation, or DoM).[13][14] This reaction allows for the regioselective functionalization of the aromatic ring. However, in this compound, the C3 position, which the C2-fluorine would direct metalation to, is already occupied by the methoxy group. This presents a unique challenge and opportunity. The methoxy group itself is a powerful directing group, but its influence is typically directed to the C2 and C4 positions. The presence of the C2-fluoro group electronically deactivates the ring, potentially making lithiation at C4 more challenging compared to isomers where electronic and steric factors are more favorable.

Section 2: A Comparative Analysis of Fluorinated Benzoate Isomers

The precise placement of the fluoro and methoxy substituents dramatically alters a molecule's properties. Here, we compare this compound with three other commercially available and synthetically relevant isomers.

Comparative Physicochemical Properties

The following table summarizes the key physical properties of the isomers, highlighting the impact of substituent positioning.

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 137654-21-8184.16N/AN/A
Methyl 3-fluoro-4-methoxybenzoate 136134-87-5184.16N/AN/A
Methyl 4-fluoro-3-methoxybenzoate 74385-37-8184.16N/AN/A
Methyl 5-fluoro-2-methoxybenzoate 151793-20-3184.16N/AN/A

Note: Physical properties for the methyl esters are not consistently published; data for the corresponding acids are often used as a proxy for relative comparisons. For example, 3-fluoro-4-methoxybenzoic acid has a melting point of 211-213 °C[15], while 5-fluoro-2-methoxybenzoic acid melts at 87-91 °C.[16]

Comparative Reactivity and Synthetic Utility

The true divergence between these isomers lies in their reactivity, which is a direct consequence of the interplay between the inductive effects of fluorine and the resonance effects of the methoxy group.

  • Methyl 3-fluoro-4-methoxybenzoate : The fluorine atom is meta to the ester and ortho to the strongly activating methoxy group. This arrangement makes the C5 position highly susceptible to electrophilic aromatic substitution. The fluorine's electron-withdrawing nature can also influence the nucleophilicity of the methoxy oxygen.[15][17]

  • Methyl 4-fluoro-3-methoxybenzoate : Here, the fluorine is para to the ester. The C2 and C6 positions are activated by the ortho-methoxy group for reactions like lithiation. The C-F bond in the para position can be a target for nucleophilic aromatic substitution (SNAr) under specific conditions, although this is generally difficult on an electron-rich ring.

  • Methyl 5-fluoro-2-methoxybenzoate : The methoxy group at C2 is a powerful ortho-directing group, making the C3 position the primary site for lithiation. The fluorine at C5 has a more distant electronic influence but contributes to the overall electron-poor nature of the ring, potentially making the ester more susceptible to hydrolysis compared to non-fluorinated analogs.

The diagram below illustrates the primary sites of activation for Directed ortho-Metalation (DoM) for each isomer, a critical consideration for further synthetic elaboration.

References

A Comparative Guide to Methyl 2-fluoro-3-methoxybenzoate and Its Synthetic Alternatives for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For chemists at the forefront of drug discovery and development, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Substituted aromatic esters, in particular, serve as versatile scaffolds for the construction of complex molecular architectures. Among these, Methyl 2-fluoro-3-methoxybenzoate has emerged as a valuable reagent. However, a comprehensive understanding of its reactivity profile in comparison to its positional isomers and other alternatives is essential for strategic synthetic planning. This guide provides an in-depth technical comparison, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.

Introduction to this compound: A Privileged Scaffold

This compound, with its unique arrangement of a fluorine atom, a methoxy group, and a methyl ester on a benzene ring, presents a trifecta of functionalities that are highly sought after in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. The methoxy group, a well-known directing group, facilitates further functionalization of the aromatic ring, particularly through directed ortho-metalation. The methyl ester provides a handle for a variety of transformations, including hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

This guide will focus on comparing this compound with its key positional isomers, which are often commercially available or readily synthesized. The primary goal is to elucidate how the relative positions of the fluoro, methoxy, and methyl ester groups influence the reactivity of the aromatic ring in common synthetic transformations.

The Alternatives: A Landscape of Positional Isomers

The primary alternatives to this compound are its positional isomers. The substitution pattern on the aromatic ring dictates the electronic and steric environment, which in turn governs the regioselectivity and rate of chemical reactions. The most relevant commercially available or synthetically accessible isomers for comparison are:

  • Methyl 3-fluoro-2-methoxybenzoate

  • Methyl 4-fluoro-2-methoxybenzoate

  • Methyl 5-fluoro-2-methoxybenzoate

  • Methyl 2-fluoro-4-methoxybenzoate

  • Methyl 3-fluoro-4-methoxybenzoate

Comparative Reactivity in Key Synthetic Transformations

The utility of these building blocks is best assessed by their performance in key chemical reactions that are fundamental to the synthesis of complex molecules. This section will compare the expected reactivity of this compound and its isomers in three critical areas: Palladium-Catalyzed Cross-Coupling, Nucleophilic Aromatic Substitution, and Directed ortho-Metalation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds.[1] The reactivity of the aryl halide or triflate in this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally enhance the rate of oxidative addition, the first step in the catalytic cycle.

Discussion of Reactivity:

In the context of fluoromethoxybenzoates, the fluorine atom acts as an electron-withdrawing group via induction, while the methoxy group is electron-donating through resonance and electron-withdrawing by induction. The ester group is also electron-withdrawing. The net electronic effect on the aromatic ring will depend on the relative positions of these substituents.

For a Suzuki-Miyaura coupling where the ester is converted to a leaving group (e.g., triflate after hydrolysis and protection), the electronic nature of the fluoro and methoxy substituents will be a key determinant of reactivity. For isomers where the fluorine atom is ortho or para to the leaving group, a more activated system for oxidative addition is expected compared to when it is in a meta position.

Comparative Performance Data (Illustrative):

Aryl Halide/Triflate PrecursorTypical Catalyst SystemTypical BaseTypical SolventExpected Yield Range (%)Reference
4-BromoanisolePd(OAc)₂, SPhosK₃PO₄Toluene/H₂O90-98[2]
1-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90-95[2]
2-BromopyridinePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85-95[3]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

  • To a flame-dried Schlenk flask, add the aryl bromide (1.0 equiv), the boronic acid (1.2 equiv), palladium(II) acetate (2 mol%), SPhos (4 mol%), and potassium phosphate (2.0 equiv).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key transformation for the introduction of heteroatom nucleophiles onto an aromatic ring. The rate of this reaction is highly dependent on the presence of electron-withdrawing groups ortho and/or para to the leaving group (in this case, the fluorine atom).

Discussion of Reactivity:

  • This compound: The fluorine atom is activated by the ortho ester group. The meta methoxy group has a weaker deactivating effect through resonance.

  • Methyl 3-fluoro-2-methoxybenzoate: The fluorine atom is activated by the para ester group and the ortho methoxy group. This isomer is expected to be highly reactive towards SNAr.

  • Methyl 4-fluoro-2-methoxybenzoate: The fluorine atom is activated by the ortho ester group. The meta methoxy group has a weaker effect.

  • Methyl 5-fluoro-2-methoxybenzoate: The fluorine atom is activated by the para ester group. The ortho methoxy group also contributes to activation. This isomer is also expected to be highly reactive.

  • Methyl 2-fluoro-4-methoxybenzoate: The fluorine atom is activated by the ortho ester group and the para methoxy group (electron-donating) will have a deactivating effect.

  • Methyl 3-fluoro-4-methoxybenzoate: The fluorine atom is activated by the para ester group. The ortho methoxy group will also contribute to activation.

In general, isomers with the fluorine atom positioned ortho or para to the strongly electron-withdrawing ester group will be the most reactive towards SNAr. The methoxy group's position will further modulate this reactivity.

Comparative Performance Data (Illustrative):

The following table provides a qualitative comparison of the expected reactivity of the different isomers in SNAr reactions.

IsomerPosition of F relative to CO₂MePosition of F relative to OMeExpected SNAr Reactivity
This compoundorthoorthoModerate to High
Methyl 3-fluoro-2-methoxybenzoatemetaorthoLow
Methyl 4-fluoro-2-methoxybenzoatemetaparaLow
Methyl 5-fluoro-2-methoxybenzoateparametaHigh
Methyl 2-fluoro-4-methoxybenzoateorthometaModerate
Methyl 3-fluoro-4-methoxybenzoateparaorthoHigh

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the SNAr of a fluoroaromatic compound with a generic nucleophile.

  • In a round-bottom flask, dissolve the fluoroaromatic compound (1.0 equiv) and the nucleophile (1.2 equiv) in a polar aprotic solvent such as DMSO or DMF.

  • Add a base such as potassium carbonate or sodium hydride (1.5 equiv).

  • Heat the reaction mixture to a temperature between 80-150 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the product by column chromatography.[4]

Diagram: SNAr Mechanism

SNAr_Mechanism start Aryl-F + Nu⁻ intermediate [Aryl(F)(Nu)]⁻ (Meisenheimer Complex) start->intermediate Attack of Nucleophile product Aryl-Nu + F⁻ intermediate->product Loss of Leaving Group

Caption: The two-step mechanism of nucleophilic aromatic substitution.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the regioselective functionalization of aromatic rings.[5] The methoxy group is a well-established directed metalation group (DMG), directing deprotonation to the adjacent ortho position. The fluorine atom can also act as a weaker DMG. The ester group is generally not a strong DMG.

Discussion of Reactivity and Regioselectivity:

  • This compound: The methoxy group at C3 will direct lithiation to the C2 and C4 positions. The C2 position is already substituted with fluorine. The C4 position is a likely site of deprotonation. The fluorine at C2 may also direct to C3, but this is less likely given the stronger directing ability of the methoxy group.

  • Methyl 3-fluoro-2-methoxybenzoate: The methoxy group at C2 will direct to C3 and C1 (ester position). Deprotonation at C3 is blocked by fluorine. Deprotonation adjacent to the ester is less favorable. The fluorine at C3 may direct to C2 and C4. Therefore, C4 is a likely site of metalation.

  • Other Isomers: The regioselectivity of DoM for the other isomers will be a result of the interplay between the directing effects of the methoxy and fluoro groups. In general, the methoxy group is a stronger DMG than fluorine.[6]

Comparative Regioselectivity (Predicted):

IsomerPrimary DMGPredicted Site(s) of Lithiation
This compoundMethoxyC4
Methyl 3-fluoro-2-methoxybenzoateMethoxyC1 (less likely), C3 (blocked) -> Fluorine directs to C4
Methyl 4-fluoro-2-methoxybenzoateMethoxyC3, C1 (less likely)
Methyl 5-fluoro-2-methoxybenzoateMethoxyC6, C1 (less likely)
Methyl 2-fluoro-4-methoxybenzoateMethoxyC3, C5
Methyl 3-fluoro-4-methoxybenzoateMethoxyC5

Experimental Protocol: General Procedure for Directed ortho-Metalation

This protocol provides a general method for the DoM of a methoxy-substituted aromatic compound.

  • Dissolve the substrate (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of a strong base, such as n-butyllithium or LDA (1.1 equiv).

  • Stir the reaction at -78 °C for 1-2 hours.

  • Add the desired electrophile (1.2 equiv) at -78 °C.

  • Allow the reaction to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry, concentrate, and purify the product as needed.

Diagram: Directed ortho-Metalation Workflow

DoM_Workflow sub Substrate (e.g., this compound) base Addition of Strong Base (e.g., n-BuLi, -78 °C) sub->base lithiation ortho-Lithiated Intermediate base->lithiation electrophile Quenching with Electrophile (E+) lithiation->electrophile product Functionalized Product electrophile->product

Caption: A typical workflow for a directed ortho-metalation reaction.

Conclusion and Strategic Recommendations

The choice between this compound and its positional isomers should be guided by the specific synthetic transformation being planned.

  • For Palladium-catalyzed cross-coupling reactions , the electronic activation of the leaving group is paramount. Isomers where the fluoro and ester groups provide synergistic activation will be most effective.

  • For Nucleophilic Aromatic Substitution , isomers with the fluorine atom ortho or para to the ester group are the most promising candidates.

  • For Directed ortho-Metalation , the position of the methoxy group is the primary determinant of regioselectivity.

By carefully considering the electronic and steric effects of the substituents in each isomer, researchers can strategically select the optimal building block to achieve their synthetic goals with higher efficiency and predictability. This guide serves as a foundational resource to aid in that decision-making process, encouraging a more rational approach to the selection of reagents in the complex landscape of modern organic synthesis.

References

"biological activity of Methyl 2-fluoro-3-methoxybenzoate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Biological Activities of Methyl 2-fluoro-3-methoxybenzoate Derivatives

Authored by a Senior Application Scientist

Editorial Note: Direct experimental data on the biological activities of this compound derivatives are sparse in currently indexed scientific literature. This guide, therefore, adopts an investigative approach. By examining the established bioactivities of structurally related analogs—specifically, compounds featuring fluorination, methoxy groups, and a benzoate core—we can construct a scientifically-grounded hypothesis regarding the potential therapeutic applications of this novel chemical class. This document serves as a roadmap for researchers aiming to synthesize and explore the untapped potential of these derivatives.

Introduction: The Rationale for Investigation

The benzoate scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and bioactive molecules. The strategic introduction of substituents like fluorine and methoxy groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties.

  • Fluorine Substitution: Often enhances metabolic stability by blocking sites of oxidative metabolism, increases membrane permeability, and can modulate binding affinity through specific electronic interactions.

  • Methoxy Group: Can act as a hydrogen bond acceptor, influence conformation, and its metabolic O-demethylation can serve as a pro-drug strategy, revealing a more active phenolic compound.

The combination of a 2-fluoro and 3-methoxy substitution pattern on a methyl benzoate core presents a unique electronic and steric profile. This guide explores the most probable biological activities—anticancer, antimicrobial, and anti-inflammatory—based on evidence from analogous chemical structures and provides the experimental frameworks required to validate these hypotheses.

Comparative Analysis of Structurally Related Compounds

To predict the potential of this compound derivatives, we must analyze the performance of compounds that share key structural motifs.

Anticancer Activity: Insights from Fluorinated Benzamides and Benzoates

Fluorinated aromatic compounds are extensively explored for their anticancer properties. For instance, the FDA-approved drug Trifluridine , which incorporates a trifluoromethyl group, functions by inhibiting thymidylate synthase, a critical enzyme in DNA synthesis and repair. While not a direct benzoate analog, its mechanism highlights the potent effect of fluorine in disrupting cancer cell proliferation.

More closely related, derivatives of fluorinated benzamides have shown significant activity. For example, certain N-(substituted)-fluorobenzamides have been reported to induce apoptosis in cancer cell lines by inhibiting key signaling pathways like PI3K/Akt. It is plausible that ester derivatives could exert similar effects, potentially acting as pro-drugs that are hydrolyzed intracellularly to the active benzoic acid.

Table 1: Comparative Anticancer Activity of Analogous Compounds

Compound/ClassMechanism of Action (MoA)Reported IC50 Values (µM)Key Structural FeaturesSource
Fluorobenzamide Derivatives Inhibition of tubulin polymerization; PI3K/Akt pathway modulation1.5 - 25 (MCF-7, A549 lines)Fluorine on the phenyl ring, amide linkage
Hydroxy-methoxybenzoic Acids Induction of apoptosis, cell cycle arrest at G2/M phase10 - 50 (HCT-116, HeLa lines)Vicinal hydroxy and methoxy groups
Hypothetical this compound Derivative Proposed: Pro-drug activation to inhibit key kinases or DNA synthesisTo Be Determined (TBD)Ortho-fluoro, meta-methoxy esterN/A
Antimicrobial Potential: Learning from Halogenated Phenolic Esters

Halogenation is a common strategy to enhance the antimicrobial potency of phenolic compounds. The presence of fluorine, combined with a methoxy group, could modulate lipophilicity to improve penetration through microbial cell walls. The ester functionality might be cleaved by bacterial or fungal esterases, releasing the active benzoic acid derivative within the microorganism.

Compounds like methylparaben, while structurally simpler, demonstrate the principle of antimicrobial activity from benzoate esters. The introduction of fluorine is expected to significantly increase this potency.

Table 2: Comparative Antimicrobial Activity (MIC) of Related Structures

Compound/ClassTarget Organism(s)Reported MIC (µg/mL)Key Structural FeaturesSource
Methylparaben E. coli, S. aureus, C. albicans1000 - 4000Simple benzoate ester
Fluorinated Chalcones S. aureus, B. subtilis, MRSA8 - 64Fluorine on an aromatic ring
Hypothetical this compound Derivative Proposed: Broad-spectrum bacteria and fungiTBDOrtho-fluoro, meta-methoxy esterN/A

Proposed Signaling Pathways and Mechanisms of Action

Based on the analog data, we can propose potential mechanisms for this compound derivatives that warrant experimental investigation.

Proposed Anticancer Mechanism

We hypothesize a dual-action mechanism. The intact ester could act as a small molecule inhibitor of a kinase, such as Akt or mTOR, where the fluoro and methoxy groups provide specific binding interactions. Alternatively, intracellular hydrolysis to the corresponding benzoic acid could lead to the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is often overexpressed in tumors.

anticancer_pathway cluster_cell Cancer Cell drug Methyl 2-fluoro- 3-methoxybenzoate (Ester Pro-drug) esterase Intracellular Esterases drug->esterase Enters Cell pi3k PI3K/Akt Pathway drug->pi3k Inhibition? acid 2-fluoro-3-methoxy -benzoic Acid (Active Metabolite) cox2 COX-2 Enzyme acid->cox2 Inhibition? esterase->acid Hydrolysis proliferation Cell Proliferation & Survival pi3k->proliferation apoptosis Apoptosis pi3k->apoptosis cox2->proliferation cox2->apoptosis

Caption: Proposed dual-action anticancer mechanism for the title compounds.

Essential Experimental Protocols for Validation

To test these hypotheses, a structured, multi-tiered screening approach is necessary. The following protocols provide a robust framework for evaluating the anticancer and antimicrobial activities.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

This protocol determines the concentration of a compound required to reduce the viability of a cancer cell line by 50% (IC50).

Workflow Diagram

mtt_workflow start Start seed 1. Seed Cancer Cells in 96-well plate (e.g., MCF-7, A549) start->seed incubate1 2. Incubate 24h (37°C, 5% CO2) seed->incubate1 treat 3. Add serial dilutions of test compounds incubate1->treat incubate2 4. Incubate 48h treat->incubate2 add_mtt 5. Add MTT Reagent (10 µL/well) incubate2->add_mtt incubate3 6. Incubate 4h (Forms formazan) add_mtt->incubate3 solubilize 7. Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read 8. Read Absorbance at 570 nm solubilize->read end End: Calculate IC50 read->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well microtiter plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare stock solutions of the this compound derivatives in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the old medium with the drug-containing medium. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Detailed Steps:

  • Microbe Preparation: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Adjust the inoculum to a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds (starting from e.g., 512 µg/mL down to 1 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbes + medium, no compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directions

While direct evidence is currently lacking, a systematic analysis of structurally related compounds strongly suggests that this compound derivatives represent a promising, yet unexplored, class of molecules. The unique electronic properties conferred by the ortho-fluoro and meta-methoxy substituents provide a strong rationale for their synthesis and evaluation as potential anticancer and antimicrobial agents.

The experimental protocols detailed in this guide offer a clear and validated pathway for researchers to begin this exploration. Future work should focus on synthesizing a small library of these derivatives, varying the ester group (e.g., ethyl, propyl) to modulate lipophilicity, and screening them using the described assays. Any positive hits would warrant further investigation into their precise mechanism of action and potential for in vivo efficacy.

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-fluoro-3-methoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe and compliant disposal of Methyl 2-fluoro-3-methoxybenzoate. In modern research and development, particularly in pharmaceutical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide is designed for the professional scientist, providing not just procedural steps but the scientific rationale behind them, ensuring that every action is understood and validated. Our objective is to empower you with the knowledge to handle this halogenated aromatic ester with confidence, safeguarding yourself, your colleagues, and the environment.

Hazard Identification and Safety Profile

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is a halogenated aromatic compound. While specific toxicity data may be limited, the hazards can be inferred from its chemical class and available data on structurally similar molecules.[1][2] The primary concerns are irritation and the environmental impact typical of halogenated organics.

Table 1: Key Properties and Hazard Summary for this compound and Analogs

Property Value / Information Source / Rationale
Chemical Class Halogenated Aromatic Ester Structural Analysis
Appearance Likely a solid or liquid Based on similar compounds[3]
Primary Hazards May cause skin, eye, and respiratory irritation Inferred from SDS of similar compounds[1][2][4]
Environmental Hazard Halogenated organic compounds are environmentally persistent and require controlled disposal. Discharge into the environment must be avoided.[5][6] EPA and EHS Guidelines

| Disposal Classification | Regulated Hazardous Waste (Halogenated Organic Waste) | Classification based on fluorine content[7][8][9] |

Essential Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safe chemical handling is a combination of proper environmental controls and personal protection. The causality is simple: minimize exposure through both engineered barriers and personal ones.

Engineering Control: Chemical Fume Hood All handling and preparation of this compound for disposal must be conducted inside a certified chemical fume hood.[5][10] This is non-negotiable. The fume hood provides critical ventilation to prevent the inhalation of any vapors or aerosols, which is a primary route of exposure for irritant compounds.[10]

Personal Protective Equipment (PPE) The PPE listed below is the minimum required for handling this substance. Always inspect PPE for integrity before use.[7][10]

  • Eye Protection: Wear chemical safety goggles or a face shield to protect against splashes.[7]

  • Hand Protection: Use nitrile gloves. Ensure they are compatible with aromatic esters and solvents used for rinsing. Change gloves immediately if contamination occurs.[7][10]

  • Body Protection: A standard laboratory coat must be worn to protect skin and clothing.[7][10]

  • Footwear: Closed-toe shoes are mandatory in any laboratory environment.[7]

The Core Principle: Segregation of Halogenated Waste

The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[5][7][9]

Why is this segregation so vital?

  • Disposal Method: Halogenated wastes are typically disposed of via high-temperature incineration in specialized, regulated facilities.[9] Mixing them with non-halogenated solvent waste can contaminate large volumes of waste that could otherwise be reclaimed or disposed of through less intensive means.

  • Environmental Protection: Improper disposal can lead to the release of persistent organic pollutants. Fluorinated compounds can be environmentally persistent and require specific treatment to neutralize them safely.[2]

  • Regulatory Compliance: The Environmental Protection Agency (EPA) and local regulatory bodies mandate the strict segregation of different waste streams.[11][12] Failure to comply can result in significant penalties for the institution.

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the collection and disposal of waste containing this compound, including pure compound, solutions, and rinsates.

Materials Required:

  • Designated "Halogenated Organic Waste" container (typically provided by your institution's Environmental Health & Safety department, often a white carboy or a clearly labeled glass bottle).[8][13]

  • Hazardous Waste Tag.[8]

  • Secondary containment bin.

  • Appropriate PPE (see Section 2).

Protocol:

  • Prepare the Waste Container:

    • Obtain a clean, dry, and chemically compatible waste container. The container must have a tightly sealing cap.[12][13] Leaking containers are unacceptable.[13]

    • If reusing a container, ensure any previous labels are completely defaced or removed to avoid confusion.[11][13]

    • Place the container in a secondary containment bin in your designated Satellite Accumulation Area (SAA), which should be near the point of waste generation.[11][12]

  • Label the Container Immediately:

    • Affix a "Hazardous Waste" tag or label to the container before adding any waste.[8][12]

    • Write the full chemical name: "Waste this compound". Do not use abbreviations or formulas.[12] If it is in a solvent, list all constituents and their approximate percentages.[9][12]

  • Waste Collection:

    • Pure Compound/Residues: Carefully transfer any unwanted solid or liquid this compound into the designated halogenated waste container.

    • Contaminated Labware: Triple rinse any glassware or equipment that has come into contact with the compound using a minimal amount of a suitable solvent (e.g., acetone, ethanol).

    • Collect the Rinsate: Crucially, this rinsate is now also considered halogenated hazardous waste.[5] Collect all three rinses in the same halogenated waste container.[14]

    • Keep the Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[8][12] Do not leave a funnel in the opening.[12]

  • Storage and Pickup:

    • Store the sealed waste container in its secondary containment within the SAA. Ensure it is segregated from incompatible waste streams, particularly acids and bases.[11][12]

    • Once the container is approximately 90% full, complete the hazardous waste tag with all required information (generator name, room number, etc.).[12]

    • Arrange for pickup by your institution's Environmental Health & Safety (EHS) department by following their specific procedures, which often involve an online request form.[5][14]

Emergency Procedures: Spill and Exposure Management

Accidents can happen. A prepared response is key to mitigating risk.

In Case of a Spill:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate (If Necessary): For a large spill, evacuate the area and contact EHS.

  • Manage Small Spills: If the spill is small and you are trained to handle it:

    • Ensure you are wearing appropriate PPE.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[15]

    • Carefully collect the absorbent material and spilled compound using non-sparking tools.

    • Place the collected material into a sealed, properly labeled hazardous waste container for disposal via the halogenated waste stream.[8]

  • Decontaminate: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][16]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[6][16] Seek medical attention if irritation develops or persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Start: Waste Generation (this compound) ppe 2. Don Appropriate PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe Always identify 1. Identify Waste Type Is it a Halogenated Organic Compound? container 3. Select & Label Container 'Hazardous Waste: Halogenated Organics' List all constituents. identify->container Yes non_halogen Follow Non-Halogenated Organic Waste Stream Protocol identify->non_halogen No ppe->identify collect 4. Collect Waste in Fume Hood (Pure compound, solutions, and all contaminated rinsates) container->collect seal 5. Seal Container When Not In Use Store in Secondary Containment in SAA collect->seal full 6. Is container >90% full? seal->full full->seal No pickup 7. Schedule Pickup via Institutional EHS full->pickup Yes end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of Methyl 2-fluoro-3-methoxybenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced world of drug discovery and chemical synthesis, the safe handling of specialized reagents is paramount. Methyl 2-fluoro-3-methoxybenzoate, a key building block in the development of novel therapeutics, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides an in-depth, experience-driven framework for its proper use, from personal protective equipment (PPE) to disposal, grounded in established safety protocols.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Some data also suggests it may be harmful if swallowed or inhaled.[4][6] The causality behind these classifications lies in its chemical structure—an aromatic ester containing a fluorine atom. Aromatic compounds can be readily absorbed through the skin, and the presence of the fluoro group can enhance its reactivity and potential for biological interaction.

Therefore, a robust safety plan is not merely a matter of compliance but a critical component of sound scientific practice. The following sections detail the necessary precautions and procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and vapors that can cause serious eye irritation. A face shield offers an additional layer of protection for the entire face.[1]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)Protects against skin contact, which can lead to irritation.[1][7] Glove selection should be based on the manufacturer's chemical resistance data.
Body Laboratory coat and, if necessary, chemical-resistant apron or coverallsPrevents contamination of personal clothing and protects underlying skin from splashes.[1][8]
Respiratory Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of vapors, which can cause respiratory tract irritation.[1][8]

It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.

Operational Protocols: From Receipt to Disposal

A systematic approach to handling this compound at every stage is essential for maintaining a safe laboratory environment.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1] The container should be kept tightly closed.[1]

Handling and Use
  • Designated Area: All handling of this compound should occur in a designated area, preferably within a certified chemical fume hood, to ensure adequate ventilation.[1]

  • Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[1][2]

  • Spill Prevention: Use secondary containment (e.g., a tray) when transferring the chemical to minimize the impact of a potential spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and absorbent materials from spills, in a clearly labeled, sealed container.

  • Disposal: Dispose of the hazardous waste through a licensed and certified waste disposal company, following all local, state, and federal regulations. Do not pour this chemical down the drain.[2]

Emergency Procedures: A Rapid and Informed Response

In the event of accidental exposure or a spill, a swift and correct response is crucial.

Exposure Response
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek medical attention.[1][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][7]

Spill Response Workflow

The following diagram outlines the logical workflow for responding to a spill of this compound.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Cleanup Assessment & Cleanup cluster_Final_Steps Final Steps Alert Alert Personnel & Evacuate Area Isolate Isolate the Spill Area Alert->Isolate Safety First Ventilate Ensure Proper Ventilation Isolate->Ventilate Assess Assess Spill Size & Risk Ventilate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Decontaminate Decontaminate the Area Collect->Decontaminate Dispose Dispose of Waste Properly Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for a chemical spill response.

Conclusion

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with this compound. This proactive approach to safety not only protects laboratory personnel but also ensures the reliability and reproducibility of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.